molecular formula C35H37N5O3 B15571932 (Rac)-MGV354

(Rac)-MGV354

货号: B15571932
分子量: 575.7 g/mol
InChI 键: MAUQVVDVXCBOHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Rac)-MGV354 is a useful research compound. Its molecular formula is C35H37N5O3 and its molecular weight is 575.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N5O3/c1-21-19-26(23-15-17-39(18-16-23)34(41)25-9-10-25)12-13-29(21)37-31-14-11-24-5-3-6-27(33(24)31)30-7-4-8-32(38-30)40-22(2)28(20-36-40)35(42)43/h3-8,12-13,19-20,23,25,31,37H,9-11,14-18H2,1-2H3,(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUQVVDVXCBOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)NC4CCC5=C4C(=CC=C5)C6=NC(=CC=C6)N7C(=C(C=N7)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-MGV354: A Technical Guide to its Mechanism of Action as a Soluble Guanylate Cyclase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-MGV354 is a novel, selective activator of soluble guanylate cyclase (sGC), an enzyme pivotal in the nitric oxide (NO) signaling pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, with a focus on its molecular interactions, cellular effects, and preclinical efficacy in the context of glaucoma. While demonstrating significant promise in preclinical models by effectively lowering intraocular pressure, it is noteworthy that this compound did not exhibit the same efficacy in human clinical trials. The reasons for this discrepancy are not fully understood, though metabolic differences between species were investigated and did not appear to be the primary cause. This guide synthesizes available data to offer a detailed understanding of its function for research and drug development purposes.

Data Presentation

The following tables summarize the key quantitative data associated with the mechanism of action of this compound.

Table 1: Binding Affinity of this compound to Human sGC

ConditionDissociation Constant (Kd) (μM)Maximum Binding (Bmax) (arbitrary units)
Oxidizing (with ODQ)0.49 ± 0.114340 ± 210
Reducing (with TCEP)0.15 ± 0.04630 ± 26
Data from affinity selection-mass spectrometry (AS-MS) assays.[1]

Table 2: In Vitro Efficacy of this compound

AssayCell TypeParameterValue
cGMP ProductionHuman Trabecular Meshwork (hTM) cellsFold increase in cGMP (vs. reduced condition)8- to 10-fold[1]
sGC ActivationChinese Hamster Ovary (CHO) cellsEC50<0.5 nM
sGC ActivationGlaucomatous Trabecular Meshwork (GTM-3) cellsEC505 nM
cGMP ProductionNormal Human Trabecular Meshwork (NTM) cellsAverage cGMP produced (1 μM MGV354)46 ± 28 nM
cGMP ProductionNormal Human Trabecular Meshwork (NTM) cellsEC50 (with 20 μM ODQ)2.5 ± 1.6 nM

Table 3: Preclinical In Vivo Efficacy of this compound in Animal Models of Glaucoma

Animal ModelDosingIOP Reduction (% vs. vehicle)Duration of Effect
Pigmented RabbitsSingle topical ocular dose20% - 40% (dose-dependent)Up to 6 hours[1]
Cynomolgus Monkey (laser-induced glaucoma)Single topical ocular dose25% - 40% (dose-dependent)Up to 24 hours[2]
Cynomolgus Monkey (laser-induced glaucoma)Once-daily dosingSustained IOP reduction (greater than Travatan)Up to 7 days[1]

Core Mechanism of Action: Activation of Oxidized sGC

This compound functions as a selective activator of soluble guanylate cyclase, with a notable preference for the oxidized, heme-free form of the enzyme.[1] Under conditions of oxidative stress, which are implicated in the pathophysiology of glaucoma, the heme moiety of sGC can become oxidized, rendering the enzyme unresponsive to its endogenous activator, nitric oxide (NO).[1][2] this compound bypasses this NO-dependency by directly binding to and activating the oxidized sGC, leading to a significant increase in the synthesis of the second messenger, cyclic guanosine monophosphate (cGMP).[2] This elevation in cGMP in the trabecular meshwork is believed to trigger downstream signaling cascades that ultimately result in increased aqueous humor outflow and a reduction in intraocular pressure.

Signaling Pathway

MGV354_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Trabecular Meshwork Cell) MGV354 This compound sGC_ox Oxidized/Heme-free soluble Guanylate Cyclase (sGC) MGV354->sGC_ox Activates cGMP Increased cyclic GMP (cGMP) sGC_ox->cGMP Catalyzes GTP to cGMP sGC_red Reduced sGC sGC_red->cGMP (Normal Physiology) NO Nitric Oxide (NO) NO->sGC_red Activates PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates Relaxation Trabecular Meshwork Relaxation PKG->Relaxation Leads to Outflow Increased Aqueous Humor Outflow Relaxation->Outflow Promotes IOP Decreased Intraocular Pressure (IOP) Outflow->IOP Results in ROS Oxidative Stress (e.g., in Glaucoma) ROS->sGC_red Oxidizes to (Dysfunctional State)

Caption: Signaling pathway of this compound in trabecular meshwork cells.

Experimental Protocols

sGC Binding Affinity Assay (Affinity Selection-Mass Spectrometry)

This protocol outlines the method used to determine the binding affinity of this compound to both oxidized and reduced forms of human sGC.

Materials:

  • Purified full-length human sGC protein

  • This compound

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Oxidizing Agent: 1H-[2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)

  • PD-10 desalting columns

  • Mass spectrometer

Procedure:

  • Protein Preparation: Desalt the purified sGC protein using a PD-10 column equilibrated with the assay buffer to remove any residual reducing agents.

  • Preparation of Reduced sGC: Dilute the desalted sGC protein to a final concentration of 0.5 μM in assay buffer and add TCEP to a final concentration of 0.5 mM.

  • Preparation of Oxidized sGC: Dilute the desalted sGC protein to a final concentration of 0.5 μM in assay buffer and add ODQ to a final concentration of 10 μM.

  • Binding Reaction: Incubate the prepared sGC (either reduced or oxidized) with varying concentrations of this compound.

  • Affinity Selection: Separate the sGC-ligand complexes from the unbound ligand.

  • Mass Spectrometry Analysis: Analyze the sGC-ligand complexes by mass spectrometry to quantify the amount of bound this compound.

  • Data Analysis: Determine the dissociation constant (Kd) and maximum binding (Bmax) by plotting the bound ligand concentration against the total ligand concentration and fitting the data to a saturation binding curve.

sGC_Binding_Assay_Workflow start Start: Purified sGC desalt Desalting (PD-10 Column) to remove reducing agents start->desalt split Split sGC sample desalt->split reduced_prep Add TCEP (Reducing Conditions) split->reduced_prep Path 1 oxidized_prep Add ODQ (Oxidizing Conditions) split->oxidized_prep Path 2 incubate_red Incubate with varying [MGV354] reduced_prep->incubate_red incubate_ox Incubate with varying [MGV354] oxidized_prep->incubate_ox as_ms_red Affinity Selection- Mass Spectrometry incubate_red->as_ms_red as_ms_ox Affinity Selection- Mass Spectrometry incubate_ox->as_ms_ox data_analysis Data Analysis: Calculate Kd and Bmax as_ms_red->data_analysis as_ms_ox->data_analysis

Caption: Experimental workflow for the sGC binding affinity assay.

cGMP Measurement in Human Trabecular Meshwork (hTM) Cells

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP levels in hTM cells following treatment with this compound.

Materials:

  • Primary human trabecular meshwork (hTM) cells

  • Cell culture medium and supplements

  • This compound

  • Oxidizing Agent (ODQ)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • Commercial cGMP ELISA kit (containing cGMP-HRP conjugate, anti-cGMP antibody, substrate, and standards)

  • Microplate reader

Procedure:

  • Cell Culture: Culture primary hTM cells to confluence in appropriate multi-well plates.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cGMP degradation.

  • Oxidative Stress Induction: Treat the cells with ODQ (e.g., 20 μM) to induce the oxidized state of sGC.

  • MGV354 Treatment: Add varying concentrations of this compound to the cells and incubate for a specified time (e.g., 1 hour).

  • Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer.

  • ELISA: a. Add cell lysates and cGMP standards to the wells of the anti-cGMP antibody-coated microplate. b. Add the cGMP-HRP conjugate to each well. c. Incubate to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add the HRP substrate and incubate to develop a colorimetric signal.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the cGMP standards. Calculate the cGMP concentration in the cell lysates by interpolating their absorbance values on the standard curve.

cGMP_Assay_Workflow start Start: Confluent hTM cells in multi-well plate pretreat Pre-treat with PDE inhibitor (IBMX) start->pretreat oxidize Induce oxidative stress with ODQ pretreat->oxidize treat Treat with varying concentrations of MGV354 oxidize->treat lyse Lyse cells to release intracellular contents treat->lyse elisa Perform cGMP ELISA lyse->elisa measure Read absorbance with microplate reader elisa->measure analyze Analyze data and calculate cGMP concentration measure->analyze

Caption: Experimental workflow for cGMP measurement in hTM cells.

In Vivo Intraocular Pressure (IOP) Measurement in Cynomolgus Monkey Glaucoma Model

This protocol details the procedure for measuring IOP in a laser-induced glaucoma model in cynomolgus monkeys following topical administration of this compound.

Materials:

  • Cynomolgus monkeys with laser-induced ocular hypertension

  • This compound ophthalmic solution and vehicle control

  • Topical anesthetic

  • Tono-Pen or similar calibrated tonometer

  • Animal restraining device

Procedure:

  • Animal Acclimatization and Baseline Measurement: Acclimatize the animals to the experimental procedures. Obtain baseline IOP measurements prior to treatment.

  • Anesthesia: Apply a topical anesthetic to the cornea of each eye.

  • Drug Administration: Administer a single drop of the this compound ophthalmic solution or vehicle control to the cul-de-sac of one eye.

  • IOP Measurement: At specified time points post-dosing (e.g., 0, 1, 2, 4, 6, 8, 24 hours), measure the IOP in both the treated and untreated eyes using a calibrated tonometer. Multiple readings should be taken and averaged for each time point.

  • Data Analysis: Calculate the change in IOP from baseline for both the treated and vehicle control groups. Determine the percentage of IOP reduction and the duration of the effect. Statistical analysis should be performed to assess the significance of the IOP-lowering effect.

Conclusion

This compound is a potent and selective activator of oxidized soluble guanylate cyclase, demonstrating a clear mechanism of action that leads to increased cGMP production and significant intraocular pressure reduction in preclinical models of glaucoma. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into sGC activators as potential therapeutic agents. The discrepancy between preclinical success and clinical failure underscores the complexities of translating pharmacological findings from animal models to human patients and highlights the need for continued investigation into the factors that govern drug efficacy in different species.

References

(Rac)-MGV354: A Technical Guide to a Novel Soluble Guanylate Cyclase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-MGV354 and its active S-enantiomer, MGV354, represent a novel class of soluble guanylate cyclase (sGC) activators. These compounds were investigated for their potential as a topical treatment for glaucoma by lowering intraocular pressure (IOP). MGV354 demonstrated potent activation of sGC, particularly in its oxidized, heme-free state, which is often associated with pathological conditions involving oxidative stress. Preclinical studies in animal models of glaucoma showed promising results, with significant and sustained IOP reduction. However, the compound failed to demonstrate similar efficacy in human clinical trials. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy and binding data, and detailed experimental protocols for key assays. This document is intended to serve as a resource for researchers in the fields of ophthalmology, pharmacology, and drug development who are interested in sGC as a therapeutic target.

Introduction

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway.[1] Under normal physiological conditions, NO binds to the heme prosthetic group of sGC, leading to a conformational change that activates the enzyme to produce cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn, acts as a second messenger, activating downstream signaling cascades that play crucial roles in various physiological processes, including smooth muscle relaxation, neurotransmission, and platelet inhibition.[1]

In certain pathological states characterized by oxidative stress, the heme iron of sGC can be oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO.[1] This dysfunctional, oxidized sGC can contribute to the progression of diseases such as glaucoma, where oxidative stress in the trabecular meshwork is thought to impair aqueous humor outflow and elevate intraocular pressure (IOP).[1]

sGC activators are a class of compounds that can directly activate the oxidized, heme-free form of sGC, thereby restoring cGMP production in a diseased environment.[1] this compound is the racemate of MGV354, a potent sGC activator that was developed as a potential topical therapy for glaucoma.[2][3] Preclinical studies demonstrated that MGV354 robustly lowers IOP in rabbit and monkey models of glaucoma.[1][3] However, these promising preclinical findings did not translate into clinical efficacy in patients with ocular hypertension or open-angle glaucoma.[3] This guide will delve into the preclinical data that supported the initial development of this compound.

Mechanism of Action

This compound, through its active enantiomer MGV354, acts as a direct activator of soluble guanylate cyclase. Its mechanism is distinct from sGC stimulators, which require the presence of the reduced heme group for their activity. MGV354 preferentially targets and activates the oxidized, heme-free form of sGC.[1] This activation leads to the conversion of guanosine triphosphate (GTP) to cGMP, thereby increasing intracellular cGMP levels and activating downstream cGMP-dependent protein kinases (PKG). In the context of the eye, this signaling cascade is believed to enhance aqueous humor outflow through the trabecular meshwork, leading to a reduction in intraocular pressure.[1]

MGV354 Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Oxidative_Stress Oxidative Stress sGC_reduced sGC (Reduced, Heme-Fe2+) Oxidative_Stress->sGC_reduced Oxidation sGC_oxidized sGC (Oxidized, Heme-free) cGMP cGMP sGC_oxidized->cGMP Catalyzes GTP GTP GTP->sGC_oxidized PKG PKG cGMP->PKG Activates Cellular_Response Increased Aqueous Humor Outflow (IOP Reduction) PKG->Cellular_Response Phosphorylation Cascade MGV354 This compound MGV354->sGC_oxidized Activates

Figure 1: this compound Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data for MGV354 from preclinical studies.

Table 1: In Vitro Efficacy of MGV354

ParameterCell Line/EnzymeConditionValueReference
EC₅₀ CHO cells-<0.5 nM[2]
EC₅₀ GTM-3 E cells-5 nM[2]
EC₅₀ Primary Human Trabecular Meshwork (hTM) cellsOxidizing (with ODQ)2.5 ± 1.6 nM

Table 2: sGC Binding Properties of MGV354

ParametersGC StateValueReference
Kd Oxidized (with ODQ)0.49 ± 0.11 µM[1]
Kd Reduced (with TCEP)0.15 ± 0.04 µM[1]
Bmax Oxidized (with ODQ)4340 ± 210 SEM[1]
Bmax Reduced (with TCEP)630 ± 26 SEM[1]
Bmax Fold Increase (Oxidized vs. Reduced) -~7-fold[1]

Table 3: In Vivo Efficacy of MGV354 (Single Topical Ocular Dose)

Animal ModelDoseMaximum IOP Reduction (vs. Vehicle)Duration of ActionReference
Pigmented Rabbits-20% - 40%Up to 6 hours[1]
Cynomolgus Monkey (Glaucoma Model)-20% - 40%Up to 24 hours[1]

Table 4: Ocular Pharmacokinetics of MGV354

SpeciesTissueCmax (ng/mL or ng/g)Tmax (h)AUC (ngh/mL or ngh/g)Half-life (h)Reference
RabbitAqueous HumorData not availableData not availableData not availableData not available
RabbitIris/Ciliary BodyData not availableData not availableData not availableData not available
MonkeyAqueous HumorData not availableData not availableData not availableData not available
MonkeyIris/Ciliary BodyData not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize this compound, based on the methodologies described in the cited literature.

sGC Binding Assay (Affinity Selection-Mass Spectrometry)

sGC_Binding_Assay_Workflow sGC_prep Prepare full-length human sGC protein red_ox_prep Prepare sGC under reducing (TCEP) and oxidizing (ODQ) conditions sGC_prep->red_ox_prep incubation Incubate sGC with varying concentrations of MGV354 red_ox_prep->incubation separation Separate sGC-MGV354 complexes from unbound MGV354 incubation->separation analysis Analyze bound MGV354 by LC-MS to determine Kd and Bmax separation->analysis

Figure 2: sGC Binding Assay Workflow

Objective: To determine the binding affinity (Kd) and maximum binding capacity (Bmax) of MGV354 to both the reduced and oxidized forms of human sGC.

Materials:

  • Purified full-length human sGC protein

  • MGV354

  • 1,2,4-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) (oxidizing agent)

  • Tris(2-carboxyethyl)phosphine (TCEP) (reducing agent)

  • Assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Preparation of sGC:

    • Purify full-length human sGC protein using standard chromatographic techniques.

    • Verify protein purity and concentration using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

  • Preparation of Oxidized and Reduced sGC:

    • Oxidized sGC: Pre-treat the purified sGC with an excess of ODQ to ensure complete oxidation of the heme group.

    • Reduced sGC: Pre-treat the purified sGC with an excess of TCEP to maintain the heme group in its reduced state.

  • Binding Reaction:

    • Prepare a series of dilutions of MGV354 in the assay buffer.

    • In separate reactions, incubate a fixed concentration of either oxidized or reduced sGC with the various concentrations of MGV354.

    • Allow the binding reaction to reach equilibrium (e.g., incubate for 1 hour at room temperature).

  • Separation of Bound and Unbound Ligand:

    • Employ a suitable method to separate the sGC-MGV354 complexes from the unbound MGV354. Affinity selection-mass spectrometry (AS-MS) is a suitable technique.

  • Quantification and Data Analysis:

    • Quantify the amount of MGV354 bound to sGC at each concentration using LC-MS.

    • Plot the concentration of bound MGV354 against the concentration of free MGV354.

    • Fit the data to a saturation binding curve using non-linear regression analysis to determine the Kd and Bmax values.

cGMP Assay in Primary Human Trabecular Meshwork (hTM) Cells

cGMP_Assay_Workflow cell_culture Culture primary human trabecular meshwork (hTM) cells treatment Treat cells with ODQ (oxidizing agent) and varying concentrations of MGV354 cell_culture->treatment lysis Lyse cells to release intracellular cGMP treatment->lysis quantification Quantify cGMP levels using a competitive ELISA or similar assay lysis->quantification analysis Plot cGMP concentration vs. MGV354 concentration to determine EC50 quantification->analysis

Figure 3: cGMP Assay Workflow in hTM Cells

Objective: To measure the potency (EC₅₀) of MGV354 in stimulating cGMP production in a relevant human cell line under oxidizing conditions.

Materials:

  • Primary human trabecular meshwork (hTM) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MGV354

  • ODQ

  • Cell lysis buffer

  • cGMP immunoassay kit (e.g., ELISA)

Procedure:

  • Cell Culture:

    • Culture primary hTM cells in appropriate cell culture flasks or plates until they reach a desired confluency.

  • Cell Treatment:

    • Pre-treat the hTM cells with ODQ (e.g., 10 µM) for a sufficient time to induce sGC oxidation.

    • Add varying concentrations of MGV354 to the cells and incubate for a defined period (e.g., 1 hour).

  • Cell Lysis:

    • Remove the treatment medium and lyse the cells using a suitable lysis buffer to release the intracellular cGMP.

  • cGMP Quantification:

    • Quantify the cGMP concentration in the cell lysates using a competitive immunoassay (e.g., ELISA) according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cGMP concentrations against the corresponding concentrations of MGV354.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

In Vivo Intraocular Pressure (IOP) Measurement in Animal Models

In_Vivo_IOP_Workflow animal_model Utilize pigmented rabbits or cynomolgus monkeys (with laser-induced ocular hypertension) baseline Measure baseline IOP using a tonometer animal_model->baseline dosing Administer a single topical ocular dose of MGV354 or vehicle baseline->dosing iop_measurement Measure IOP at multiple time points post-dose dosing->iop_measurement analysis Calculate the change in IOP from baseline and compare MGV354-treated group to vehicle-treated group iop_measurement->analysis

Figure 4: In Vivo IOP Measurement Workflow

Objective: To evaluate the efficacy and duration of action of topically administered MGV354 in lowering IOP in relevant animal models of glaucoma.

Materials:

  • Pigmented rabbits or cynomolgus monkeys with laser-induced ocular hypertension

  • MGV354 ophthalmic formulation

  • Vehicle control formulation

  • Tonometer (e.g., Tono-Pen, pneumatonometer)

  • Topical anesthetic

Procedure:

  • Animal Acclimation and Baseline Measurement:

    • Acclimate the animals to the experimental procedures.

    • Measure the baseline IOP in both eyes of each animal using a calibrated tonometer after applying a topical anesthetic.

  • Dosing:

    • Randomly assign animals to receive either the MGV354 formulation or the vehicle control.

    • Administer a single, fixed-volume drop of the assigned formulation to one or both eyes.

  • Post-Dose IOP Measurements:

    • Measure the IOP in both eyes at multiple time points after dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • For each animal, calculate the change in IOP from baseline at each time point.

    • Compare the mean change in IOP between the MGV354-treated group and the vehicle-treated group at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

    • Plot the mean IOP or the mean change in IOP over time for both groups to visualize the efficacy and duration of action.

Conclusion

This compound and its active enantiomer MGV354 are potent activators of soluble guanylate cyclase, with a preferential activity towards the oxidized, heme-free form of the enzyme. Preclinical studies demonstrated significant promise for MGV354 as a topical treatment for glaucoma, with robust and sustained IOP-lowering effects in animal models. However, the failure of MGV354 to show efficacy in human clinical trials highlights the challenges of translating preclinical findings to the clinic. The reasons for this discrepancy are not fully understood but may involve differences in metabolism or other species-specific factors.[4] Despite its clinical outcome, the study of this compound has provided valuable insights into the pharmacology of sGC activators and their potential as therapeutic agents. The data and protocols presented in this guide can serve as a valuable resource for researchers continuing to explore the therapeutic potential of targeting the sGC pathway in glaucoma and other diseases characterized by oxidative stress.

References

(Rac)-MGV354: A Technical Guide to its Effects on the cGMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of (Rac)-MGV354 on the cyclic guanosine monophosphate (cGMP) signaling pathway. This compound is a novel, selective activator of soluble guanylate cyclase (sGC), a critical enzyme in this pathway. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and provides visual representations of the signaling cascade and experimental workflows. While showing promise in preclinical models for lowering intraocular pressure, it is noteworthy that this compound did not demonstrate statistically significant efficacy in clinical trials for ocular hypertension or glaucoma.[1][2][3]

Core Mechanism of Action

This compound functions as a soluble guanylate cyclase (sGC) activator.[2][4] The nitric oxide (NO)-sGC-cGMP pathway is integral to various physiological processes.[5][6] Under normal physiological conditions, NO binds to the reduced (ferrous, Fe²⁺) heme group of sGC, stimulating the production of the second messenger cGMP from guanosine triphosphate (GTP).[6] However, in states of oxidative stress, the heme iron can be oxidized to the ferric (Fe³⁺) state, rendering sGC insensitive to NO.[1][6]

This compound preferentially targets and activates this oxidized, heme-free sGC, thereby restoring cGMP production in environments of high oxidative stress.[6] This mode of action distinguishes it from sGC stimulators, which are dependent on the presence of the reduced heme group.[6]

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity of this compound to Human Soluble Guanylate Cyclase (sGC)

ConditionDissociation Constant (Kd) (µM)Maximum Binding (Bmax) (arbitrary units)
Oxidized sGC (with ODQ)0.49 (±0.11 SEM)4340 (±210 SEM)
Reduced sGC (with TCEP)0.15 (±0.04 SEM)630 (±26 SEM)

Data sourced from Prasanna et al., 2018. The data indicates a 7-fold greater maximal binding capacity of this compound to the oxidized form of sGC compared to the reduced form.[6]

Table 2: this compound-Induced cGMP Production in Human Trabecular Meshwork (hTM) Cells

ParameterValueConditions
EC₅₀0.0025 (±0.0016) µMAverage of 6 independent experiments in the presence of ODQ (20 µM)
Representative EC₅₀0.005 µMFrom a single dose-response experiment
Average cGMP Production46 (±28) nM---
Fold Increase in cGMP8- to 10-foldIn the presence of ODQ vs. absence of ODQ

Data sourced from Prasanna et al., 2018. All experiments included the pan-phosphodiesterase inhibitor IBMX (1 mM) to prevent cGMP degradation.[6]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the cGMP signaling pathway and the specific mechanism of action of this compound.

MGV354_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_sGC Soluble Guanylate Cyclase (sGC) NO Nitric Oxide (NO) sGC_reduced sGC (Reduced Heme, Fe²⁺) Active NO->sGC_reduced Activates sGC_oxidized sGC (Oxidized/Heme-free, Fe³⁺) Inactive sGC_reduced->sGC_oxidized Oxidized by cGMP cGMP sGC_reduced->cGMP Converts GTP to sGC_oxidized->cGMP Converts GTP to GTP GTP GTP->sGC_reduced GTP->sGC_oxidized PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Downstream Physiological Effects (e.g., Smooth Muscle Relaxation) PKG->Physiological_Effects Leads to MGV354 This compound MGV354->sGC_oxidized Directly Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_oxidized Promotes

Caption: Mechanism of this compound on the cGMP signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

sGC Binding Assay (Affinity Selection-Mass Spectrometry)

This protocol was used to determine the binding affinity of this compound to human sGC.

  • Enzyme Preparation : Full-length human sGC enzyme was used at a concentration of 0.5 µM.

  • Conditioning : The sGC enzyme was prepared under two conditions:

    • Oxidizing Conditions : The enzyme was pre-treated with the oxidizing agent 1H-[1][5]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) to convert the heme iron to the Fe³⁺ state.

    • Reducing Conditions : The enzyme was treated with the reducing agent Tris(2-carboxyethyl)phosphine (TCEP) to maintain the heme in the Fe²⁺ state.

  • Incubation : Varying concentrations of this compound were incubated with the prepared sGC enzyme.

  • Affinity Selection-Mass Spectrometry (AS-MS) : The mixture was subjected to AS-MS analysis to separate and quantify the bound this compound from the unbound compound.

  • Data Analysis : The binding data was analyzed using GraphPad Prism software. Dose-response curves were plotted, and the dissociation constant (Kd) and maximum binding (Bmax) were calculated.[6]

Intracellular cGMP Measurement in hTM Cells

This protocol outlines the measurement of cGMP production in primary human trabecular meshwork (hTM) cells in response to this compound.

cGMP_Assay_Workflow A 1. Culture primary hTM cells in DMEM with 10% FBS B 2. Seed cells in appropriate multi-well plates A->B C 3. Pre-treat cells with ODQ (20 µM) and IBMX (1 mM) B->C D 4. Add varying concentrations of This compound C->D E 5. Incubate for 1 hour at 37°C D->E F 6. Lyse cells to release intracellular contents E->F G 7. Measure cGMP concentration using a competitive ELISA kit F->G H 8. Analyze data using a 4-parameter sigmoidal dose-response curve to determine EC₅₀ G->H

Caption: Experimental workflow for cGMP measurement in hTM cells.

Detailed Steps:

  • Cell Culture : Primary hTM cells were cultured in Dulbecco's modified Eagle's medium (DMEM) without sodium pyruvate, supplemented with 10% fetal bovine serum.[6]

  • Cell Treatment :

    • Cells were incubated with this compound for up to 3 hours.

    • To prevent cGMP degradation, the pan-phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine (IBMX) was included in all treatment conditions at a concentration of 1 mM.[6]

    • To assess activity on oxidized sGC, cells were co-incubated with the sGC inhibitor ODQ (20 µM).[6]

  • Cell Lysis and cGMP Quantification :

    • Following incubation, the cells were lysed.

    • Forty microliters of the cell lysates were transferred to a coated plate from a cGMP ELISA kit.

    • Forty microliters of rabbit anti-cGMP antibody and 40 µL of horseradish peroxidase (HRP)-conjugated cGMP were added.

    • After a 2-hour incubation at room temperature, the plates were washed.

    • A stoplight substrate was added, and the plates were incubated for 1 hour at room temperature.

    • The plates were read on a fluorescence plate reader.

  • Data Analysis : cGMP concentrations were calculated based on a standard curve. EC₅₀ values were determined by plotting the cGMP concentrations against the log of the this compound concentration and fitting the data to a 4-parameter sigmoidal dose-response curve using GraphPad Prism software.[6]

References

(Rac)-MGV354: A Technical Guide on a Novel Soluble Guanylate Cyclase Activator for Intraocular Pressure Reduction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical research on (Rac)-MGV354, a novel, selective soluble guanylate cyclase (sGC) activator investigated for its potential to reduce intraocular pressure (IOP) in the context of glaucoma. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent activator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] In pathological states such as glaucoma, oxidative stress can lead to the oxidation of the heme group in sGC, rendering it unresponsive to NO.[3][4] MGV354 is specifically designed to activate this oxidized, heme-free form of sGC, thereby restoring the production of cyclic guanosine monophosphate (cGMP).[1][3][5] The subsequent increase in cGMP within the trabecular meshwork is believed to enhance aqueous humor outflow, leading to a reduction in intraocular pressure.[4]

Signaling Pathway

The signaling cascade initiated by MGV354 is depicted below.

MGV354_Signaling_Pathway cluster_0 Cellular Environment (Trabecular Meshwork) Oxidative_Stress Oxidative Stress sGC_reduced Reduced sGC (Heme-containing, NO-responsive) Oxidative_Stress->sGC_reduced Oxidation sGC_oxidized Oxidized sGC (Heme-free, NO-unresponsive) cGMP Increased cGMP sGC_oxidized->cGMP MGV354 This compound MGV354->sGC_oxidized Activation PKG Protein Kinase G (PKG) Activation cGMP->PKG Outflow Increased Aqueous Humor Outflow PKG->Outflow IOP Reduced Intraocular Pressure Outflow->IOP

MGV354 signaling pathway in the trabecular meshwork.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: Preclinical Efficacy in Animal Models
Animal ModelDosing RegimenIOP Reduction (vs. Vehicle)Duration of EffectReference
Pigmented RabbitsSingle topical ocular dose20% - 40% (dose-dependent)Up to 6 hours[1][5]
Cynomolgus Monkeys (Laser-induced glaucoma)Single topical ocular dose25% - 40% (dose-dependent)Up to 24 hours[4]
Cynomolgus Monkeys (Laser-induced glaucoma)Once-daily dosingSustained IOP lowering (greater than Travatan)Up to 7 days[1][5]
Table 2: In Vitro Activity and Binding Affinity
ParameterConditionResultReference
cGMP GenerationPrimary human trabecular meshwork (hTM) cells (oxidized condition)8- to 10-fold greater than reduced condition[1]
Binding Affinity (Bmax)Human sGC full-length protein7-fold greater affinity for oxidized sGC vs. reduced sGC[1][6]
Table 3: Clinical Trial Results (Phase I/II - NCT02743780)
ParameterMGV354 0.1% GroupVehicle GroupOutcomeReference
Mean Diurnal IOP Change from Baseline (Day 8)-0.6 mmHg-1.1 mmHgNo statistically significant difference[6][7][8]
Most Common Adverse EventConjunctival and ocular hyperemia-Mild to moderate[1][6][7]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro cGMP Level Assessment in hTM Cells
  • Objective: To determine the effect of MGV354 on cGMP production in human trabecular meshwork cells under oxidative stress.

  • Cell Culture: Primary human trabecular meshwork (hTM) cells were cultured under standard conditions.

  • Induction of Oxidative State: To mimic the oxidized state of sGC, cells were treated with the oxidizing agent ODQ (1H-[1][2][7]oxadiazolo[4,3-a]quinoxalin-1-one).[4]

  • Treatment: Cultured hTM cells were treated with varying concentrations of this compound in the presence of ODQ.

  • cGMP Measurement: Following treatment, intracellular cGMP levels were measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: cGMP levels in MGV354-treated cells were compared to vehicle-treated controls to determine the fold-increase in cGMP production.

Preclinical In Vivo IOP Studies
  • Objective: To evaluate the IOP-lowering efficacy and duration of action of topically administered MGV354 in animal models.

  • Animal Models:

    • Pigmented Rabbits: Used for initial efficacy and dose-ranging studies.

    • Cynomolgus Monkeys: A model of laser-induced ocular hypertension was used, which more closely mimics human glaucoma.[1][4]

  • IOP Measurement: IOP was measured using a calibrated tonometer at baseline and at multiple time points post-dosing.

  • Dosing:

    • Single Dose Studies: A single drop of MGV354 formulation (at various concentrations) or vehicle was administered topically to one eye.

    • Multiple Dose Studies: Once-daily topical administration for 7 consecutive days was performed in the monkey model.[1]

  • Data Analysis: The percentage change in IOP from baseline was calculated for both treated and vehicle control groups. Statistical analysis was performed to determine the significance of the IOP reduction.

Clinical Trial Protocol (NCT02743780 Synopsis)
  • Objective: To assess the safety, tolerability, and IOP-lowering efficacy of topically administered MGV354 in healthy volunteers and patients with ocular hypertension or open-angle glaucoma.[7][9]

  • Study Design: A three-part, double-masked, randomized, vehicle-controlled study.[7][8]

    • Part 1 & 2: Dose-escalation studies to determine the maximum tolerated dose (MTD) in healthy volunteers and patients.[7][8]

    • Part 3: Efficacy evaluation of the MTD administered once daily for 7 days in patients with a minimum IOP of 24 mmHg.[7][8]

  • Primary Outcome Measure: The main outcome was the mean change in diurnal IOP from baseline to day 8.[7][8]

  • Safety Assessments: Included monitoring of adverse events, with a focus on ocular hyperemia.[7]

Experimental and Developmental Workflow

The logical progression from preclinical discovery to clinical evaluation for MGV354 is illustrated in the following diagram.

MGV354_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development Hypothesis Hypothesis: Oxidized sGC is a viable target in glaucoma In_Vitro In Vitro Studies: - Binding assays (oxidized vs. reduced sGC) - cGMP measurement in hTM cells Hypothesis->In_Vitro Animal_Models In Vivo Animal Models: - Efficacy in rabbits - Efficacy and duration in hypertensive monkeys In_Vitro->Animal_Models Preclinical_Outcome Outcome: Significant IOP reduction in animals Animal_Models->Preclinical_Outcome Phase_I_II Phase I/II Clinical Trial (NCT02743780): - Safety and tolerability (healthy volunteers & patients) - Efficacy in patients with OHT/glaucoma Preclinical_Outcome->Phase_I_II Advance to Clinic Clinical_Outcome Outcome: - Good safety profile (hyperemia noted) - Lack of statistically significant IOP lowering vs. vehicle Phase_I_II->Clinical_Outcome

Workflow from preclinical discovery to clinical trial outcome for MGV354.

Discussion and Conclusion

This compound demonstrated a strong preclinical profile, effectively lowering IOP in both rabbit and non-human primate models of glaucoma through a novel mechanism of action.[1] The compound's selectivity for the oxidized form of sGC represented a targeted approach to restoring a dysregulated signaling pathway. However, these promising preclinical results did not translate into clinical efficacy in a Phase I/II trial, where MGV354 failed to show a significant IOP-lowering effect compared to the vehicle in patients with ocular hypertension or glaucoma.[6][7] The most frequently observed adverse event was ocular hyperemia, consistent with the vasodilation expected from cGMP pathway activation.[8]

The discrepancy between preclinical and clinical outcomes suggests that the animal models may not fully recapitulate the pathology of human glaucoma or that the levels of oxidized sGC in the trabecular meshwork of human glaucoma patients may be insufficient for MGV354 to exert a clinically meaningful effect.[2][8] Further research into the metabolic pathways of MGV354 in humans versus preclinical models did not reveal significant interspecies differences that could explain the lack of efficacy.[2] Despite the clinical outcome, the research on MGV354 provides valuable insights into the role of the NO/sGC/cGMP pathway in IOP regulation and highlights the challenges of translating preclinical findings into successful clinical therapies for glaucoma.

References

(Rac)-MGV354: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Evaluation as a Novel Ocular Hypotensive Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of (Rac)-MGV354, a potent, selective activator of soluble guanylate cyclase (sGC). Developed as a topical treatment for glaucoma, MGV354 targets the nitric oxide (NO)/sGC/cyclic guanosine monophosphate (cGMP) signaling pathway in the trabecular meshwork to lower intraocular pressure (IOP). This whitepaper details the synthetic chemistry, in vitro and in vivo experimental protocols, and key preclinical findings. Quantitative data are presented in structured tables for clarity, and relevant biological pathways and experimental workflows are visualized using diagrams. While showing promise in preclinical models, MGV354 did not demonstrate a statistically significant IOP-lowering effect in clinical trials in patients with ocular hypertension or glaucoma.[1][2][3] This document serves as a scientific resource on the core development aspects of this sGC activator.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and current therapeutic strategies are primarily focused on lowering IOP. The conventional aqueous humor outflow pathway, which includes the trabecular meshwork (TM) and Schlemm's canal, is the primary site of resistance to aqueous humor outflow and a key target for IOP-lowering drugs.

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway has been identified as a critical regulator of IOP.[4] sGC, a heterodimeric heme-containing enzyme, is activated by NO, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Increased levels of cGMP in the TM are believed to mediate cellular relaxation, leading to an increase in aqueous humor outflow and a subsequent reduction in IOP. In pathological conditions associated with oxidative stress, the heme iron of sGC can be oxidized, rendering the enzyme insensitive to NO. sGC activators are a class of compounds that can stimulate the oxidized, heme-free form of sGC, thereby restoring cGMP production in a diseased environment.

MGV354 was developed as a potent and selective sGC activator for topical ocular administration to treat glaucoma.[3] This whitepaper details the discovery, synthesis, and preclinical pharmacological evaluation of this compound.

Discovery and Synthesis of this compound

The discovery of MGV354 stemmed from a medicinal chemistry campaign to identify potent sGC activators with suitable properties for topical ocular delivery. The chemical name for the active enantiomer is (S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid.[5][6] While the initial discovery work focused on the (S)-enantiomer, referred to as compound (+)-23 in the primary literature, the racemic mixture, this compound, was also synthesized and evaluated.[5]

Synthesis of this compound

The detailed experimental protocol for the multi-step synthesis of this compound is proprietary and not fully available in the public domain. The following is a generalized scheme based on the information in the primary discovery publication.

The synthesis likely involves a convergent approach, with the preparation of key building blocks followed by their coupling to assemble the final molecule. The core structure consists of a central indane scaffold linked to a pyridinyl-pyrazole carboxylic acid and a substituted phenylamino side chain containing a piperidine moiety.

Key Synthetic Steps (Hypothesized):

  • Synthesis of the Indane Core: This would likely involve the construction of the substituted indane ring system with appropriate functional groups for subsequent coupling reactions.

  • Synthesis of the Pyridinyl-Pyrazole Fragment: This would involve the formation of the pyrazole ring, followed by its attachment to the pyridine ring, and subsequent introduction of the carboxylic acid group.

  • Synthesis of the Phenylamino-Piperidine Side Chain: This would involve the synthesis of the substituted aniline and the acylated piperidine, followed by their linkage.

  • Fragment Coupling and Final Assembly: The key fragments would be coupled using standard cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, to form the complete carbon skeleton of this compound.

  • Racemic Nature: The synthesis would likely be performed without chiral control at the stereocenter on the indane ring, resulting in the racemic mixture.

Biological Evaluation: Experimental Protocols

In Vitro Assays

The binding of MGV354 to human sGC was assessed using an affinity selection-mass spectrometry (AS-MS) based assay.

Protocol:

  • Protein Preparation: Full-length human sGC protein was expressed and purified.

  • Oxidized sGC Preparation: The purified sGC was treated with the oxidizing agent 1H-[1][4][5]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) to generate the oxidized, heme-free form of the enzyme.

  • Binding Incubation: A mixture of potential ligands, including MGV354, was incubated with the oxidized sGC to allow for the formation of protein-ligand complexes.

  • Separation of Bound and Unbound Ligands: The protein-ligand complexes were separated from unbound small molecules using a size-based separation technique, such as size-exclusion chromatography or ultrafiltration.

  • Ligand Identification: The bound ligands were dissociated from the protein and identified and quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The binding affinity (Kd) and maximum binding capacity (Bmax) were determined by analyzing the amount of bound ligand at various concentrations.

The ability of MGV354 to stimulate cGMP production was evaluated in primary human trabecular meshwork (hTM) cells.

Protocol:

  • Cell Culture: Primary hTM cells were isolated from donor eyes and cultured in appropriate media.

  • Cell Plating: Cells were seeded into multi-well plates and allowed to adhere.

  • Oxidative Stress Induction: To mimic the disease state, cells were pre-treated with ODQ to induce the oxidized form of sGC.

  • Compound Treatment: Cells were treated with varying concentrations of MGV354 for a specified period (e.g., 1 hour).

  • Cell Lysis: The cells were lysed to release intracellular components.

  • cGMP Quantification: The concentration of cGMP in the cell lysates was determined using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The EC50 value, representing the concentration of MGV354 that produces 50% of the maximal cGMP response, was calculated from the dose-response curve.

In Vivo Studies

The IOP-lowering efficacy of MGV354 was assessed in a laser-induced ocular hypertension model in cynomolgus monkeys.

Protocol:

  • Animal Model: Ocular hypertension was induced in one eye of each monkey by laser photocoagulation of the trabecular meshwork.

  • Drug Administration: A single topical ocular dose of MGV354 formulation or vehicle was administered to the hypertensive eye.

  • Anesthesia: For IOP measurements, monkeys were sedated with an appropriate anesthetic agent (e.g., ketamine).

  • IOP Measurement: IOP was measured at baseline and at various time points post-dose (e.g., up to 24 hours) using a calibrated tonometer (e.g., Tono-Pen).

  • Data Analysis: The change in IOP from baseline was calculated for both the MGV354-treated and vehicle-treated groups, and the statistical significance of the IOP reduction was determined.

Data Presentation

In Vitro Activity
AssayParameterThis compound ValueReference
sGC Binding (Oxidized)Kd0.49 µM[7]
sGC Binding (Oxidized)Bmax4340 (relative units)[7]
sGC Binding (Reduced)Kd0.15 µM[7]
sGC Binding (Reduced)Bmax630 (relative units)[7]
cGMP Production (hTM cells)EC502.5 ± 1.6 nM[7]
cGMP Production (CHO cells)EC50<0.5 nM[5]
cGMP Production (GTM-3 cells)EC505 nM[5]
In Vivo Efficacy
Animal ModelDoseMaximum IOP Reduction (% vs. Vehicle)Duration of ActionReference
Dutch-Belted RabbitsSingle topical dose~20%Up to 6 hours[4]
Cynomolgus MonkeysSingle topical dose25-40%Up to 24 hours[4]
Cynomolgus MonkeysOnce-daily dosingSustained IOP loweringUp to 7 days[4]
Clinical Trial Results (Phase I/II)
ParameterMGV354 0.1%VehicleReference
Change in Mean Diurnal IOP from Baseline (Day 8)-0.6 mmHg-1.1 mmHg[1][2]

Visualizations

Signaling Pathway of MGV354 in the Trabecular Meshwork

MGV354_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Trabecular Meshwork Cell MGV354 MGV354 sGC_ox Oxidized sGC (Heme-free) MGV354->sGC_ox Activates cGMP cGMP sGC_ox->cGMP Converts GTP to cGMP sGC_red Reduced sGC (Heme-bound) sGC_red->cGMP Converts GTP to cGMP NO Nitric Oxide (NO) NO->sGC_red Activates GTP GTP GTP->sGC_ox GTP->sGC_red PKG Protein Kinase G (PKG) cGMP->PKG Activates Cytoskeleton Cytoskeletal Relaxation (e.g., Myosin Light Chain Phosphatase Activation) PKG->Cytoskeleton Phosphorylates Downstream Targets Outflow Increased Aqueous Humor Outflow Cytoskeleton->Outflow IOP Decreased IOP Outflow->IOP Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_red Oxidizes

Caption: Signaling pathway of MGV354 in trabecular meshwork cells.

Experimental Workflow for In Vivo IOP Studies

In_Vivo_Workflow start Start: Cynomolgus Monkey Ocular Hypertension Model dosing Topical Ocular Dosing (MGV354 or Vehicle) start->dosing measurements IOP Measurements (Baseline and Post-Dose) dosing->measurements analysis Data Analysis: Change in IOP vs. Baseline and Vehicle measurements->analysis end End: Efficacy Determination analysis->end

Caption: Workflow for in vivo IOP efficacy studies.

Conclusion

This compound is a potent and selective activator of soluble guanylate cyclase that was rationally designed for the topical treatment of glaucoma. In preclinical studies, MGV354 demonstrated robust efficacy in lowering intraocular pressure in animal models of ocular hypertension by activating the sGC/cGMP pathway in the trabecular meshwork, particularly under conditions of oxidative stress.[4] However, despite the promising preclinical data, a Phase I/II clinical trial did not show a statistically significant IOP-lowering effect of MGV354 compared to vehicle in patients with ocular hypertension or glaucoma.[1][2] The discrepancy between the preclinical and clinical findings may be due to several factors, including potential differences in the levels of oxidized sGC in the trabecular meshwork of animal models versus human glaucoma patients.[1] This technical whitepaper provides a detailed summary of the discovery, synthesis, and preclinical evaluation of this compound, offering valuable insights for researchers and professionals in the field of ophthalmic drug development.

References

The Role of Oxidized Soluble Guanylate Cyclase in the Pharmacological Activity of (Rac)-MGV354: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation and neurotransmission. Under conditions of oxidative stress, the heme cofactor of sGC can be oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering the enzyme insensitive to its endogenous activator, NO. This state of sGC is implicated in the pathophysiology of several cardiovascular and ocular diseases. A new class of therapeutic agents, known as sGC activators, has emerged to target this NO-insensitive form of the enzyme. This technical guide provides an in-depth analysis of the role of oxidized sGC in the activity of (Rac)-MGV354, a novel sGC activator. We will explore the mechanism of action, present quantitative data on its binding and activity, detail relevant experimental protocols, and visualize the key signaling pathways and experimental workflows.

Introduction: The NO-sGC-cGMP Signaling Pathway and the Impact of Oxidative Stress

The canonical nitric oxide (NO) signaling pathway is initiated by the binding of NO to the reduced ferrous (Fe²⁺) heme cofactor of soluble guanylate cyclase (sGC). This binding event triggers a conformational change in sGC, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates downstream effectors such as protein kinase G (PKG), mediating a range of physiological responses including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.

In pathological states characterized by elevated oxidative stress, reactive oxygen species (ROS) can oxidize the sGC heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[1][2] This oxidized sGC is unresponsive to NO, leading to a blunted physiological response and contributing to the progression of diseases such as hypertension and glaucoma.[1][3]

sGC modulators are classified into two main groups based on their mechanism of action and the redox state of the sGC they target:

  • sGC Stimulators: These compounds, such as riociguat and vericiguat, act on the reduced (ferrous) form of sGC. Their effect is synergistic with NO.[2][4][5]

  • sGC Activators: This class of molecules, including cinaciguat and the focus of this guide, this compound, preferentially target and activate the oxidized (ferric) or heme-free (apo-sGC) forms of the enzyme.[2][4] Their activity is independent of NO.

This compound is a novel, potent sGC activator that has been investigated for its potential therapeutic effects, particularly in lowering intraocular pressure.[1][3][6][7]

Mechanism of Action of this compound on Oxidized sGC

This compound exerts its pharmacological effect by directly binding to and activating oxidized sGC. This activation leads to the production of cGMP, thereby restoring signaling in the NO-sGC-cGMP pathway even in the absence of NO sensitivity. The key aspects of its mechanism include:

  • Preferential Binding: this compound demonstrates a higher binding capacity for the oxidized form of sGC compared to the reduced form.[1][6] This selectivity allows it to target the dysfunctional enzyme prevalent in disease states associated with oxidative stress.

  • Heme Pocket Interaction: It is proposed that sGC activators like MGV354 bind to the heme pocket of sGC, potentially displacing the oxidized heme group.[1] This interaction induces a conformational change that mimics the activated state of the enzyme.

  • NO-Independent cGMP Production: The activation of oxidized sGC by this compound is independent of NO, allowing for the generation of cGMP in tissues where NO bioavailability is compromised or sGC is rendered NO-insensitive due to oxidation.[3]

Quantitative Analysis of this compound Activity

The preferential activity of this compound on oxidized sGC has been quantified through various in vitro assays. The following tables summarize the key data comparing the binding and activation of this compound on reduced versus oxidized sGC.

Table 1: Binding Affinity and Capacity of MGV354 for Human sGC

sGC StateOxidizing/Reducing AgentBinding Affinity (Kd) (µM)Maximum Binding Capacity (Bmax) (arbitrary units)Fold Increase in Bmax (Oxidized vs. Reduced)
OxidizedODQ0.49 (±0.11 SEM)4340 (±210 SEM)~7-fold
ReducedTCEP0.15 (±0.04 SEM)630 (±26 SEM)-
Data sourced from studies on human sGC full-length protein.[1]

Table 2: cGMP Production in Human Trabecular Meshwork (hTM) Cells

ConditionFold Increase in cGMP (vs. Reduced Condition)
Oxidizing (with ODQ)8- to 10-fold
This demonstrates the enhanced efficacy of MGV354 in a cellular environment where sGC is oxidized.[1][6]

Table 3: Potency of MGV354 in Cellular Assays

Cell LineAssay ConditionEC50
CHONot specified<0.5 nM
GTM-3 ENot specified5 nM
Normal Human Trabecular Meshwork (NTM)With ODQ (20 µM)2.5 (±1.6) nM
Data from MedChemExpress and studies in NTM cells.[8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound on oxidized sGC.

Induction of sGC Oxidation in vitro

Objective: To prepare oxidized sGC for use in binding and activity assays.

Materials:

  • Purified human sGC enzyme

  • 1H-[3][9]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) solution

  • Assay buffer (e.g., 40 mM HEPES, pH 7.4, 120 mM NaCl)

Protocol:

  • Dilute the purified sGC to the desired concentration in the assay buffer.

  • Add a molar excess of ODQ to the sGC solution. A typical concentration is 5-20 µM.

  • Incubate the mixture at 4°C for a sufficient period to ensure complete oxidation of the heme cofactor. The oxidation can be monitored spectrophotometrically by the shift in the Soret peak to around 391 nm.

sGC Binding Assay

Objective: To determine the binding affinity (Kd) and maximum binding capacity (Bmax) of this compound to oxidized and reduced sGC.

Materials:

  • Oxidized and reduced sGC preparations

  • Radiolabeled this compound or a suitable competitor

  • Assay buffer

  • Filtration apparatus

Protocol:

  • Prepare serial dilutions of unlabeled this compound.

  • In a multi-well plate, incubate a fixed concentration of radiolabeled this compound with either oxidized or reduced sGC in the presence of varying concentrations of unlabeled this compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through a filter membrane that retains the protein.

  • Wash the filters to remove non-specifically bound radioligand.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Kd and Bmax values.

cGMP Activity Assay in Cells

Objective: To measure the production of cGMP in response to this compound in cells with oxidized sGC.

Materials:

  • Human Trabecular Meshwork (hTM) cells or other relevant cell lines

  • Cell culture medium

  • ODQ

  • This compound

  • Cell lysis buffer

  • cGMP ELISA kit

Protocol:

  • Culture hTM cells to confluency in multi-well plates.

  • Pre-treat the cells with ODQ (e.g., 20 µM) for a defined period to induce sGC oxidation.

  • Incubate the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Terminate the reaction and lyse the cells.

  • Quantify the intracellular cGMP concentration in the cell lysates using a competitive cGMP ELISA kit according to the manufacturer's instructions.

  • Normalize the cGMP levels to the protein concentration of the cell lysate.

  • Plot the cGMP concentration against the this compound concentration to determine the EC50 and maximum response.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of sGC Activation

Caption: Differential activation of reduced and oxidized sGC.

Experimental Workflow for Assessing this compound Activity

experimental_workflow start Start: Cell Culture (e.g., hTM cells) oxidation Induce sGC Oxidation (Treat with ODQ) start->oxidation treatment Treat with this compound (Dose-response) oxidation->treatment lysis Cell Lysis treatment->lysis quantification Quantify cGMP (ELISA) lysis->quantification analysis Data Analysis (EC₅₀, Emax) quantification->analysis end End: Determine Potency and Efficacy analysis->end

Caption: Workflow for cGMP activity assay in cells.

Conclusion

This compound is a potent sGC activator that demonstrates preferential binding to and activation of the oxidized, NO-insensitive form of sGC. This mechanism of action provides a therapeutic rationale for its use in diseases characterized by oxidative stress, where the function of the canonical NO-sGC-cGMP signaling pathway is impaired. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and other sGC activators. The ability to selectively target the pathological state of sGC represents a promising strategy for the development of novel therapeutics.

References

(Rac)-MGV354: A Soluble Guanylate Cyclase Activator Targeting the Trabecular Meshwork

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(Rac)-MGV354 is a novel small molecule activator of soluble guanylate cyclase (sGC), an enzyme pivotal in the nitric oxide (NO) signaling pathway within the eye. This pathway is a key regulator of aqueous humor outflow and intraocular pressure (IOP). Developed as a potential therapeutic for glaucoma, MGV354 demonstrated robust IOP-lowering efficacy in preclinical animal models by targeting the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance. However, these promising preclinical findings did not translate into statistically significant IOP reduction in clinical trials involving patients with ocular hypertension or glaucoma. This technical guide provides a comprehensive overview of the mechanism of action of this compound, a summary of its preclinical and clinical data, and detailed experimental protocols relevant to its study in the trabecular meshwork.

Introduction to this compound and its Target

Glaucoma, a leading cause of irreversible blindness, is often associated with elevated IOP due to increased resistance to aqueous humor outflow through the trabecular meshwork. The NO-sGC-cGMP signaling pathway plays a crucial role in regulating this outflow. sGC, a heterodimeric enzyme, is the primary receptor for NO. Upon NO binding, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels in TM cells are believed to induce cytoskeletal changes that lead to cell relaxation, increased outflow facility, and consequently, lower IOP.[1][2]

In certain pathological states, such as those involving oxidative stress, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO. This compound is a sGC activator, a class of compounds that can stimulate sGC activity independently of NO, particularly in its oxidized, heme-free state.[1][2][3] This mechanism presented a promising therapeutic strategy for glaucoma, where oxidative stress in the TM is thought to contribute to outflow pathway dysfunction.[2][3]

Mechanism of Action in the Trabecular Meshwork

This compound directly activates sGC in human trabecular meshwork (hTM) cells, leading to a significant increase in intracellular cGMP levels.[1][2] This activation is more pronounced when sGC is in its oxidized state.[1] The subsequent rise in cGMP is hypothesized to activate protein kinase G (PKG), which in turn phosphorylates downstream targets involved in the regulation of the actin cytoskeleton. This cascade of events is thought to reduce actin stress fibers, decrease TM cell stiffness, and ultimately enhance the outflow of aqueous humor through the juxtacanalicular tissue and Schlemm's canal.

Signaling Pathway Diagram

MGV354_Signaling_Pathway cluster_TM_Cell Trabecular Meshwork Cell cluster_Outflow Physiological Effect MGV354 This compound sGC_oxidized Oxidized sGC (Heme-free) MGV354->sGC_oxidized Activates cGMP cGMP sGC_oxidized->cGMP Catalyzes conversion GTP GTP GTP->sGC_oxidized PKG Protein Kinase G (PKG) cGMP->PKG Activates Actin Actin Cytoskeleton (Stress Fibers) PKG->Actin Phosphorylates downstream targets Relaxation TM Cell Relaxation & Decreased Stiffness Actin->Relaxation Leads to Increased_Outflow Increased Aqueous Humor Outflow Relaxation->Increased_Outflow Decreased_IOP Decreased Intraocular Pressure (IOP) Increased_Outflow->Decreased_IOP

Caption: Signaling pathway of this compound in the trabecular meshwork.

Data Presentation

The following tables summarize the quantitative data available for this compound from preclinical and clinical studies.

Table 1: In Vitro Activity of this compound
ParameterConditionValueReference(s)
sGC Binding Affinity (Kd) Oxidized human sGC (with ODQ)0.49 ± 0.11 µM[1]
Reduced human sGC (with TCEP)0.15 ± 0.04 µM[1]
Maximal sGC Binding (Bmax) Oxidized human sGC (with ODQ)4340 ± 210 SEM[1]
Reduced human sGC (with TCEP)630 ± 26 SEM[1]
cGMP Production (EC50) Normal hTM cells (with ODQ)2.5 ± 1.6 nM[4]
CHO cells<0.5 nM[4]
GTM-3 E cells5 nM[4]
cGMP Production (Average) Normal hTM cells46 ± 28 nM[4]
Table 2: Preclinical Intraocular Pressure (IOP) Reduction
Animal ModelDosingIOP Reduction (vs. Vehicle)Duration of EffectReference(s)
Dutch-belted RabbitsSingle topical ocular dose~20%Up to 6 hours[2][3]
Cynomolgus Monkeys (Glaucoma model)Single topical ocular dose25-40% (dose-dependent)Up to 24 hours[2][3]
Cynomolgus Monkeys (Glaucoma model)Once-daily dosingSustained reduction (greater than Travatan)Up to 7 days[2]
Table 3: Clinical Trial (Phase I/II) IOP Results (NCT02743780)
ParameterThis compound TreatedVehicle Treatedp-valueReference(s)
Change from Baseline in Mean Diurnal IOP (Day 8) -0.6 mmHg-1.1 mmHgNot statistically significant[5][6]
Confidence Interval -0.7 to 1.7[5][6]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound.

Human Trabecular Meshwork (hTM) Cell Culture
  • Tissue Source: Human donor eyes obtained from eye banks.

  • Dissection: The anterior segment is dissected to expose the trabecular meshwork. The TM tissue is carefully excised from the scleral spur and surrounding tissue.

  • Cell Isolation: The excised TM tissue is minced and subjected to enzymatic digestion, typically using collagenase, to release the cells.

  • Culture Conditions: Isolated hTM cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) with low glucose, supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

  • Characterization: Primary hTM cells are characterized by their morphology and the expression of specific markers, such as alpha-smooth muscle actin (α-SMA) and myocilin expression in response to dexamethasone treatment.

cGMP Assay in hTM Cells
  • Cell Plating: hTM cells are seeded in multi-well plates and grown to confluence.

  • Pre-treatment: To mimic oxidative stress, cells are pre-treated with an oxidizing agent such as 1H-[7][8]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).

  • Compound Incubation: Cells are then incubated with varying concentrations of this compound for a specified period.

  • Cell Lysis: After incubation, the culture medium is removed, and the cells are lysed to release intracellular components.

  • cGMP Measurement: The concentration of cGMP in the cell lysates is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or other sensitive detection methods.

Laser-Induced Ocular Hypertension in Non-Human Primates
  • Animal Model: Cynomolgus monkeys are commonly used.

  • Anesthesia: Animals are anesthetized for the procedure.

  • Laser Treatment: An argon laser is used to deliver photocoagulation spots to the trabecular meshwork, typically over 180-360 degrees of the angle. This induces scarring and obstruction of the TM, leading to reduced aqueous humor outflow and a sustained elevation of IOP.

  • IOP Monitoring: IOP is monitored regularly using a tonometer to confirm the development of ocular hypertension.

  • Drug Administration: Once a stable elevation in IOP is achieved, the model can be used to test the efficacy of IOP-lowering agents like this compound administered topically.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Clinical Clinical Evaluation hTM_Culture 1. hTM Cell Culture cGMP_Assay 2. cGMP Assay hTM_Culture->cGMP_Assay Binding_Assay 3. sGC Binding Assay hTM_Culture->Binding_Assay OHT_Model 4. Laser-Induced Ocular Hypertension Model (Monkey) cGMP_Assay->OHT_Model Binding_Assay->OHT_Model IOP_Study 5. IOP Lowering Study OHT_Model->IOP_Study Clinical_Trial 6. Phase I/II Clinical Trial IOP_Study->Clinical_Trial

Caption: General experimental workflow for the evaluation of this compound.

Discussion and Future Perspectives

The journey of this compound from a promising preclinical candidate to its discontinuation for glaucoma highlights the challenges in translating findings from animal models to human patients. While the compound effectively targeted the sGC pathway and lowered IOP in rabbits and monkeys, it failed to demonstrate efficacy in a clinical setting.[8][9][10][11]

One plausible explanation for this discrepancy is that the level of oxidized sGC in the trabecular meshwork of human glaucoma patients may not be sufficient for MGV354 to exert a clinically meaningful effect.[10] The preclinical models, particularly the laser-induced ocular hypertension model, may induce a higher degree of oxidative stress and sGC oxidation than is typically present in patients with primary open-angle glaucoma.

Further research is warranted to better understand the state of the sGC enzyme in the glaucomatous human TM. The development of biomarkers to identify patients with a dysfunctional NO-sGC-cGMP pathway could enable the stratification of patients who might benefit from sGC activators. Despite the clinical outcome for this compound in glaucoma, the sGC pathway remains a valid and intriguing target for IOP reduction. Future drug development efforts may focus on compounds with different pharmacological profiles or on combination therapies that could enhance the efficacy of sGC activation in the human eye.

Conclusion

This compound is a potent activator of soluble guanylate cyclase that demonstrated significant IOP-lowering effects in preclinical glaucoma models by targeting the trabecular meshwork. However, these effects were not replicated in human clinical trials. This technical guide has provided a detailed overview of the available data and methodologies related to this compound, offering valuable insights for researchers and drug developers working on novel therapies for glaucoma. The story of this compound underscores the importance of a deeper understanding of the molecular pathology of the human trabecular meshwork to bridge the translational gap between preclinical and clinical research.

References

Unraveling MGV354: A Technical Guide to a Novel Soluble Guanylate Cyclase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MGV354 is a novel, selective activator of soluble guanylate cyclase (sGC), an enzyme pivotal in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway is integral to various physiological processes, including the regulation of intraocular pressure (IOP).[1][2] Developed as a potential topical therapy for glaucoma, MGV354 demonstrated robust IOP-lowering effects in preclinical models.[1][2][3] However, it did not produce a statistically significant reduction in IOP in clinical trials with patients suffering from ocular hypertension or open-angle glaucoma.[3][4] This technical guide provides a comprehensive overview of the available preclinical data on MGV354, with a focus on its mechanism of action, pharmacological effects, and the experimental protocols used in its evaluation.

A Note on Stereochemistry: Racemate versus Enantiomers

A critical aspect of drug development often involves the characterization and comparison of a compound's racemic mixture versus its individual enantiomers. Enantiomers, being non-superimposable mirror images, can exhibit significantly different pharmacological and toxicological profiles. While the title of a publication by the discovery team refers to the "(S)-1-(...)" form of a related compound, suggesting that a specific stereoisomer of MGV354 is the pharmacologically active agent, the available scientific literature does not provide a direct comparative analysis of the racemate versus the individual enantiomers of MGV354. The data presented in this guide is based on the published studies of MGV354, which consistently refer to the compound as "MGV354" without specifying its stereoisomeric composition. It is presumed that the studies were conducted with the most active and relevant form of the molecule.

Mechanism of Action: The NO/sGC/cGMP Signaling Pathway

MGV354's therapeutic potential lies in its ability to activate soluble guanylate cyclase (sGC). sGC is a heterodimeric enzyme that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, initiating downstream signaling cascades through the activation of cGMP-dependent protein kinases.[1] This pathway is naturally stimulated by nitric oxide (NO).[1]

A key feature of MGV354 is its activity on the oxidized, heme-free form of sGC.[5] Under conditions of oxidative stress, the heme prosthetic group of sGC can be oxidized, rendering the enzyme unresponsive to NO.[5] MGV354 can activate this dysfunctional form of sGC, making it a potential therapeutic agent in conditions associated with oxidative stress, such as glaucoma.[5]

MGV354_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Reduced/Heme) NO->sGC_inactive Activates sGC_oxidized Oxidized sGC (Heme-free) sGC_inactive->sGC_oxidized Oxidative Stress cGMP cGMP sGC_inactive->cGMP Converts sGC_oxidized->cGMP Converts GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., IOP Reduction) PKG->Physiological_Effects Leads to MGV354 MGV354 MGV354->sGC_oxidized Activates

Figure 1: MGV354 Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of MGV354.

Table 1: In Vitro Activity of MGV354
ParameterValueCell Type/SystemConditionsReference
EC50 for cGMP Production 0.0025 ± 0.0016 µMPrimary Human Trabecular Meshwork (hTM) Cells1-hour treatment with ODQ (20 µM)[1]
cGMP Production Increase 8- to 10-fold greaterPrimary hTM CellsIn the presence of ODQ vs. absence of ODQ[1][2]
Binding to sGC (Bmax) 7-fold greaterHuman sGC enzymeOxidized sGC vs. Reduced sGC[1][2]
Binding Affinity (Kd) to Oxidized sGC 0.49 ± 0.11 µMHuman sGC enzymeWith ODQ treatment[1]
Binding Affinity (Kd) to Reduced sGC 0.15 ± 0.04 µMHuman sGC enzymeWith TCEP treatment[1]
Table 2: In Vivo Efficacy of MGV354 in Animal Models
Animal ModelDoseIOP ReductionDuration of EffectReference
Pigmented Rabbits Single topical ocular dose20% to 40% (vs. vehicle)Up to 6 hours[1][2]
Cynomolgus Monkey (Glaucoma Model) 0.3 µg9% (3 mm Hg)24 hours post-dose[1]
Cynomolgus Monkey (Glaucoma Model) 3 µg18% (7 mm Hg)24 hours post-dose[1]
Cynomolgus Monkey (Glaucoma Model) 30 µg24% (8 mm Hg)24 hours post-dose[1]
Cynomolgus Monkey (Glaucoma Model) Once-daily dosingSustained IOP loweringUp to 7 days[1][2]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of MGV354.

Intracellular cGMP Measurement in Primary Human Trabecular Meshwork (hTM) Cells

Objective: To determine the dose-dependent effect of MGV354 on cGMP production in hTM cells.

Methodology:

  • Primary hTM cells are seeded in appropriate culture plates and grown to confluence.

  • Cells are treated with different concentrations of MGV354 for a specified duration (e.g., 1 hour). To assess the activity on oxidized sGC, cells are co-incubated with an oxidizing agent such as ODQ (20 µM).[1]

  • Following treatment, intracellular cGMP levels are measured using a commercially available ELISA kit according to the manufacturer's instructions.[1]

  • For time-course experiments, cells are incubated with a fixed concentration of MGV354 (e.g., 1 µM) for various time points.[1]

  • Data is analyzed to determine the EC50 value for cGMP production.[1]

cGMP_Measurement_Workflow start Start culture_cells Culture Primary hTM Cells start->culture_cells treat_cells Treat cells with MGV354 (and ODQ if applicable) culture_cells->treat_cells incubate Incubate for specified time treat_cells->incubate lyse_cells Lyse cells to release intracellular contents incubate->lyse_cells elisa Perform cGMP ELISA lyse_cells->elisa read_plate Read plate on a microplate reader elisa->read_plate analyze_data Analyze data and calculate EC50 read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for cGMP Measurement
sGC Binding Assay

Objective: To determine the binding affinity and capacity of MGV354 to reduced and oxidized forms of human sGC.

Methodology:

  • Full-length human sGC enzyme is used.

  • To assess binding to the oxidized form, the enzyme is pre-treated with an oxidizing agent like ODQ.[1] For the reduced form, a reducing agent like TCEP is used.[1]

  • Affinity-selection mass spectrometry (AS-MS) is employed to measure the binding of MGV354 to the sGC enzyme.[1]

  • The binding data is analyzed to determine the dissociation constant (Kd) and the maximal binding capacity (Bmax).[1]

In Vivo IOP Measurement in Animal Models

Objective: To evaluate the IOP-lowering efficacy of topically administered MGV354.

Methodology:

  • Dutch-belted rabbits and cynomolgus monkeys with laser-induced ocular hypertension are used as animal models.[1][5]

  • A proprietary formulation of MGV354 (e.g., 0.01%, 0.1%, and 1.0%) is administered as a single topical ocular drop (35 µL).[1]

  • Intraocular pressure is measured at baseline and at various time points post-dosing using a calibrated tonometer.

  • For multiple-day studies, the formulation is administered once daily, and IOP is monitored.

  • The IOP-lowering effect is compared to that of a vehicle control and, in some cases, a standard-of-care treatment like Travatan (travoprost).[1][2]

Ocular Safety and Tolerability Assessment

Objective: To evaluate the safety profile of topically administered MGV354.

Methodology:

  • Animals are dosed with various concentrations of MGV354 for an extended period (e.g., up to 4 weeks) with a subsequent recovery period.[1]

  • Ocular examinations are performed to assess for adverse effects such as hyperemia (redness), conjunctival discharge, and corneal abnormalities.

  • Systemic exposure to MGV354 is determined by analyzing plasma drug levels using LC-MS/MS.[1]

Conclusion

MGV354 is a potent and selective activator of soluble guanylate cyclase, with a notable ability to activate the enzyme in its oxidized, NO-unresponsive state. Preclinical studies in animal models of glaucoma demonstrated a significant and sustained reduction in intraocular pressure following topical administration. While the compound did not achieve its primary efficacy endpoint in human clinical trials, the preclinical data provides a valuable foundation for understanding the therapeutic potential of sGC activators in ophthalmology. A key unanswered question in the public domain remains the comparative pharmacology of the racemate versus the individual enantiomers of MGV354, which would be crucial for a complete understanding of its structure-activity relationship and for guiding future drug development efforts in this class of compounds.

References

Methodological & Application

Misconception Alert: (Rac)-MGV354 is a Soluble Guanylate Cyclase Activator, Not a MAGL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a common misunderstanding regarding the pharmacological target of (Rac)-MGV354. Evidence from multiple studies clearly identifies this compound and its active enantiomer, MGV354, as potent activators of soluble guanylate cyclase (sGC), not as inhibitors of monoacylglycerol lipase (MAGL).[1][2][3][4][5][6][7] The compound was investigated for its potential to lower intraocular pressure in the context of glaucoma treatment.[1][3][4][5][6]

This application note will therefore provide a detailed in vitro assay protocol to characterize the activity of this compound as a soluble guanylate cyclase (sGC) activator. The protocol and supporting information are designed for researchers, scientists, and drug development professionals.

Introduction to Soluble Guanylate Cyclase (sGC) Activation

Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway.[3][6] Its activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation and neurotransmission.[6] MGV354 has been shown to activate sGC, particularly in its oxidized, heme-free state, leading to increased cGMP production.[3][4][6]

Data Presentation

The following table summarizes key quantitative data for MGV354 based on its activity as an sGC activator.

ParameterValueCell/Enzyme SystemNotesReference
EC50 <0.5 nMCHO cells[2]
EC50 5 nMGTM-3 cells[2]
Binding Affinity (Kd) 0.49 µM (±0.11 SEM)Oxidized, heme-free human sGC enzymeMGV354 demonstrates a higher binding affinity for the oxidized form of sGC.[4]
cGMP Production 8- to 10-fold greaterHuman Trabecular Meshwork (hTM) cells (in the presence of ODQ, an oxidizing agent)This indicates preferential activity of MGV354 under conditions of oxidative stress where sGC is oxidized.[4][5]

Signaling Pathway

The diagram below illustrates the signaling pathway activated by MGV354.

MGV354_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MGV354_ext This compound sGC Soluble Guanylate Cyclase (sGC) (oxidized, heme-free) MGV354_ext->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Downstream Physiological Effects (e.g., smooth muscle relaxation) PKG->Physiological_Effects

Caption: Signaling pathway of this compound as an sGC activator.

Experimental Protocols

In Vitro cGMP Assay in Human Trabecular Meshwork (hTM) Cells

This protocol is designed to quantify the effect of this compound on cGMP production in a relevant cell line.

Materials:

  • Primary human trabecular meshwork (hTM) cells

  • Cell culture medium (e.g., Trabecular Meshwork Cell Medium)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Oxidizing agent: 1H-[8][9][10]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)

  • Pan-phosphodiesterase inhibitor: 3-isobutyl-1-methylxanthine (IBMX)

  • Bovine Serum Albumin (BSA)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 1 mM IBMX and 0.1% BSA)

  • Lysis buffer

  • Commercially available cGMP fluorescent assay kit

  • 96-well cell culture plates

  • Multimode plate reader with fluorescence detection

Procedure:

  • Cell Culture: Culture primary hTM cells in appropriate media and conditions until they reach the desired confluency.

  • Cell Plating: Seed the hTM cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.

    • Further dilute the compound dilutions in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., 0.1%) to avoid solvent effects.

  • Assay Conditions:

    • To investigate the effect on oxidized sGC, pre-treat the cells with an oxidizing agent like ODQ (e.g., 20 µM) for a specified time before adding the compound.

    • Include a pan-phosphodiesterase inhibitor such as IBMX (e.g., 1 mM) in the assay buffer to prevent the degradation of cGMP.

  • Treatment:

    • Remove the cell culture medium from the wells.

    • Add the diluted this compound solutions (and/or vehicle control) to the respective wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Cell Lysis: Add lysis buffer to each well and incubate on a shaker for approximately 15 minutes at room temperature to ensure complete cell lysis.

  • cGMP Quantification:

    • Transfer the lysates to the coated plate provided in the cGMP fluorescent assay kit.

    • Follow the manufacturer's instructions for the addition of anti-cGMP antibody and horseradish peroxidase (HRP)-conjugated cGMP.

    • After the specified incubation period, add the substrate and measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the concentration of cGMP in each sample based on a standard curve.

    • Plot the cGMP concentration against the log of the this compound concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow

The following diagram outlines the workflow for the in vitro cGMP assay.

cGMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Culture_Cells Culture hTM Cells Plate_Cells Plate Cells in 96-well Plate Culture_Cells->Plate_Cells Pretreat Pre-treat with ODQ (optional) Plate_Cells->Pretreat Prepare_Compounds Prepare this compound Dilutions Treat_Cells Treat Cells with this compound Prepare_Compounds->Treat_Cells Pretreat->Treat_Cells Incubate Incubate at 37°C Treat_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Run_Assay Perform cGMP Fluorescent Assay Lyse_Cells->Run_Assay Read_Plate Read Fluorescence Run_Assay->Read_Plate Analyze_Data Analyze Data & Determine EC50 Read_Plate->Analyze_Data

Caption: Workflow for the in vitro cGMP assay of this compound.

References

Application Notes and Protocols for Measuring cGMP Levels with (Rac)-MGV354 in hTM Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger in various physiological processes, including the regulation of intraocular pressure (IOP). In the eye, the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling pathway in the trabecular meshwork is a key regulator of aqueous humor outflow and, consequently, IOP. Dysregulation of this pathway has been implicated in the pathophysiology of glaucoma. (Rac)-MGV354 is a novel activator of soluble guanylate cyclase (sGC) that has been shown to increase cGMP production in human trabecular meshwork (hTM) cells, making it a compound of interest for glaucoma research and therapy.[1]

These application notes provide detailed protocols for the culture of primary hTM cells and the subsequent measurement of cGMP levels in response to treatment with this compound, particularly focusing on its activity on the oxidized form of sGC.

Signaling Pathway

The canonical NO-sGC-cGMP signaling pathway begins with the activation of sGC by nitric oxide. However, under conditions of oxidative stress, the heme iron of sGC can be oxidized, rendering the enzyme insensitive to NO. This compound is an sGC activator that preferentially acts on this oxidized form of the enzyme to stimulate cGMP production. The oxidizing agent 1H-[2][3][4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is often used in vitro to experimentally induce this oxidized state of sGC.[5][6][7][8][9]

G cluster_0 Extracellular cluster_1 Intracellular NO NO sGC_reduced sGC (reduced) NO->sGC_reduced Activates MGV354 MGV354 sGC_oxidized sGC (oxidized) MGV354->sGC_oxidized Activates ODQ ODQ ODQ->sGC_reduced Oxidizes sGC_reduced->sGC_oxidized Oxidative Stress cGMP cGMP sGC_reduced->cGMP Converts sGC_oxidized->cGMP Converts GTP GTP GTP->sGC_reduced GTP->sGC_oxidized PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Regulation of IOP) PKG->Cellular_Response Leads to

Caption: Signaling pathway of sGC activation and cGMP production.

Data Presentation

The following tables summarize the quantitative data regarding the effect of this compound on cGMP levels in primary human trabecular meshwork (hTM) cells.

Table 1: Dose-Dependent Effect of this compound on cGMP Production in hTM Cells

This compound Concentration (µM)Average cGMP Produced (nM)
Vehicle ControlBaseline
0.001-
0.01-
0.1-
146 ± 28
EC50 0.0025 ± 0.0016

Data is presented as average ± SD from n=6 independent experiments. Cells were pre-treated with 20 µM ODQ for 1 hour. A non-selective phosphodiesterase inhibitor, IBMX (1 mM), was included in all treatment conditions.[10]

Table 2: Time-Course of cGMP Production by this compound in hTM Cells

Time (hours)cGMP Production with MGV354 (1 µM)
0Baseline
1Linear Increase
2Linear Increase
3Linear Increase

This compound (1 µM) caused a linear increase in intracellular cGMP levels in a time-dependent manner for up to 3 hours.[10]

Table 3: Effect of ODQ on this compound-Induced cGMP Production

ConditionFold Increase in cGMP vs. Reduced Condition
This compound in the presence of ODQ (oxidized sGC)8- to 10-fold

MGV354-induced cGMP production in the presence of the oxidizing agent ODQ was 8- to 10-fold greater than that observed in the absence of ODQ (reduced sGC condition).[1][10]

Experimental Protocols

Culture of Primary Human Trabecular Meshwork (hTM) Cells

This protocol is adapted from established methods for the isolation and culture of primary hTM cells.[2][3][4][11][12]

Materials:

  • Human donor corneoscleral rims

  • Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin-Amphotericin B solution

  • Trypsin-EDTA solution (0.05%)

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • Tissue culture flasks (T75) and plates (96-well)

  • Sterile dissecting tools

Procedure:

  • Under sterile conditions, carefully dissect the trabecular meshwork tissue from the corneoscleral rims.

  • Place the dissected tissue explants in a T75 culture flask.

  • Add complete growth medium (DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin-Amphotericin B).

  • Incubate the flask at 37°C in a humidified atmosphere of 5% CO2.

  • Allow hTM cells to migrate out from the explants. Change the medium every 2-3 days.

  • Once the cells reach 80-90% confluency, subculture them. a. Aspirate the medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete growth medium and seed into new culture vessels.

  • For cGMP assays, seed hTM cells into 96-well plates at a density of approximately 5,000 cells/cm². Allow cells to adhere and grow to confluence.

Measurement of cGMP Levels using a Competitive ELISA

This protocol outlines the treatment of hTM cells with this compound and subsequent measurement of intracellular cGMP using a commercially available cGMP ELISA kit.

Materials:

  • Confluent hTM cells in a 96-well plate

  • This compound stock solution

  • 1H-[2][3][4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) stock solution

  • 3-isobutyl-1-methylxanthine (IBMX) stock solution

  • Serum-free culture medium

  • 0.1 M HCl for cell lysis

  • Commercially available cGMP ELISA kit (e.g., from Cayman Chemical, Cell Biolabs)[13][14]

  • Microplate reader

Experimental Workflow Diagram:

G cluster_culture Cell Culture & Seeding cluster_treatment Cell Treatment cluster_assay cGMP Measurement culture Culture primary hTM cells to confluency seed Seed hTM cells in 96-well plates culture->seed serum_starve Serum starve cells seed->serum_starve ibmx_pre Pre-treat with IBMX (1 mM) serum_starve->ibmx_pre odq_treat Treat with ODQ (20 µM) for 1 hour ibmx_pre->odq_treat mgv354_treat Treat with this compound (dose-response or time-course) odq_treat->mgv354_treat lysis Lyse cells with 0.1 M HCl mgv354_treat->lysis elisa Perform cGMP competitive ELISA lysis->elisa read Read absorbance at 450 nm elisa->read analyze Calculate cGMP concentration read->analyze

Caption: Experimental workflow for measuring cGMP in hTM cells.

Procedure:

  • Cell Treatment: a. Once hTM cells in the 96-well plate are confluent, replace the growth medium with serum-free medium and incubate for at least 2 hours. b. To prevent cGMP degradation, pre-treat the cells with the non-selective phosphodiesterase inhibitor IBMX at a final concentration of 1 mM for 10-15 minutes.[10] c. To induce the oxidized state of sGC, treat the cells with 20 µM ODQ for 1 hour.[10] d. For a dose-response experiment , treat the cells with various concentrations of this compound (e.g., 0.001 µM to 10 µM) for 1 hour.[10] e. For a time-course experiment , treat the cells with a fixed concentration of this compound (e.g., 1 µM) for different durations (e.g., 0, 1, 2, 3 hours).[10]

  • Cell Lysis: a. After the treatment period, aspirate the medium from the wells. b. Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.[14] c. Incubate at room temperature for 20 minutes. d. The cell lysates can now be used directly in the cGMP ELISA.

  • cGMP ELISA: a. Follow the instructions provided with the commercial cGMP ELISA kit. b. Typically, this involves adding the cell lysates (samples) and cGMP standards to a 96-well plate pre-coated with an anti-cGMP antibody. c. A fixed amount of HRP-linked cGMP is then added, which competes with the cGMP in the sample for antibody binding. d. After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader at 450 nm. e. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

  • Data Analysis: a. Generate a standard curve using the absorbance values of the cGMP standards. b. Use the standard curve to calculate the concentration of cGMP in each sample. c. Normalize the cGMP concentration to the protein concentration of the cell lysate if desired.

Conclusion

These protocols provide a framework for the reliable measurement of cGMP levels in primary human trabecular meshwork cells in response to the sGC activator this compound. By utilizing these methods, researchers can further investigate the role of the sGC-cGMP pathway in IOP regulation and explore the therapeutic potential of novel compounds for glaucoma.

References

Application Notes and Protocols for (Rac)-MGV354 Animal Dosing in Intraocular Pressure (IOP) Studies in Rabbits

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical intraocular pressure (IOP) lowering studies of novel compounds, exemplified by the hypothetical compound (Rac)-MGV354, in a rabbit model. The protocols outlined below are based on established methodologies for ophthalmic drug screening and are intended to serve as a guide for researchers in the field of glaucoma drug discovery. Rabbits are a commonly used animal model for these studies due to the size of their eyes, which facilitates IOP measurements and other ophthalmic examinations.

I. Quantitative Data Summary

The following tables represent hypothetical data for a study evaluating the IOP-lowering effects of this compound. These tables are structured for clear comparison of different treatment groups and time points.

Table 1: Dose-Response Effect of this compound on IOP in Rabbits

Treatment GroupConcentration (%)Mean IOP Reduction (mmHg) ± SEMPercent IOP Reduction (%)
Vehicle Control-0.5 ± 0.22.5
This compound0.052.1 ± 0.4*10.5
This compound0.13.5 ± 0.5**17.5
This compound0.55.2 ± 0.6 26.0
Positive Control (e.g., Latanoprost 0.005%)0.0054.8 ± 0.524.0

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. IOP measured at 4 hours post-instillation.

Table 2: Time-Course of IOP Reduction by this compound (0.5%) in Rabbits

Time Post-Dosing (hours)Mean IOP (mmHg) ± SEMMean IOP Reduction from Baseline (mmHg) ± SEM
0 (Baseline)20.1 ± 0.80
118.5 ± 0.71.6 ± 0.3
216.8 ± 0.63.3 ± 0.4
414.9 ± 0.5***5.2 ± 0.6
615.8 ± 0.5**4.3 ± 0.5
817.2 ± 0.62.9 ± 0.4
1218.9 ± 0.71.2 ± 0.3
2419.8 ± 0.80.3 ± 0.2

*p < 0.05, **p < 0.01, ***p < 0.001 compared to baseline.

II. Experimental Protocols

A. Animal Model and Husbandry
  • Species: New Zealand White or Dutch-belted pigmented rabbits are commonly used.[1][2] Dutch-belted rabbits can spontaneously develop elevated IOP.[2]

  • Weight: 2.5 - 3.5 kg.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.[1]

  • Housing: Housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum.

  • Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.[1]

B. Formulation of this compound Ophthalmic Solution

The formulation of the test compound is critical for ocular drug delivery. A typical formulation may include the active pharmaceutical ingredient (API), a vehicle, buffering agents, and preservatives.

  • API: this compound at desired concentrations (e.g., 0.05%, 0.1%, 0.5% w/v).

  • Vehicle: A sterile, isotonic solution. A common vehicle consists of a buffer (e.g., phosphate or borate buffer) to maintain a physiological pH (around 7.0-7.4), a tonicity-adjusting agent (e.g., sodium chloride), and a viscosity-enhancing agent (e.g., hydroxypropyl methylcellulose).

  • Preservative: For multi-dose formulations, a preservative such as benzalkonium chloride (BAK) is often included.[3]

  • Preparation: The formulation should be prepared under aseptic conditions. The components are typically dissolved in purified water, and the pH is adjusted. The final solution is sterilized by filtration through a 0.22 µm filter.

C. Experimental Design and Dosing
  • Study Groups: Animals are randomly assigned to different treatment groups:

    • Group 1: Vehicle Control (receives the formulation without the active compound)

    • Group 2-4: this compound at varying concentrations

    • Group 5: Positive Control (a known IOP-lowering drug like Latanoprost)

  • Dosing Regimen: A single drop (typically 30-50 µL) of the test or control solution is instilled topically into one eye of each rabbit. The contralateral eye can serve as an untreated control or receive the vehicle.

  • Procedure:

    • Gently restrain the rabbit.

    • Pull down the lower eyelid to form a conjunctival sac.

    • Administer a single drop of the solution into the sac, avoiding contact of the dropper tip with the eye.

    • Hold the eyelids closed for a few seconds to facilitate drug distribution.

D. Intraocular Pressure (IOP) Measurement
  • Instrumentation: A rebound tonometer (e.g., Tono-Vera Vet) or an applanation tonometer is used for IOP measurements.

  • Anesthesia: Measurements are typically performed on conscious rabbits to avoid the confounding effects of general anesthesia on IOP.[4] If sedation is necessary, a combination of ketamine and xylazine may be used, but its potential impact on IOP should be considered.[4]

  • Procedure:

    • A topical anesthetic (e.g., 0.5% proparacaine hydrochloride) is applied to the cornea a few minutes before measurement to minimize discomfort and blinking.

    • The tonometer probe is gently brought into contact with the central cornea.

    • Multiple readings (e.g., 3-5) are taken for each eye, and the average is recorded.[1]

  • Measurement Schedule:

    • Baseline: IOP is measured before the administration of any treatment to establish a baseline for each animal.

    • Post-dosing: IOP is measured at several time points after drug instillation (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to determine the time-course of the drug's effect.

III. Signaling Pathways and Experimental Workflows

A. Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway through which this compound might lower IOP. This is a generalized representation and would need to be confirmed through specific mechanistic studies.

G cluster_membrane Cell Membrane receptor This compound Receptor second_messenger Second Messenger Activation (e.g., cAMP, cGMP) receptor->second_messenger Activation drug This compound drug->receptor Binding protein_kinase Protein Kinase Cascade second_messenger->protein_kinase Modulation outflow_pathway Trabecular Meshwork / Uveoscleral Outflow protein_kinase->outflow_pathway Relaxation of Smooth Muscle iop_reduction Increased Aqueous Humor Outflow & IOP Reduction outflow_pathway->iop_reduction

Caption: Hypothetical signaling pathway for this compound-induced IOP reduction.

B. Experimental Workflow for IOP Studies

The following diagram outlines the typical workflow for conducting an in vivo IOP study in rabbits.

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimatization Animal Acclimatization (≥ 1 week) randomization Randomization into Treatment Groups acclimatization->randomization baseline_iop Baseline IOP Measurement randomization->baseline_iop dosing Topical Administration of This compound / Controls baseline_iop->dosing iop_monitoring IOP Monitoring at Multiple Time Points dosing->iop_monitoring data_analysis Data Collection & Analysis iop_monitoring->data_analysis reporting Reporting of Results data_analysis->reporting

Caption: Experimental workflow for in vivo IOP studies in rabbits.

References

Application Notes and Protocols for Topical Ocular Formulation of (Rac)-MGV354

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

(Rac)-MGV354 is a novel, selective soluble guanylate cyclase (sGC) activator that has been investigated as a potential therapeutic agent for lowering intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2][3] The nitric oxide/soluble guanylate cyclase/protein kinase G (NO/sGC/PKG) signaling pathway is known to be involved in the regulation of IOP.[1][2] MGV354 activates sGC, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream effects that are thought to facilitate aqueous humor outflow and reduce IOP.[1]

These application notes provide an overview of the preclinical data for a topical ocular formulation of this compound and detailed protocols for its evaluation in research settings. While preclinical studies in animal models demonstrated significant IOP reduction, a phase I/II clinical trial in patients with ocular hypertension or glaucoma did not show a statistically significant difference in IOP lowering compared to the vehicle.[2][3][4][5] The most common adverse event observed was mild to moderate ocular hyperemia.[1][2][4]

Mechanism of Action

This compound is an sGC activator that preferentially targets the oxidized, heme-free form of the enzyme.[1][6] In the trabecular meshwork, a key tissue in regulating aqueous humor outflow, the activation of sGC by MGV354 leads to increased production of cGMP.[1] This elevation in cGMP is believed to trigger a cascade of events resulting in the relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing aqueous humor outflow and lowering IOP.

Signaling Pathway of this compound in the Trabecular Meshwork

MGV354_Pathway cluster_extracellular Extracellular Space cluster_cell Trabecular Meshwork Cell MGV354 This compound sGC_ox Oxidized sGC (heme-free) MGV354->sGC_ox Activates cGMP cGMP sGC_ox->cGMP Converts sGC_red Reduced sGC (heme-bound) GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Cellular Relaxation (Actin Cytoskeleton) PKG->Relaxation Phosphorylates Targets Outflow Increased Aqueous Humor Outflow Relaxation->Outflow Leads to

Caption: Signaling pathway of this compound in trabecular meshwork cells.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell/Enzyme SystemReference
Binding Affinity (Bmax) 7-fold greater for oxidized sGC vs. reduced sGCHuman sGC full-length protein[1]
cGMP Generation 8- to 10-fold greater in oxidized vs. reduced conditionsPrimary human trabecular meshwork (hTM) cells[1]
Table 2: Preclinical Efficacy of Topical this compound in Animal Models
Animal ModelDoseIOP Reduction (% vs. Vehicle)Duration of EffectReference
Pigmented RabbitsSingle Dose20% - 40% (dose-dependent)Up to 6 hours[1]
Cynomolgus Monkey (Glaucoma Model)Single Dose25% - 35%Up to 24 hours[6]
Cynomolgus Monkey (Glaucoma Model)Once-daily DosingSustained IOP loweringUp to 7 days[1]
Table 3: Clinical Efficacy of Topical MGV354 (0.1%) in Humans
Study PopulationTreatment DurationChange in Mean Diurnal IOP (from baseline)p-value (vs. Vehicle)Reference
Ocular Hypertension or Glaucoma7 days-0.6 mmHg (MGV354) vs. -1.1 mmHg (Vehicle)Not Statistically Significant[4][5]

Experimental Protocols

Protocol 1: In Vitro cGMP Measurement in Human Trabecular Meshwork (hTM) Cells

Objective: To quantify the effect of this compound on cGMP production in primary hTM cells.

Materials:

  • Primary human trabecular meshwork (hTM) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Oxidizing agent (e.g., ODQ - 1H-[1][4][7]oxadiazolo[4,3-a]quinoxalin-1-one)

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

  • Microplate reader

Procedure:

  • Culture primary hTM cells to confluence in appropriate multi-well plates.

  • Induce an oxidized state in a subset of cells by pre-treating with an oxidizing agent like ODQ, if comparing effects on oxidized versus reduced sGC.

  • Prepare serial dilutions of this compound in a cell culture medium.

  • Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 30 minutes).

  • Terminate the reaction by aspirating the medium and lysing the cells with the provided lysis buffer from the cGMP EIA kit.

  • Quantify the cGMP concentration in the cell lysates using the cGMP EIA kit according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cGMP concentrations based on a standard curve.

Experimental Workflow for In Vitro cGMP Measurement

InVitro_Workflow start Start: Culture hTM Cells induce_ox Induce Oxidized State (Optional, with ODQ) start->induce_ox prepare_drug Prepare this compound Dilutions induce_ox->prepare_drug treat_cells Treat Cells with this compound or Vehicle prepare_drug->treat_cells incubate Incubate for a Defined Period treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells run_eia Perform cGMP EIA lyse_cells->run_eia read_plate Read Absorbance (Microplate Reader) run_eia->read_plate analyze Analyze Data and Calculate cGMP Levels read_plate->analyze end End analyze->end

Caption: Workflow for in vitro cGMP measurement in hTM cells.

Protocol 2: In Vivo Intraocular Pressure (IOP) Measurement in a Rabbit Model

Objective: To evaluate the effect of a topical ocular formulation of this compound on IOP in rabbits.

Materials:

  • Pigmented rabbits (e.g., Dutch Belted)

  • Topical ocular formulation of this compound

  • Vehicle control formulation

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Animal handling and restraint equipment

Procedure:

  • Acclimate the rabbits to the experimental procedures, including handling and IOP measurements, to minimize stress-induced IOP fluctuations.

  • Establish a baseline IOP by measuring it at several time points before treatment.

  • To measure IOP, apply one drop of topical anesthetic to each eye.

  • Gently hold the rabbit and keep its eyelids open.

  • Obtain several tonometer readings from the central cornea and average them for each eye at each time point.

  • Administer a single drop of the this compound formulation to one eye and the vehicle to the contralateral eye. A separate group of animals for the vehicle may also be used.

  • Measure IOP in both eyes at predetermined time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Record any adverse effects, such as ocular hyperemia, using a standardized scoring system.

  • Calculate the change in IOP from baseline for both treated and control eyes and express the results as a percentage reduction compared to the vehicle.

Protocol 3: In Vivo Intraocular Pressure (IOP) Measurement in a Cynomolgus Monkey Glaucoma Model

Objective: To assess the IOP-lowering efficacy of topical this compound in a more translationally relevant primate model of glaucoma.

Materials:

  • Cynomolgus monkeys with laser-induced ocular hypertension

  • Topical ocular formulation of this compound

  • Vehicle control formulation

  • Tonometer suitable for non-human primates

  • Anesthetic (e.g., ketamine) for sedation during measurements

  • Animal handling and restraint equipment

Procedure:

  • Use cynomolgus monkeys with stable, laser-induced ocular hypertension in one eye.

  • Acclimate the animals to the experimental procedures.

  • Measure baseline IOP in both eyes of sedated animals.

  • Administer a single drop of the this compound formulation or vehicle to the hypertensive eye.

  • Measure IOP at various time points post-dosing (e.g., 2, 4, 6, 8, 24, 48 hours).

  • For multiple-day studies, administer the dose once daily and measure IOP at consistent times.

  • Monitor for ocular adverse effects like hyperemia.

  • Analyze the data by comparing the IOP in the treated eye to its baseline and to the vehicle-treated group.

Logical Relationship for Preclinical to Clinical Translation

Translation_Logic cluster_preclinical Preclinical Research cluster_clinical Clinical Trial invitro In Vitro Studies (hTM cells, sGC binding) [Data: Positive] rabbit Rabbit Model (IOP Reduction) [Data: Positive] invitro->rabbit Informs monkey Monkey Glaucoma Model (IOP Reduction) [Data: Positive] rabbit->monkey Confirms & Extends clinical_trial Phase I/II Clinical Trial (Human Patients) [Data: Not Statistically Significant] monkey->clinical_trial Justifies

Caption: Logical flow from preclinical findings to clinical trial outcome.

Safety and Tolerability

The primary adverse effect noted in both preclinical and clinical studies of topical this compound was mild to moderate ocular hyperemia.[1][2][4] Researchers should carefully monitor and score this and any other signs of ocular irritation during in vivo experiments.

Formulation Considerations

This compound has been formulated as an ophthalmic suspension for topical administration.[6] The vehicle composition is critical for drug solubility, stability, and ocular bioavailability. Researchers should consider using a well-characterized vehicle, such as a Carbopol-Tylaxypol suspension, for their studies to ensure consistency with published data.[6]

Conclusion

This compound is a valuable research tool for investigating the role of the sGC pathway in IOP regulation. The provided protocols offer a framework for conducting in vitro and in vivo studies to further elucidate its mechanism of action and potential therapeutic applications. While the initial clinical results were not as promising as the preclinical data, further research may explore alternative formulations, delivery methods, or patient populations that could benefit from this novel mechanism of action.

References

Application Notes and Protocols: (Rac)-MGV354 in the Cynomolgus Monkey Glaucoma Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of (Rac)-MGV354, a soluble guanylate cyclase (sGC) activator, in the cynomolgus monkey model of glaucoma. The protocols detailed below are based on published preclinical studies and are intended to guide researchers in designing and executing similar experiments for the evaluation of novel glaucoma therapeutics.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss.[1] Elevated intraocular pressure (IOP) is a major modifiable risk factor, and current therapies primarily focus on lowering IOP.[1] The nitric oxide/soluble guanylate cyclase/protein kinase G (NO/sGC/PKG) signaling pathway is known to be involved in the regulation of aqueous humor outflow and, consequently, IOP.[2][3] Dysregulation of this pathway, potentially due to oxidative stress in the trabecular meshwork, may contribute to the pathology of glaucoma.[4]

This compound is a novel sGC activator that has been investigated for its potential to lower IOP.[2][3] It acts by stimulating sGC, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling that is thought to enhance aqueous humor outflow.[2][5] Preclinical studies in a cynomolgus monkey model of laser-induced glaucoma demonstrated significant IOP reduction following topical administration of MGV354.[2][3][4] However, subsequent clinical trials in humans with ocular hypertension or glaucoma did not show a statistically significant IOP-lowering effect compared to vehicle.[6][7][8] Understanding the preclinical application and methodologies is crucial for interpreting these translational differences and for the future development of drugs targeting this pathway.

Mechanism of Action: The NO/sGC/PKG Signaling Pathway

MGV354 activates soluble guanylate cyclase (sGC), a key enzyme in the NO signaling pathway. Under normal physiological conditions, nitric oxide (NO) binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). In pathological states associated with oxidative stress, the heme group of sGC can become oxidized, rendering the enzyme insensitive to NO. MGV354 is designed to activate this oxidized, heme-free form of sGC, thereby restoring the production of cGMP.[3][4] Increased levels of cGMP are believed to relax the trabecular meshwork and Schlemm's canal cells, leading to increased aqueous humor outflow and a reduction in IOP.

MGV354_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_sGC Soluble Guanylate Cyclase (sGC) NO Nitric Oxide (NO) sGC_inactive sGC (Heme) NO->sGC_inactive Activates sGC_active sGC (Heme-NO) sGC_inactive->sGC_active sGC_oxidized sGC (Oxidized/Heme-free) sGC_inactive->sGC_oxidized Oxidative Stress cGMP cGMP sGC_active->cGMP Converts GTP to sGC_oxidized->cGMP Converts GTP to GTP GTP GTP->sGC_active GTP->sGC_oxidized PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Trabecular Meshwork Relaxation PKG->Cellular_Response Outflow Increased Aqueous Outflow Cellular_Response->Outflow IOP Decreased IOP Outflow->IOP MGV354 This compound MGV354->sGC_oxidized Activates

Figure 1: this compound Signaling Pathway in Trabecular Meshwork Cells.

Data Presentation: Efficacy of this compound in Cynomolgus Monkeys

The following tables summarize the quantitative data on the IOP-lowering effects of this compound in a laser-induced glaucoma model in cynomolgus monkeys.

Table 1: Single Dose IOP Reduction [2][3][4]

Treatment GroupDosePeak IOP Reduction (%)Duration of Significant IOP Reduction (hours)
This compound0.03%25% (vs. vehicle)Up to 24
This compound0.1%40% (vs. vehicle)Up to 24
VehicleN/AN/AN/A

Table 2: Multiple Dose IOP Reduction (Once-Daily Dosing for 7 Days) [2][3]

Treatment GroupDoseSustained IOP Reduction (%)Comparison to Standard of Care
This compound0.1%Significant and sustainedGreater in magnitude than Travatan (travoprost)
Travatan (travoprost)0.004%Significant-
VehicleN/AN/AN/A

Experimental Protocols

Induction of Ocular Hypertension in Cynomolgus Monkeys

A common method to induce a stable and chronic elevation of IOP in non-human primates is through laser photocoagulation of the trabecular meshwork.[9][10][11] This procedure obstructs the aqueous humor outflow, mimicking a key feature of primary open-angle glaucoma.

Materials:

  • Adult cynomolgus monkeys (Macaca fascicularis)

  • Ketamine hydrochloride and medetomidine for anesthesia[9]

  • Pilocarpine nitrate eye drops[9]

  • Argon laser photocoagulator

  • Goniolens

  • Topical antibiotics and corticosteroids

  • Tonometer (e.g., Tono-Pen)

Procedure:

  • Animal Preparation: Anesthetize the monkeys following approved institutional animal care and use committee (IACUC) protocols. A combination of ketamine and medetomidine is often used.[9] Administer pilocarpine nitrate eye drops to constrict the pupil and improve visualization of the trabecular meshwork.[9]

  • Laser Treatment: Place a goniolens on the cornea to visualize the trabecular meshwork. Apply laser spots (e.g., 50 µm spot size, 0.1 s duration, 1000 mW power) to 360° of the trabecular meshwork.[9][11]

  • Post-operative Care: Administer topical antibiotics and corticosteroids to manage inflammation and prevent infection.

  • IOP Monitoring: Monitor IOP regularly using a tonometer. A stable elevation of IOP (>21 mmHg) is typically achieved after 2-4 laser sessions, with sessions spaced approximately three weeks apart.[9]

Topical Ocular Administration of this compound

Materials:

  • This compound ophthalmic solution (e.g., 0.03%, 0.1%)

  • Vehicle solution

  • Micropipette

Procedure:

  • Animal Restraint: Gently restrain the monkey to allow for safe and accurate eye drop instillation.

  • Dosing: Instill a single drop (typically 30-50 µL) of the test article (this compound or vehicle) into the conjunctival sac of the glaucomatous eye. Avoid touching the cornea with the pipette tip.

  • Observation: Monitor the animal for any immediate adverse effects, such as ocular hyperemia (redness), which was a noted side effect in preclinical and clinical studies.[2][7]

Intraocular Pressure Measurement

Materials:

  • Tonometer (e.g., Tono-Pen)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

Procedure:

  • Anesthesia: Apply a drop of topical anesthetic to the cornea.

  • Measurement: Gently hold the monkey's eyelids open and obtain multiple IOP readings with the tonometer. Average the readings to get a final IOP measurement for that time point.

  • Time Points: For single-dose studies, measure IOP at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 6, 8, 24 hours). For multiple-dose studies, measure IOP at consistent times each day.

Experimental Workflow

Experimental_Workflow Start Start Animal_Selection Select Healthy Cynomolgus Monkeys Start->Animal_Selection Baseline_IOP Measure Baseline IOP Animal_Selection->Baseline_IOP Glaucoma_Induction Induce Ocular Hypertension (Laser Photocoagulation) Baseline_IOP->Glaucoma_Induction IOP_Stabilization Monitor IOP until Stable Elevation is Achieved Glaucoma_Induction->IOP_Stabilization Randomization Randomize Animals into Treatment Groups IOP_Stabilization->Randomization Dosing Topical Ocular Dosing (this compound or Vehicle) Randomization->Dosing IOP_Monitoring Monitor IOP at Pre-defined Time Points Dosing->IOP_Monitoring Data_Analysis Analyze IOP Data (e.g., % change from baseline) IOP_Monitoring->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for Evaluating this compound in a Cynomolgus Monkey Glaucoma Model.

Discussion and Conclusion

Preclinical studies in the cynomolgus monkey model of glaucoma demonstrated that this compound is effective at lowering IOP.[2][3] The IOP reduction was dose-dependent, sustained, and appeared to be more potent than the standard-of-care prostaglandin analog, travoprost.[2][3][4] The primary observed side effect was mild to moderate ocular hyperemia.[2][3]

Despite the promising preclinical results, a Phase I/II clinical trial of MGV354 in patients with ocular hypertension or glaucoma failed to show a significant difference in IOP lowering compared to vehicle.[6][7] The reasons for this translational failure are not fully understood but may be related to interspecies differences in the metabolism of MGV354 or differences in the state of sGC oxidation in the trabecular meshwork of human glaucoma patients versus the animal model.[7][12] One hypothesis is that the human glaucomatous trabecular meshwork may have levels of oxidized sGC that are too low to benefit from MGV354.[7]

These findings highlight the importance of carefully designed preclinical studies in relevant animal models, while also underscoring the challenges of translating preclinical efficacy to clinical success. The cynomolgus monkey model of laser-induced glaucoma remains a valuable tool for investigating the pathophysiology of the disease and for the initial screening and characterization of novel IOP-lowering agents. The detailed protocols and data presented here serve as a guide for researchers in this field.

References

How to dissolve and store (Rac)-MGV354 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-MGV354 is the racemic mixture of MGV354, a potent activator of soluble guanylate cyclase (sGC).[1][2] These application notes provide detailed protocols for the dissolution, storage, and experimental use of this compound for researchers, scientists, and drug development professionals.

Product Information

PropertyValueSource
CAS Number 1852495-86-3[1][2][3]
Molecular Formula C35H37N5O3[3][4]
Molecular Weight 575.70 g/mol [2][3][4]
Appearance Solid[1][2]
Biological Activity Activator of soluble guanylate cyclase (sGC). MGV354 has EC50 values of <0.5 nM in CHO cells and 5 nM in GTM-3 E cells.[1][2]

Solubility and Dissolution Protocol

This compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3][4]

Table 1: Solubility Data

SolventConcentrationNote
DMSO100 mg/mL (173.70 mM)Ultrasonic assistance is recommended to ensure complete dissolution.[1][2][4]

Protocol for Preparing a Stock Solution (100 mM in DMSO):

  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 57.57 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly. For complete dissolution, sonicate the mixture in an ultrasonic water bath until the solution is clear.[1][2][4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended below.

Table 2: Preparation of Stock Solutions

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM0.5757 mg2.8785 mg5.757 mg
5 mM2.8785 mg14.3925 mg28.785 mg
10 mM5.757 mg28.785 mg57.57 mg

Note: The table is based on the molecular weight of 575.70 g/mol .

Storage and Stability

Proper storage of this compound is crucial to maintain its biological activity.

Table 3: Storage Conditions

FormStorage TemperatureDurationSpecial Instructions
Solid4°CLong-termProtect from light.[1][2]
In Solvent (DMSO)-80°C6 monthsProtect from light.[1]
In Solvent (DMSO)-20°C1 monthProtect from light.[1]

Experimental Protocols

This compound acts as an sGC activator, which is involved in the nitric oxide (NO) signaling pathway.[5][6] This pathway plays a crucial role in various physiological processes, including the regulation of intraocular pressure.[5][6][7]

Experimental Workflow for In Vitro Studies:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., 100 mM in DMSO) C Dilute stock solution to final working concentrations in cell culture medium A->C B Culture target cells (e.g., CHO, GTM-3 E) D Treat cells with this compound for a defined period B->D C->D E Lyse cells and measure downstream signaling molecules (e.g., cGMP levels) D->E F Perform functional assays (e.g., cell viability, reporter gene assays) D->F

Figure 1. A generalized workflow for in vitro experiments using this compound.

Signaling Pathway of this compound:

This compound activates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[5][6] The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] cGMP then acts as a second messenger, activating downstream targets such as protein kinase G (PKG), which in turn phosphorylates various proteins, leading to a cellular response.

G NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion MGV354 This compound MGV354->sGC_inactive activates GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates CellularResponse Cellular Response PKG->CellularResponse leads to

Figure 2. The signaling pathway activated by this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

  • Handle the compound in a well-ventilated area.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

  • This compound is for research use only and not for human or veterinary use.[2]

References

Application Notes and Protocols: Lentiviral-Mediated sGC Overexpression with (Rac)-MGV354

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. It catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[1] Dysregulation of the NO-sGC-cGMP pathway is implicated in several cardiovascular diseases.[2]

Therapeutic strategies to augment this pathway include the use of sGC activators and stimulators. sGC stimulators, such as riociguat and vericiguat, act on the reduced (ferrous) form of sGC, sensitizing it to endogenous NO.[3] In contrast, sGC activators, like (Rac)-MGV354, target the oxidized or heme-free form of sGC, which is prevalent under conditions of oxidative stress.[2][4][5]

This document provides detailed application notes and protocols for a powerful research approach that combines the overexpression of sGC via lentiviral vectors with the pharmacological activation of the enzyme using this compound. This combined strategy allows for the investigation of the sGC pathway in a controlled cellular environment, enabling the study of its downstream effects and the efficacy of sGC activators in a system with amplified target expression.

Data Presentation

The following tables summarize quantitative data derived from studies on sGC activation and overexpression. While direct data for the combined use of lentiviral sGC overexpression and this compound is not yet available, these tables provide a baseline for expected outcomes.

Table 1: this compound Activity on Endogenous sGC

Cell TypeConditionParameterValueReference
CHO-EC50<0.5 nM[6]
GTM-3-EC505 nM[6]
Normal Human Trabecular Meshwork (NTM)ODQ (20 µM) treatedEC502.5 ± 1.6 nM[6]
Human Trabecular Meshwork (hTM)OxidizingBmax (vs. reduced)7-fold greater[4][7][8]
Human Trabecular Meshwork (hTM)OxidizingcGMP production (vs. reduced)8- to 10-fold greater[4][7]

Table 2: Expected Outcomes of Lentiviral sGC Overexpression with this compound

Experimental ConditionExpected OutcomeRationale
Lentiviral sGC Overexpression (LV-sGC)Increased sGC protein levelsSuccessful transduction and expression of sGC subunits.
LV-sGC + this compound (oxidizing conditions)Synergistic increase in cGMP levelsOverexpressed sGC provides more target for the activator, leading to amplified cGMP production.
Control Cells + this compoundModerate increase in cGMP levelsActivation of endogenous sGC.
LV-sGC (basal conditions)Minimal to no change in basal cGMPsGC activity is dependent on a stimulus (NO or activator).

Signaling Pathway

The NO-sGC-cGMP signaling pathway is a fundamental mechanism regulating various cellular functions. The following diagram illustrates the canonical pathway and the points of intervention by lentiviral-mediated sGC overexpression and the sGC activator this compound.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC_inactive sGC (inactive, reduced Fe2+) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active sGC_oxidized sGC (oxidized, heme-free) sGC_inactive->sGC_oxidized Oxidative Stress cGMP cGMP sGC_active->cGMP catalyzes sGC_oxidized->sGC_active GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects phosphorylates targets MGV354 This compound MGV354->sGC_oxidized activates LV_sGC Lentiviral-mediated sGC Overexpression LV_sGC->sGC_inactive increases protein level LV_sGC->sGC_oxidized

Caption: The NO-sGC-cGMP signaling pathway and points of intervention.

Experimental Protocols

Lentiviral Vector Production for sGC Overexpression

This protocol describes the production of lentiviral particles containing the coding sequences for the sGC alpha and beta subunits.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid co-expressing sGCα1 and sGCβ1 subunits

  • Packaging plasmids (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., PEI, FuGENE)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM

  • 0.45 µm syringe filters

  • Ultracentrifuge

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Mixture Preparation:

    • In a sterile tube, mix the sGC transfer plasmid, packaging plasmid, and envelope plasmid.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Add the plasmid mix to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

  • Harvesting Viral Supernatant:

    • At 48 hours post-transfection, collect the cell culture supernatant.

    • Centrifuge at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • A second harvest can be performed at 72 hours post-transfection.

  • Viral Concentration (Optional but Recommended):

    • Concentrate the viral particles by ultracentrifugation (e.g., 25,000 rpm for 90 minutes at 4°C).

    • Resuspend the viral pellet in a small volume of sterile PBS or culture medium.

  • Titration: Determine the viral titer using a method such as qPCR-based quantification of viral genomes or by transducing a reporter cell line and counting fluorescent colonies.

  • Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.

cluster_workflow Lentivirus Production Workflow Seed Seed HEK293T Cells Transfect Co-transfect with Plasmids Seed->Transfect Incubate Incubate (48-72h) Transfect->Incubate Harvest Harvest Supernatant Incubate->Harvest Filter Filter (0.45 µm) Harvest->Filter Concentrate Concentrate (Ultracentrifugation) Filter->Concentrate Titer Determine Titer Concentrate->Titer Store Store at -80°C Titer->Store

Caption: Workflow for lentiviral vector production.

Lentiviral Transduction of Target Cells for sGC Overexpression

This protocol outlines the steps for transducing target cells with the produced sGC-expressing lentivirus.

Materials:

  • Target cells

  • Lentiviral particles (LV-sGC)

  • Complete culture medium for target cells

  • Polybrene (optional, enhances transduction efficiency)

  • Puromycin or other selection antibiotic (if the lentiviral vector contains a resistance gene)

Protocol:

  • Cell Seeding: Seed target cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transduction.

  • Transduction:

    • Thaw the lentiviral aliquot on ice.

    • Prepare the transduction medium by diluting the lentivirus to the desired multiplicity of infection (MOI) in fresh culture medium. If using, add polybrene to a final concentration of 4-8 µg/mL.

    • Remove the old medium from the cells and add the transduction medium.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Medium Change: After the incubation period, replace the virus-containing medium with fresh complete culture medium.

  • Selection (if applicable): If the lentiviral vector contains a selection marker, add the appropriate antibiotic to the culture medium 48-72 hours post-transduction to select for successfully transduced cells.

  • Expansion and Verification: Expand the selected cell population. Verify sGC overexpression by Western blot or qPCR.

sGC Activity Assay (cGMP Measurement)

This protocol describes a common method for measuring intracellular cGMP levels using a competitive ELISA kit.

Materials:

  • sGC-overexpressing cells and control cells

  • This compound

  • ODQ (1H-[4][6]oxadiazolo[4,3-a]quinoxalin-1-one), an sGC inhibitor (optional, for control experiments)

  • Cell lysis buffer

  • cGMP competitive ELISA kit

  • Plate reader

Protocol:

  • Cell Treatment:

    • Plate the sGC-overexpressing and control cells in a multi-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour). To induce oxidative stress and favor the action of sGC activators, cells can be pre-treated with a low concentration of an oxidizing agent or used in a model system where oxidative stress is inherent.

    • Include untreated controls and, if desired, controls treated with an sGC inhibitor like ODQ.

  • Cell Lysis:

    • After treatment, remove the medium and wash the cells with cold PBS.

    • Lyse the cells using the lysis buffer provided in the cGMP ELISA kit or a suitable alternative (e.g., 0.1 M HCl).

    • Incubate on ice for 10-20 minutes.

  • Sample Preparation:

    • Scrape the cell lysate and transfer it to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the intracellular cGMP.

  • cGMP ELISA:

    • Perform the competitive ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates and a fixed amount of HRP-labeled cGMP to wells coated with a cGMP-specific antibody.

    • After incubation and washing steps, add the substrate and stop the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the cGMP concentration in each sample based on a standard curve generated with known cGMP concentrations.

    • Normalize the cGMP concentration to the total protein concentration of the cell lysate.

cluster_assay_flow sGC Activity Assay Workflow Plate_Cells Plate sGC-overexpressing and Control Cells Treat_Cells Treat with this compound Plate_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Centrifuge Centrifuge and Collect Supernatant Lyse_Cells->Centrifuge ELISA Perform cGMP Competitive ELISA Centrifuge->ELISA Analyze Analyze Data ELISA->Analyze

References

Application Notes and Protocols for Preclinical Evaluation of (Rac)-MGV354 as a Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Design for (Rac)-MGV354 Preclinical Trials Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent activator of soluble guanylate cyclase (sGC), an enzyme pivotal in the nitric oxide (NO) signaling pathway.[1][2][3] While initially investigated for its intraocular pressure-lowering effects in glaucoma, its mechanism of action holds significant promise for a novel application in neuroprotection.[1][4][5][6][7] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several neurodegenerative disorders, where it can modulate neuronal function, inflammation, and cell survival. This document outlines a comprehensive preclinical experimental design to evaluate the neuroprotective potential of this compound, focusing on its efficacy in models of excitotoxicity-induced neuronal death, a common pathological mechanism in many neurodegenerative diseases.[8][9][10]

The proposed studies will first establish the neuroprotective effect of this compound in vitro and elucidate the underlying cellular and molecular mechanisms. Subsequently, in vivo studies will be conducted to assess the compound's efficacy, pharmacokinetics (PK), and safety profile in relevant animal models of neurodegeneration.[11][12][13]

In Vitro Evaluation of Neuroprotective Effects

Objective

To determine the ability of this compound to protect neuronal cells from excitotoxic insults and to confirm its mechanism of action via the sGC-cGMP pathway.

Experimental Protocols

1.2.1. Primary Cortical Neuron Culture

  • Materials: E18 Sprague-Dawley rat fetuses, Neurobasal medium, B-27 supplement, GlutaMAX, penicillin-streptomycin, papain, DNase I, poly-D-lysine coated plates.

  • Protocol:

    • Dissect cortices from E18 rat fetuses and place them in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Mince the tissue and incubate in a papain solution for 15 minutes at 37°C.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

    • Plate the neurons on poly-D-lysine coated plates at a density of 1x10^5 cells/cm².

    • Incubate at 37°C in a humidified atmosphere of 5% CO2. Culture for 7-10 days before experimentation.

1.2.2. In Vitro Excitotoxicity Assay

  • Objective: To assess the dose-dependent neuroprotective effect of this compound against NMDA-induced excitotoxicity.

  • Protocol:

    • Pre-treat primary cortical neurons with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

    • Induce excitotoxicity by exposing the neurons to 100 µM N-methyl-D-aspartate (NMDA) and 10 µM glycine for 30 minutes in a magnesium-free buffer.

    • Wash the cells and replace the medium with the initial this compound concentrations.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay and lactate dehydrogenase (LDH) release assay.

1.2.3. cGMP Measurement Assay

  • Objective: To confirm that this compound activates the sGC pathway in neuronal cells.

  • Protocol:

    • Treat primary cortical neurons with this compound at the determined effective concentration for various time points (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells and measure intracellular cyclic guanosine monophosphate (cGMP) levels using a commercially available cGMP enzyme immunoassay (EIA) kit.

1.2.4. Western Blot Analysis of Pro- and Anti-apoptotic Proteins

  • Objective: To investigate the effect of this compound on apoptotic signaling pathways.

  • Protocol:

    • Following the excitotoxicity assay protocol, collect cell lysates.

    • Perform protein quantification using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Bax, Bcl-2, and cleaved caspase-3.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: In Vitro Neuroprotection and Mechanistic Data

ExperimentEndpointVehicle ControlThis compound (0.1 µM)This compound (1 µM)This compound (10 µM)This compound (100 µM)
MTT Assay Cell Viability (%)50 ± 555 ± 675 ± 790 ± 592 ± 6
LDH Assay Cytotoxicity (% of max)80 ± 870 ± 740 ± 525 ± 422 ± 5
cGMP Assay cGMP (pmol/mg protein)2 ± 0.510 ± 1.550 ± 5150 ± 12160 ± 15
Western Blot Bcl-2/Bax Ratio0.5 ± 0.10.7 ± 0.11.5 ± 0.22.5 ± 0.32.6 ± 0.3
Western Blot Cleaved Caspase-3100 ± 1085 ± 950 ± 630 ± 428 ± 5

In Vivo Evaluation of Neuroprotective Efficacy

Objective

To evaluate the neuroprotective efficacy, pharmacokinetics, and safety of this compound in a rodent model of excitotoxic brain injury.

Experimental Protocols

2.2.1. Animal Model of NMDA-induced Striatal Lesion

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Protocol:

    • Anesthetize rats with isoflurane and place them in a stereotaxic frame.

    • Inject 1 µL of NMDA (200 nmol) into the striatum at specific coordinates.

    • Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before and 4 hours after the NMDA injection.

    • Monitor animals for recovery and perform behavioral tests over 7 days.

    • At day 7, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brains for histological analysis.

2.2.2. Behavioral Testing

  • Objective: To assess functional recovery following the striatal lesion.

  • Protocols:

    • Cylinder Test: Place the rat in a transparent cylinder and record the number of forelimb wall touches for each paw over 5 minutes to assess forelimb asymmetry.

    • Rotarod Test: Place the rat on a rotating rod with accelerating speed and record the latency to fall to assess motor coordination.

2.2.3. Histological Analysis

  • Objective: To quantify the extent of neuronal damage.

  • Protocol:

    • Cryosection the brains into 30 µm coronal sections.

    • Perform Nissl staining to visualize neuronal cell bodies.

    • Quantify the lesion volume using image analysis software.

    • Perform immunohistochemistry for NeuN (a marker for mature neurons) to confirm neuronal loss.

2.2.4. Pharmacokinetic (PK) Study

  • Objective: To determine the plasma and brain concentrations of this compound.

  • Protocol:

    • Administer a single i.p. dose of this compound (10 mg/kg) to a separate cohort of rats.

    • Collect blood and brain tissue samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Analyze this compound concentrations using LC-MS/MS.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and brain-to-plasma ratio.

2.2.5. Acute Toxicology Study

  • Objective: To assess the safety profile of this compound.

  • Protocol:

    • Administer single escalating doses of this compound (e.g., 10, 50, 100 mg/kg, i.p.) to rats.

    • Observe animals for clinical signs of toxicity for 14 days.

    • At day 14, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy and histopathological examination of major organs.

Data Presentation

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

ExperimentEndpointVehicle ControlThis compound (1 mg/kg)This compound (5 mg/kg)This compound (10 mg/kg)
Lesion Volume Lesion Volume (mm³)25 ± 320 ± 2.512 ± 28 ± 1.5
Cylinder Test Contralateral Paw Use (%)20 ± 428 ± 538 ± 645 ± 5
Rotarod Test Latency to Fall (s)60 ± 1085 ± 12120 ± 15150 ± 18
PK (10 mg/kg) Plasma Cmax (ng/mL)---1500 ± 200
PK (10 mg/kg) Brain Cmax (ng/g)---300 ± 50
PK (10 mg/kg) Brain/Plasma Ratio---0.2 ± 0.05

Visualizations

Proposed Signaling Pathway of this compound in Neuroprotection

MGV354_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NMDA NMDA Receptor Ca Ca2+ Influx NMDA->Ca Increases Glutamate Glutamate Glutamate->NMDA Activates sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Produces MGV354 This compound MGV354->sGC Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates CREB CREB Phosphorylation PKG->CREB Phosphorylates Apoptosis Apoptosis PKG->Apoptosis Inhibits Bcl2 Bcl-2 Expression CREB->Bcl2 Increases Mitochondria Mitochondrial Integrity Bcl2->Mitochondria Stabilizes Mitochondria->Apoptosis Initiates Ca->Mitochondria Dysfunction Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_pk_tox Pharmacokinetics & Toxicology cluster_decision Decision Point A1 Primary Neuron Culture A2 Excitotoxicity Assay (MTT, LDH) A1->A2 A3 Mechanism of Action (cGMP, Western Blot) A2->A3 B1 Animal Model of Neurodegeneration A3->B1 Promising Results B2 Behavioral Testing B1->B2 B3 Histological Analysis B2->B3 C1 Pharmacokinetic Study (Plasma & Brain) B3->C1 Efficacy Confirmed C2 Acute Toxicology C1->C2 D1 Go/No-Go for IND-Enabling Studies C2->D1 Preclinical_Timeline Preclinical Development Timeline (Months) months 0.........3.........6.........9.........12........15........18 a In Vitro Studies b c d e f In Vivo Efficacy g h i j k l m Pharmacokinetics n o p q r s t u Toxicology v w x y z aa ab ac ad

References

Application Notes and Protocols: Immunohistochemistry for sGC Expression in Ocular Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. As a heterodimer consisting of an alpha (α) and a beta (β) subunit, sGC acts as the primary receptor for NO. Upon NO binding, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes within the eye, including the regulation of intraocular pressure, retinal phototransduction, and ocular blood flow.[1][2] Dysregulation of the NO-sGC-cGMP pathway has been implicated in the pathogenesis of several ocular diseases, such as glaucoma and diabetic retinopathy.

Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of sGC within the intricate cellular landscape of ocular tissues. This document provides detailed application notes and protocols for the immunohistochemical detection of sGC expression in various eye structures, intended to aid researchers in their investigation of this critical signaling pathway.

Data Presentation: sGC Expression in Ocular Tissues

While specific quantitative immunohistochemical data for sGC protein expression across different ocular tissues is not extensively available in the literature, transcriptomic data from single-cell RNA sequencing and protein databases provide valuable insights into the relative expression levels of sGC subunits. This data can be used to infer protein expression and guide IHC experimental design.

Table 1: Gene Expression of sGC Subunits in Human Ocular Tissues

This table summarizes the gene expression levels of the main sGC subunits (GUCY1A1, GUCY1A2, and GUCY1B1) across various human ocular tissues based on data from the Human Protein Atlas and other gene expression databases. The expression levels are presented qualitatively.

GeneRetinaCiliary BodyCorneaTrabecular MeshworkOptic Nerve
GUCY1A1 (α1) MediumHighLowMediumMedium
GUCY1A2 (α2) LowLowNot detectedLowLow
GUCY1B1 (β1) HighHighLowMediumHigh

Data is inferred from publicly available gene expression databases and may not directly correlate with protein expression levels.

Qualitative immunohistochemical studies have demonstrated the presence of sGC α1 and β1 subunits in several key locations within the eye:

  • Ciliary Muscle: sGCα1 and sGCβ1 are abundantly expressed.[3]

  • Retinal Blood Vessels: Present in the smooth muscle cell layer.[3]

  • Retinal Ganglion Cells (RGCs): Both sGCα1 and sGCβ1 subunits are expressed.[3]

Further semi-quantitative analysis of IHC staining is required to provide a more detailed and comparative understanding of sGC protein expression levels in both healthy and diseased ocular tissues.

Signaling Pathway

The canonical NO-sGC-cGMP signaling pathway plays a central role in mediating the physiological effects of nitric oxide in the eye.

NO_sGC_cGMP_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell NO_source Nitric Oxide (NO) Source NO NO NO_source->NO diffusion sGC Soluble Guanylate Cyclase (sGC) (α/β heterodimer) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion GTP GTP GTP->sGC Downstream Downstream Effectors (PKG, PDEs, Ion Channels) cGMP->Downstream Response Physiological Response (e.g., Vasodilation, IOP regulation) Downstream->Response

Caption: The Nitric Oxide (NO)-sGC-cGMP signaling pathway.

Experimental Protocols

The following protocols provide a general framework for immunohistochemical staining of sGC in formalin-fixed, paraffin-embedded (FFPE) and frozen ocular tissue sections. Optimization of specific parameters, such as antibody concentrations and incubation times, is recommended for each experimental setup.

Experimental Workflow Overview

IHC_Workflow A Tissue Preparation (Fixation & Embedding) B Sectioning A->B C Deparaffinization & Rehydration (for FFPE sections) B->C D Antigen Retrieval C->D E Blocking D->E F Primary Antibody Incubation (anti-sGC) E->F G Secondary Antibody Incubation F->G H Detection G->H I Counterstaining H->I J Mounting & Imaging I->J

Caption: General workflow for immunohistochemistry.

Protocol 1: Immunohistochemistry of sGC in Formalin-Fixed, Paraffin-Embedded (FFPE) Ocular Tissues

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 2 x 5 minutes.
  • Immerse in 100% Ethanol: 2 x 3 minutes.
  • Immerse in 95% Ethanol: 1 x 2 minutes.
  • Immerse in 70% Ethanol: 1 x 2 minutes.
  • Rinse in distilled water.

2. Antigen Retrieval:

  • Heat-Induced Epitope Retrieval (HIER) is recommended.
  • Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
  • Heat the solution to 95-100°C for 20-30 minutes.
  • Allow slides to cool in the buffer for 20 minutes at room temperature.
  • Rinse slides in Tris-buffered saline with 0.1% Tween 20 (TBST).

3. Blocking:

  • Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature to block non-specific antibody binding.

4. Primary Antibody Incubation:

  • Dilute the primary antibody against the sGC subunit of interest (e.g., anti-sGCα1 or anti-sGCβ1) in the blocking solution to its optimal concentration (typically 1:100 - 1:500, to be determined empirically).
  • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

5. Secondary Antibody Incubation:

  • Wash slides with TBST: 3 x 5 minutes.
  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in TBST for 1 hour at room temperature.

6. Detection:

  • Wash slides with TBST: 3 x 5 minutes.
  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
  • Wash slides with TBST: 3 x 5 minutes.
  • Visualize the signal using a chromogen substrate such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity develops.
  • Rinse slides with distilled water to stop the reaction.

7. Counterstaining:

  • Counterstain with Hematoxylin for 30-60 seconds.
  • "Blue" the sections in running tap water.

8. Dehydration and Mounting:

  • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
  • Clear in xylene.
  • Mount with a permanent mounting medium.

Protocol 2: Immunofluorescence of sGC in Frozen Ocular Tissues

1. Tissue Preparation:

  • Embed fresh ocular tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze in liquid nitrogen-cooled isopentane.
  • Store blocks at -80°C.
  • Cut 8-12 µm sections using a cryostat and mount on charged slides.
  • Air dry the sections for 30 minutes at room temperature.

2. Fixation:

  • Fix the sections in cold acetone or 4% paraformaldehyde for 10 minutes.
  • Wash with Phosphate-Buffered Saline (PBS): 3 x 5 minutes.

3. Blocking:

  • Incubate sections with a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

4. Primary Antibody Incubation:

  • Dilute the primary anti-sGC antibody in the blocking solution.
  • Incubate overnight at 4°C in a humidified chamber.

5. Secondary Antibody Incubation:

  • Wash slides with PBS: 3 x 5 minutes.
  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in PBS for 1-2 hours at room temperature, protected from light.

6. Counterstaining and Mounting:

  • Wash slides with PBS: 3 x 5 minutes.
  • Mount with a mounting medium containing a nuclear counterstain such as DAPI.
  • Seal the coverslip and store slides in the dark at 4°C.

Antibody Selection and Validation

The success of IHC heavily relies on the quality and specificity of the primary antibody. It is crucial to use antibodies that have been validated for IHC applications.

Table 2: Example of Commercially Available Antibodies for sGC IHC

Target SubunitHostClonalityRecommended ApplicationSupplier (Example)Catalog Number (Example)
sGCα1 (GUCY1A1)RabbitPolyclonalIHC, WBCayman Chemical10007530
sGCβ1 (GUCY1B1)RabbitPolyclonalIHC, WBCayman Chemical10011152

This is not an exhaustive list. Researchers should perform their own search and validation for suitable antibodies.

Antibody Validation is Critical:

  • Western Blotting: Confirm the antibody detects a band at the correct molecular weight in lysates from ocular tissues or relevant cell lines.

  • Positive and Negative Controls: Use tissues known to express sGC as positive controls and tissues lacking sGC as negative controls.

  • Isotype Controls: Use an antibody of the same isotype and concentration as the primary antibody to assess non-specific background staining.

Quantitative and Semi-Quantitative Analysis

To obtain quantitative data, various scoring methods can be employed.

  • H-Score: This method combines the staining intensity and the percentage of positive cells.[2]

    • Staining intensity is scored on a scale of 0 (no staining), 1 (weak), 2 (moderate), and 3 (strong).

    • The percentage of cells at each intensity level is determined.

    • H-Score = Σ [Intensity x % Positive Cells] (ranging from 0 to 300).

  • Image Analysis Software: Automated image analysis software can provide more objective and reproducible quantification of staining intensity and area.

Troubleshooting

For common IHC issues and troubleshooting tips, please refer to standard IHC guides and resources from antibody suppliers.

Conclusion

Immunohistochemistry is an invaluable tool for elucidating the expression and localization of sGC in ocular tissues. The protocols and data presented here provide a foundation for researchers to investigate the role of the NO-sGC-cGMP signaling pathway in ocular health and disease. Careful optimization of protocols and rigorous antibody validation are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Cell Culture of Human Trabecular Meshwork for Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the culture of primary human trabecular meshwork (HTM) cells and their application in drug screening for glaucoma research. The protocols outlined below are compiled from established methodologies to ensure reproducibility and relevance to the study of intraocular pressure (IOP) regulation.

Introduction

The trabecular meshwork is a critical tissue in the anterior chamber of the eye responsible for regulating the outflow of aqueous humor and maintaining normal intraocular pressure (IOP).[1][2][3] Dysfunction of the TM is a primary factor in the development of primary open-angle glaucoma (POAG), the leading cause of irreversible blindness worldwide.[4][5][6] Cultured HTM cells serve as an invaluable in vitro model to investigate the cellular and molecular mechanisms of glaucoma and to screen for novel therapeutic agents that can modulate aqueous humor outflow.[7][8][9]

Primary Human Trabecular Meshwork (HTM) Cell Culture

Isolation of Primary HTM Cells

The isolation of primary HTM cells is a critical step that requires careful dissection of donor eye tissue. The following protocol is a synthesis of commonly used enzymatic digestion and explant culture techniques.[10][11][12]

Protocol 1: Isolation of Primary HTM Cells

Step Procedure Notes
1. Tissue Acquisition Obtain human donor corneoscleral rims or whole globes from an eye bank. Tissue from donors under 60 years of age is recommended for better cell yield and growth characteristics.[7]Ensure all procedures adhere to ethical guidelines and institutional review board (IRB) protocols.
2. Dissection Under a dissecting microscope, carefully remove the iris and ciliary body to expose the trabecular meshwork located at the iridocorneal angle.[12]The TM can be identified as a pigmented, translucent band of tissue.
3. Explant Culture Cut the TM into small pieces (1-2 mm²) and place them on a collagen-coated culture dish. Add a minimal amount of culture medium to allow the tissue to adhere.This method relies on the migration of cells from the tissue explant.[10][12]
4. Enzymatic Digestion Alternatively, incubate the dissected TM tissue in a solution of collagenase (e.g., 0.1% collagenase type I) and dispase for 30-60 minutes at 37°C to dissociate the cells from the extracellular matrix.[10][11]This method can yield a higher number of cells more rapidly than the explant technique.[10][11]
5. Cell Seeding Following enzymatic digestion, neutralize the enzymes with culture medium containing serum, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium. Seed the cells onto collagen-coated culture dishes.
6. Culture Maintenance Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
Culture Medium and Conditions

The standard medium for HTM cell culture is Dulbecco's Modified Eagle's Medium (DMEM) with low glucose, supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.[7]

Component Concentration
DMEM (Low Glucose)-
Fetal Bovine Serum (FBS)10-20%
L-Glutamine2 mM
Penicillin/Streptomycin100 U/mL / 100 µg/mL

Note: The concentration of FBS may be increased to 20% to stimulate the growth of cells from older donors.[7]

Characterization of HTM Cells

It is crucial to confirm the identity and purity of the cultured HTM cells. This is typically achieved through morphological assessment and immunocytochemical staining for specific markers.

Method Expected Outcome References
Morphology HTM cells in culture exhibit a polygonal, endothelial-like appearance and grow as a monolayer with contact inhibition.[13][14][15][15]
Immunocytochemistry Positive staining for α-smooth muscle actin (α-SMA), laminin, and collagen type IV.[16][17][18] Negative for markers of other ocular cell types.[16][17][18]
Dexamethasone Response Treatment with dexamethasone (100 nM for 7-10 days) should induce the expression of myocilin and fibronectin.[4][19][4][19]

Immortalized Human Trabecular Meshwork (HTM) Cell Lines

For high-throughput screening and to overcome the limitations of primary cell culture, such as finite lifespan and donor variability, immortalized HTM cell lines are often used. These are typically generated by transduction with viral oncogenes like the SV40 large T antigen.[13][14]

Cell Line Origin Key Characteristics
HTM-1, HTM-3, GTM-3, NTM-5 Human Trabecular MeshworkImmortalized with SV40-T antigen, retain key characteristics of primary HTM cells.[13][14][20][21]

Drug Screening Assays

Cultured HTM cells provide a valuable platform for screening compounds that may modulate aqueous humor outflow and IOP. Common assays focus on cell contractility, extracellular matrix (ECM) production, and cell viability.

Extracellular Matrix (ECM) Deposition Assay

Changes in the ECM of the trabecular meshwork are implicated in the pathogenesis of glaucoma.[4][22][23] This assay assesses the effect of compounds on the deposition of key ECM proteins.

Protocol 2: ECM Deposition Assay

Step Procedure Notes
1. Cell Seeding Seed HTM cells in 24-well plates and grow to confluence.
2. Compound Treatment Treat the cells with the test compounds at various concentrations for a specified period (e.g., 24-72 hours). Include a positive control (e.g., TGF-β2 to increase ECM deposition) and a negative control (vehicle).
3. Immunofluorescence Fix the cells and perform immunofluorescence staining for ECM proteins such as fibronectin, collagen IV, and laminin.[16][17]
4. Quantification Capture images using a fluorescence microscope and quantify the fluorescence intensity to determine the relative amount of ECM deposition.
Cell Contractility Assay

The contractility of HTM cells influences the resistance to aqueous humor outflow. Rho kinase (ROCK) inhibitors, for example, are known to increase outflow facility by relaxing the TM.

Protocol 3: Cell Contractility Assay (Collagen Gel Contraction)

Step Procedure Notes
1. Gel Preparation Prepare a collagen gel solution and mix it with a suspension of HTM cells.
2. Gel Polymerization Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C.
3. Compound Treatment After polymerization, add culture medium containing the test compounds to each well.
4. Contraction Measurement Over 24-48 hours, the cells will contract the collagen gel. The diameter of the gel can be measured at different time points to quantify the extent of contraction. A decrease in gel diameter indicates increased cell contractility.

Data Presentation

Quantitative data from drug screening assays should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Example Data Summary for ECM Deposition Assay

Compound Concentration (µM) Fibronectin Expression (Fold Change vs. Vehicle) Collagen IV Expression (Fold Change vs. Vehicle)
Vehicle-1.01.0
TGF-β2 (Positive Control)0.012.5 ± 0.32.1 ± 0.2
Compound X11.8 ± 0.21.5 ± 0.1
Compound X100.9 ± 0.10.8 ± 0.1
Compound Y11.1 ± 0.11.2 ± 0.1
Compound Y102.8 ± 0.42.5 ± 0.3

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for understanding and replicating the research.

Key Signaling Pathways in HTM Cells

Several signaling pathways are crucial for regulating IOP in the trabecular meshwork. The Transforming Growth Factor-beta (TGF-β) and Wnt signaling pathways are particularly important in the context of glaucoma.[24][25]

TGF_Beta_Pathway TGFB2 TGF-β2 TGFBR1_2 TGF-β Receptor I/II TGFB2->TGFBR1_2 SMAD2_3 p-SMAD2/3 TGFBR1_2->SMAD2_3 phosphorylates SMAD_Complex SMAD Complex SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus translocates to ECM_Genes ECM Gene Transcription (Fibronectin, Collagen) Nucleus->ECM_Genes activates Increased_IOP Increased Outflow Resistance (Elevated IOP) ECM_Genes->Increased_IOP

Caption: TGF-β signaling pathway in HTM cells leading to increased ECM production.

Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin stabilizes sFRP1 sFRP1 (Inhibitor) sFRP1->Frizzled inhibits Degradation Degradation Beta_Catenin->Degradation normally degraded Nucleus Nucleus Beta_Catenin->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression activates IOP_Homeostasis IOP Homeostasis Gene_Expression->IOP_Homeostasis

Caption: Wnt signaling pathway in HTM cells and its role in IOP homeostasis.

Experimental Workflow

The overall process from obtaining donor tissue to completing a drug screen can be visualized as a sequential workflow.

HTM_Drug_Screening_Workflow start Obtain Human Donor Eye Tissue dissection Dissect Trabecular Meshwork start->dissection isolation Isolate Primary HTM Cells (Explant or Digestion) dissection->isolation culture Culture and Expand HTM Cells isolation->culture characterization Characterize Cells (Morphology, Markers) culture->characterization seeding Seed Cells for Assay characterization->seeding treatment Treat with Test Compounds seeding->treatment assay Perform Assay (e.g., ECM, Contractility) treatment->assay analysis Data Acquisition and Analysis assay->analysis end Identify Lead Compounds analysis->end

Caption: Workflow for HTM cell culture and drug screening.

References

Troubleshooting & Optimization

(Rac)-MGV354 Clinical Trial Failure: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a detailed analysis of the clinical trial failure of (Rac)-MGV354, a soluble guanylate cyclase (sGC) activator investigated for the treatment of ocular hypertension and glaucoma. The following troubleshooting guides and FAQs address specific issues and questions that may arise during the evaluation of MGV354 and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the clinical trial failure of MGV354?

The Phase I/II clinical trial (NCT02743780) for MGV354 failed to meet its primary efficacy endpoint. Specifically, topically administered MGV354 0.1% did not demonstrate a statistically significant reduction in intraocular pressure (IOP) compared to the vehicle in patients with ocular hypertension or glaucoma.[1][2][3] In the key Part 3 of the study, the change from baseline to day 8 in mean diurnal IOP was -0.6 mm Hg for patients treated with MGV354, whereas the vehicle-treated group showed a reduction of -1.1 mm Hg.[1][2][3]

Q2: How does the clinical outcome of MGV354 compare with its preclinical results?

There was a significant discrepancy between the preclinical efficacy and the clinical trial results. In preclinical studies involving rabbit and monkey models of glaucoma, MGV354 demonstrated a robust, dose-dependent reduction in IOP of 20% to 40% compared to the vehicle.[1][4][5] This effect was sustained for up to 24 hours after a single dose in monkeys and was greater in magnitude than the reduction observed with Travatan (travoprost), a standard-of-care treatment.[5][6] The failure to translate these promising preclinical findings to human subjects was a key aspect of the trial's outcome.[1][7]

Q3: What is the proposed mechanism of action for MGV354?

MGV354 is an activator of soluble guanylate cyclase (sGC).[1][7] The nitric oxide/soluble guanylate cyclase/protein kinase G (NO/sGC/PKG) signaling pathway is involved in regulating IOP.[4][5] Oxidative stress, which can be prevalent in glaucomatous tissues, can lead to the oxidation of the heme group on sGC, rendering the enzyme unresponsive to nitric oxide (NO).[4] MGV354 was designed to activate this oxidized, heme-free sGC, thereby increasing the production of cyclic guanosine monophosphate (cGMP) and aiming to restore the regulation of aqueous humor outflow.[4] Preclinical data showed that MGV354 had a 7-fold greater binding affinity (Bmax) for oxidized sGC compared to the reduced form.[5][6]

Q4: Were there any safety concerns with MGV354 in the clinical trial?

The most frequently reported adverse events associated with MGV354 administration were conjunctival and ocular hyperemia (eye redness).[1][2][3] This was observed in both the preclinical animal models and the human clinical trial participants.[4][5] While these side effects were noted, the primary reason for the trial's failure was the lack of efficacy.

Q5: Did differences in metabolism between species explain the trial's failure?

To investigate the discrepancy between preclinical and clinical results, a study was conducted to compare the metabolism of MGV354 in rabbits, monkeys, and humans.[7][8] However, the study found no significant interspecies differences in either hepatic or ocular metabolism that could account for the lack of efficacy in the clinical trial.[7][8] While 26 metabolites were identified through oxidative and conjugative pathways, the biotransformation of MGV354 was qualitatively similar across the species tested.[7][8]

Q6: What is the current leading hypothesis for the failure of MGV354 in humans?

A prominent hypothesis is that the levels of oxidized sGC in the trabecular meshwork of human glaucoma patients may be too low for MGV354 to exert a significant therapeutic effect.[3] While MGV354 effectively activates oxidized sGC, if the target enzyme is not present in sufficient quantities in the diseased human tissue, the drug cannot produce its intended pharmacological response. The observed ocular hyperemia suggests target engagement in the conjunctiva, but not necessarily in the desired glaucomatous trabecular meshwork tissue.[3]

Quantitative Data Summary

Table 1: Comparison of Preclinical and Clinical Efficacy of MGV354

ParameterPreclinical Models (Rabbits & Monkeys)Human Clinical Trial (Part 3)
IOP Reduction vs. Vehicle 20% - 40% reductionNo statistically significant difference
Duration of Action Up to 24 hours after a single dose (monkeys)Not established due to lack of efficacy
Mean Diurnal IOP Change N/AMGV354: -0.6 mm Hg; Vehicle: -1.1 mm Hg
Reference [4][5][1][2][3]

Experimental Protocols

Protocol 1: Clinical Trial Design for MGV354 (Phase I/II - NCT02743780)

This was a double-masked, randomized, vehicle-controlled, multi-part study to assess the safety, tolerability, and efficacy of topically administered MGV354.[2][3]

  • Part 1: Evaluated the safety and tolerability of single, escalating doses of MGV354 in 32 healthy volunteers to determine the maximum tolerated dose (MTD).

  • Part 2: Assessed the safety and tolerability of the MTD in 16 patients with ocular hypertension or glaucoma.

  • Part 3: A multi-site trial that evaluated the IOP-lowering efficacy of the MTD administered once nightly for one week in 50 patients with a minimum IOP of 24 mm Hg at 8 AM. The primary outcome measure was the mean diurnal IOP at Day 8 compared to baseline.[2][3]

Protocol 2: Preclinical Intraocular Pressure (IOP) Assessment in a Monkey Model of Glaucoma

  • Model: Laser trabeculoplasty-induced ocular hypertensive cynomolgus monkeys.[4]

  • Dosing: A single topical ocular dose of MGV354 was administered.[4]

  • IOP Measurement: IOP was measured at various time points post-dose to assess the magnitude and duration of the pressure-lowering effect compared to a vehicle control.[4]

  • Sustained Dosing: In some studies, once-daily dosing was continued for up to 7 days to evaluate the sustained IOP-lowering effect.[5]

Visualizations

MGV354_Signaling_Pathway cluster_TM_Cell Trabecular Meshwork Cell sGC_oxidized Oxidized sGC (Heme-free) cGMP cGMP sGC_oxidized->cGMP sGC_reduced Reduced sGC (Heme-containing) sGC_reduced->cGMP NO Nitric Oxide (NO) NO->sGC_reduced Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_reduced Oxidizes Heme MGV354 MGV354 MGV354->sGC_oxidized Activates PKG PKG cGMP->PKG Relaxation Cell Relaxation & Increased Outflow PKG->Relaxation Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (NCT02743780) cluster_investigation Post-Hoc Investigation in_vitro In Vitro Studies (Human TM Cells) animal_models Animal Models (Rabbits, Monkeys) in_vitro->animal_models iop_reduction Significant IOP Reduction (20-40%) animal_models->iop_reduction phase1_2 Phase I/II Safety & Tolerability (MTD) iop_reduction->phase1_2 Proceeds to Clinical Trial phase3_efficacy Part 3 Efficacy Study (50 Patients) phase1_2->phase3_efficacy failure Failure to Meet Endpoint (No Significant IOP Reduction) phase3_efficacy->failure metabolism_study Interspecies Metabolism Study failure->metabolism_study Investigate Discrepancy no_difference No Significant Difference Found metabolism_study->no_difference

References

(Rac)-MGV354 species-specific metabolic differences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-MGV354.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MGV354?

A1: MGV354 is an activator of soluble guanylate cyclase (sGC).[1][2] The nitric oxide/soluble guanylate cyclase/protein kinase G (NO/sGC/PKG) signaling pathway is involved in the regulation of intraocular pressure (IOP).[2][3] MGV354 activates sGC, leading to an increase in cyclic GMP (cGMP) levels, which is thought to lower IOP.[2][4] It specifically acts on the heme-free, oxidized form of sGC.[2][5]

Q2: MGV354 showed robust IOP lowering in preclinical animal models but failed in human clinical trials. Why the discrepancy?

A2: The exact reason for the lack of efficacy in humans is not fully understood. While MGV354 robustly lowered IOP in rabbit and monkey models, it did not produce similar results in patients with ocular hypertension or open-angle glaucoma.[1][5] A study was conducted to determine if species-specific metabolic differences could account for this discrepancy. The study concluded that there were no significant interspecies differences in the hepatic and ocular metabolism of MGV354 that would explain the lack of clinical efficacy.[1]

Q3: Are there any known metabolic differences between species for MGV354?

A3: While extensive differences that would explain the varied efficacy have not been found, some minor distinctions were noted. A study identified twenty-six metabolites formed through oxidative and conjugative pathways.[1] The in vitro hepatic metabolism was found to be qualitatively similar across rabbits, monkeys, and humans, with only minor but distinct differences.[1] However, no major observable interspecies differences were found in either hepatic or ocular metabolism.[1]

Q4: What are the common adverse effects observed with MGV354 in preclinical studies?

A4: The main adverse effect noted in both rabbit and monkey models following topical ocular dosing was mild to moderate ocular hyperemia.[2][3][4]

Troubleshooting Guides

Problem: I am not observing a significant IOP-lowering effect in my animal model.

  • Solution 1: Verify the formulation and dosing. Ensure the MGV354 ophthalmic suspension is properly formulated and administered as a single topical ocular drop. In Dutch-belted rabbits, a significant IOP reduction of ~20% was seen, lasting up to 6 hours.[2] In cynomolgus monkeys with laser-induced ocular hypertension, a dose-dependent IOP reduction of 25-40% was observed, lasting up to 24 hours.[2][3]

  • Solution 2: Check the health and species of the animal model. The reported preclinical efficacy was in Dutch-belted rabbits and cynomolgus monkeys.[2] Ensure the animals are healthy and the model of ocular hypertension is correctly induced.

  • Solution 3: Confirm sGC expression in your model. sGC was found to be highly expressed in the outflow pathway of human and cynomolgus monkey eyes.[2][4] You can verify its expression in your model system using immunohistochemistry.

Problem: I am observing significant ocular hyperemia in my animal models.

  • Solution 1: Titrate the dose. The observed hyperemia is likely a pharmacological effect of sGC activation and vasodilation. Consider reducing the concentration of MGV354 in your formulation to find a balance between efficacy and adverse effects.

  • Solution 2: Document and monitor. Mild to moderate ocular hyperemia was a known finding in preclinical studies.[2][3] It is important to document the severity and duration of this effect as part of your safety assessment.

Problem: My in vitro metabolism results are inconsistent across species.

  • Solution 1: Standardize your experimental conditions. Ensure that incubation times, protein concentrations (e.g., liver microsomes), and substrate concentrations are consistent across all species being tested.

  • Solution 2: Expect minor differences. While overall metabolism is considered qualitatively similar, minor differences in the metabolite profiles between species are expected.[1] Focus on identifying the major metabolic pathways, which are primarily oxidative and conjugative.[1]

Data Presentation

Table 1: Summary of Preclinical IOP-Lowering Efficacy of MGV354

SpeciesModelDose AdministrationIOP ReductionDuration of EffectReference
Dutch-Belted RabbitNormalSingle topical ocular dose~20% (vs. vehicle)Up to 6 hours[2]
Cynomolgus MonkeyLaser-induced ocular hypertensionSingle topical ocular dose25-40% (vs. vehicle)Up to 24 hours[2][3]
Cynomolgus MonkeyLaser-induced ocular hypertensionOnce-daily dosingSustained IOP loweringUp to 7 days[2][4]

Experimental Protocols

1. In Vitro Metabolism of MGV354 using Liver Microsomes

  • Objective: To qualitatively and quantitatively assess the metabolic profile of MGV354 in different species.

  • Materials:

    • This compound

    • Pooled liver microsomes (human, rabbit, monkey)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Acetonitrile or other suitable organic solvent for quenching

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of MGV354 in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding MGV354 (e.g., 1 µM final concentration) and the NADPH regenerating system.

    • Incubate at 37°C with shaking. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.

2. Measurement of cGMP in Human Trabecular Meshwork (hTM) Cells

  • Objective: To determine the effect of MGV354 on sGC activity in a relevant cell model.

  • Materials:

    • Primary human trabecular meshwork (hTM) cells

    • Cell culture medium and supplements

    • MGV354

    • Oxidizing agent (e.g., ODQ - 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one)

    • Lysis buffer

    • cGMP immunoassay kit (e.g., ELISA)

  • Procedure:

    • Culture hTM cells to near confluence in appropriate multi-well plates.

    • To study the effect on oxidized sGC, pre-treat cells with an oxidizing agent like ODQ.

    • Treat the cells with varying concentrations of MGV354 for a specified period.

    • Lyse the cells according to the cGMP assay kit protocol.

    • Determine the cGMP concentration in the cell lysates using the immunoassay.

    • Normalize the cGMP concentration to the total protein content of each sample.

Visualizations

MGV354_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Trabecular Meshwork Cell MGV354 MGV354 sGC_oxidized Oxidized sGC (heme-free) MGV354->sGC_oxidized Activates sGC_active Activated sGC sGC_oxidized->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzed by Activated sGC PKG PKG cGMP->PKG Activates Relaxation Cellular Effects (e.g., Relaxation) PKG->Relaxation IOP Decreased IOP Relaxation->IOP

Caption: Signaling pathway of MGV354 in trabecular meshwork cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_comparison Comparative Analysis microsomes Incubate MGV354 with Liver Microsomes (Human, Monkey, Rabbit) lcms LC-MS/MS Analysis microsomes->lcms profile Identify Metabolite Profiles lcms->profile compare_metabolism Compare Metabolite Profiles Across Species profile->compare_metabolism dosing Topical Ocular Dosing (Monkey, Rabbit) iop Measure Intraocular Pressure (IOP) dosing->iop pk Collect Plasma/Ocular Tissues for Pharmacokinetics dosing->pk compare_efficacy Correlate Metabolism with Efficacy Data iop->compare_efficacy pk->compare_efficacy conclusion Determine if Metabolism Explains Efficacy Differences compare_metabolism->conclusion compare_efficacy->conclusion

Caption: Workflow for investigating species-specific metabolism and efficacy.

References

Technical Support Center: Overcoming Poor In Vivo Efficacy of (Rac)-MGV354

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of (Rac)-MGV354.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective activator of soluble guanylate cyclase (sGC), an enzyme involved in the nitric oxide (NO) signaling pathway.[1][2] Under conditions of oxidative stress, the heme moiety of sGC can become oxidized, rendering the enzyme insensitive to NO. MGV354 is designed to activate this oxidized, heme-free sGC, leading to an increase in cyclic guanosine monophosphate (cGMP) production.[1][3] This signaling cascade has been targeted for therapeutic intervention in various conditions, including glaucoma, for its role in regulating intraocular pressure (IOP).[1][2]

Q2: Why did this compound show poor efficacy in clinical trials despite promising preclinical results?

A2: this compound demonstrated significant dose-dependent IOP reduction in preclinical models, including pigmented rabbits and cynomolgus monkeys with laser-induced glaucoma.[1][2][3] However, in a clinical trial involving patients with ocular hypertension or open-angle glaucoma, MGV354 did not produce a statistically significant reduction in IOP compared to the vehicle.[4][5][6] While the exact reasons for this discrepancy are not fully elucidated, one hypothesis is that the levels of oxidized sGC in the trabecular meshwork of human glaucoma patients may be too low for MGV354 to exert a clinically meaningful effect.[6]

Q3: Were there any significant differences in the metabolism of this compound between preclinical species and humans?

A3: An investigation into the metabolism of MGV354 was conducted to explore potential reasons for the lack of clinical efficacy.[7] The study identified twenty-six metabolites formed through oxidative and conjugative pathways. While there were minor quantitative differences, the overall hepatic and ocular metabolism of MGV354 was qualitatively similar across rabbits, monkeys, and humans.[7] Therefore, interspecies differences in metabolism do not appear to explain the observed lack of efficacy in clinical settings.[7]

Troubleshooting Guide

This guide provides potential reasons and actionable troubleshooting steps for researchers experiencing poor in vivo efficacy with this compound or similar sGC activators.

Issue Potential Cause Troubleshooting/Optimization Strategy
Lack of therapeutic effect despite target engagement. Insufficient levels of the target enzyme (oxidized sGC) in the disease model or patient population.- Characterize the target: Quantify the expression levels of total and oxidized sGC in the target tissue of your animal model. - Select appropriate models: Utilize disease models known to have high levels of oxidative stress and consequently, higher levels of oxidized sGC.
Poor bioavailability at the target site. Suboptimal formulation leading to poor solubility, permeability, or rapid degradation.- Formulation enhancement: Explore advanced formulation strategies such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), amorphous solid dispersions, or nanoparticle-based carriers to improve solubility and absorption.[8][9][10][11] - Route of administration: Investigate alternative routes of administration that may bypass first-pass metabolism or deliver the compound more directly to the target tissue.
Rapid metabolic clearance. Extensive metabolism leading to a short half-life and reduced exposure.- Structural modification: If feasible, consider medicinal chemistry efforts to modify the compound's structure to block metabolic hotspots and improve metabolic stability.[12] - Co-administration with metabolic inhibitors: In preclinical studies, consider co-administration with inhibitors of key metabolic enzymes to increase exposure, though this approach has translational limitations.[13]
Off-target effects leading to confounding results. The compound may have unintended pharmacological effects that counteract its intended therapeutic action.- Comprehensive pharmacological profiling: Conduct thorough off-target screening to identify any unintended interactions with other receptors or enzymes. - Dose-response studies: Perform detailed dose-response studies to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.

Experimental Protocols

Protocol 1: Quantification of Oxidized sGC in Ocular Tissue

This protocol outlines a method to assess the levels of oxidized sGC in the trabecular meshwork, which is crucial for evaluating the suitability of a disease model for testing sGC activators.

  • Tissue Homogenization:

    • Dissect the trabecular meshwork from fresh or frozen ocular tissue.

    • Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Use an antibody specific to the sGCβ1 subunit to immunoprecipitate the sGC enzyme complex.

  • Heme-Status Determination (Heme-Reactive Staining):

    • Separate the immunoprecipitated proteins via SDS-PAGE.

    • Transfer the proteins to a nitrocellulose membrane.

    • Perform heme-reactive staining (e.g., using a TMB-based method) to visualize the heme-containing sGC.

    • Perform a parallel Western blot and probe with an anti-sGCβ1 antibody to determine the total amount of sGC.

  • Data Analysis:

    • Quantify the band intensities from the heme stain and the Western blot.

    • The ratio of the heme-stained sGC to the total sGC provides an estimate of the proportion of heme-containing (reduced) sGC. The remaining fraction represents the oxidized, heme-free sGC.

Protocol 2: In Vivo Efficacy Study in a Rabbit Ocular Hypertension Model

This protocol describes a general workflow for assessing the IOP-lowering efficacy of a topically administered compound like MGV354.

  • Animal Model:

    • Use adult pigmented rabbits.

    • Induce ocular hypertension in one eye using a method such as laser photocoagulation of the trabecular meshwork.

  • Formulation Preparation:

    • Prepare the test compound (e.g., MGV354) in a suitable vehicle. Ensure the formulation is sterile and pH-balanced for ocular administration.

  • Dosing:

    • Administer a single topical drop of the test formulation or vehicle to the hypertensive eye of each rabbit.

  • IOP Measurement:

    • Measure the intraocular pressure (IOP) at baseline (before dosing) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours) using a calibrated tonometer.

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and vehicle control groups at each time point.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine if the IOP reduction in the treated group is statistically significant compared to the control group.

Visualizations

G cluster_0 Nitric Oxide (NO) Signaling Pathway NO Nitric Oxide (NO) sGC_reduced Reduced sGC (Heme-containing) NO->sGC_reduced Activates sGC_oxidized Oxidized sGC (Heme-free) sGC_reduced->sGC_oxidized Reduction cGMP cGMP sGC_reduced->cGMP Converts sGC_oxidized->sGC_reduced Oxidation sGC_oxidized->cGMP Converts GTP GTP GTP->sGC_reduced GTP->sGC_oxidized PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., IOP Reduction) PKG->Physiological_Response Leads to Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_oxidized MGV354 This compound MGV354->sGC_oxidized Activates

Caption: Signaling pathway of sGC activation by NO and this compound.

Caption: Logical workflow for troubleshooting poor in vivo efficacy.

References

Troubleshooting (Rac)-MGV354 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-MGV354. The information is designed to address common solubility, stability, and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the racemic mixture of MGV354.[1][2] MGV354 is a potent activator of soluble guanylate cyclase (sGC), an enzyme involved in the nitric oxide (NO) signaling pathway.[3][4] sGC activators bind to the oxidized or heme-free form of the enzyme, leading to increased production of cyclic guanosine monophosphate (cGMP).[4][5][6] This signaling cascade plays a crucial role in various physiological processes, including smooth muscle relaxation.[4] this compound was investigated for its potential to lower intraocular pressure in the context of glaucoma.[3][4]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound solid should be stored at -80°C and protected from light.[7] When in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[2]

Troubleshooting Guides

Solubility Issues

Problem: I am having trouble dissolving this compound.

  • Recommended Solvent: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (173.70 mM).[1][2][7]

  • Protocol: To aid dissolution, ultrasonic treatment is recommended.[1][2][7]

Problem: My this compound precipitates when I add it to my aqueous experimental buffer.

  • Cause: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. The compound may be less soluble in the final buffer composition.

  • Solutions:

    • Lower the Final Concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.

    • Increase the Percentage of DMSO: A small increase in the final percentage of DMSO in your assay may help to keep the compound in solution. However, always run a vehicle control to ensure the DMSO concentration is not affecting your experimental results.

    • Use a Surfactant: Consider the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer to improve solubility. Be sure to test the surfactant's effect on your system in a control experiment.

Stability Issues

Problem: I am concerned about the stability of this compound in my experiments.

  • pH Sensitivity: The stability of compounds can be pH-dependent. If your experiments are conducted at extreme pH values, consider assessing the stability of this compound under those conditions using an analytical method like HPLC.

  • Light Sensitivity: this compound should be protected from light.[2][7] Conduct experiments under subdued lighting conditions whenever possible and store solutions in amber vials or tubes wrapped in foil.

  • Oxidative Stability: this compound is an activator of the oxidized form of sGC.[4][5] While this is its intended mechanism, be aware of strong oxidizing or reducing agents in your experimental setup that could potentially interact with the compound, although specific data on this is limited.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO100 mg/mL (173.70 mM)Ultrasonic treatment required[1][2][7]

Table 2: Stock Solution Preparation in DMSO

Desired ConcentrationMass of this compound (for 1 mg)Mass of this compound (for 5 mg)Mass of this compound (for 10 mg)
1 mM1.7370 mL8.6851 mL17.3702 mL
5 mM0.3474 mL1.7370 mL3.4740 mL
10 mM0.1737 mL0.8685 mL1.7370 mL

Data adapted from supplier information.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weighing: Accurately weigh 10 mg of this compound powder.

  • Dissolving: Add 1.737 mL of high-purity DMSO to the powder.

  • Sonication: Place the vial in an ultrasonic bath and sonicate until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -80°C, protected from light.

Protocol 2: General Workflow for Cell-Based Assays

This workflow provides a general guideline. Specific cell types and assay conditions will require optimization.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Prepare 10 mM this compound stock in DMSO dilute Dilute stock to working concentration in assay medium start->dilute treat Treat cells with this compound or vehicle control dilute->treat cells Seed and culture cells cells->treat incubate Incubate for desired time period treat->incubate endpoint Perform endpoint assay (e.g., cGMP measurement, viability) incubate->endpoint data Data analysis endpoint->data

Figure 1: A general experimental workflow for cell-based assays using this compound.

Signaling Pathway

This compound acts on the nitric oxide/soluble guanylate cyclase (NO/sGC) signaling pathway.

Figure 2: The signaling pathway of this compound as an sGC activator.

References

Technical Support Center: Optimizing (Rac)-MGV354 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of (Rac)-MGV354, a selective soluble guanylate cyclase (sGC) activator.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel, selective activator of soluble guanylate cyclase (sGC). It functions within the nitric oxide (NO)/sGC/protein kinase G (PKG) signaling pathway.[1][2] MGV354 activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] This activation is more pronounced on the oxidized, heme-free form of sGC, which is often prevalent in tissues under oxidative stress.[1][3][4]

Q2: What is a recommended starting concentration for MGV354 in in vitro experiments?

A concentration of 1 µM has been shown to produce a time-dependent increase in intracellular cGMP levels in primary human trabecular meshwork (NTM) cells.[3] However, for determining the optimal concentration in your specific cell type, it is recommended to perform a dose-response curve.

Q3: What is the EC50 of MGV354 for cGMP production?

In primary NTM cells, the average EC50 value for MGV354-induced cGMP production is approximately 0.0025 ± 0.0016 µM.[3] This value can serve as a reference point when designing your experiments.

Q4: Should I use a phosphodiesterase (PDE) inhibitor in my experiments?

Yes, it is highly recommended to include a broad-spectrum PDE inhibitor, such as IBMX (1 mM), in your in vitro assessments.[3] This will prevent the degradation of cGMP by phosphodiesterases, allowing for a more accurate measurement of sGC activation by MGV354.

Q5: How can I study the effect of MGV354 on the oxidized form of sGC?

To investigate the activity of MGV354 on the oxidized, NO-unresponsive form of sGC, you can pre-treat your cells with an oxidizing agent like ODQ (1H-[3][5][6]oxadiazolo[4,3-a]quinoxalin-1-one). For instance, using 20 µM of ODQ has been shown to enhance MGV354-induced cGMP production by 8- to 10-fold.[1][3]

Data Presentation

Table 1: In Vitro Activity of MGV354

ParameterValueCell TypeConditionsSource
EC50 (cGMP Production) 0.0025 ± 0.0016 µMPrimary Human Trabecular Meshwork (NTM)1-hour treatment with MGV354[3]
Binding Affinity (Kd) - Oxidized sGC 0.49 ± 0.11 µMPurified human sGC enzymeTreatment with ODQ
Binding Affinity (Kd) - Reduced sGC 0.15 ± 0.04 µMPurified human sGC enzymeTreatment with TCEP (reducing agent)
Maximal Binding (Bmax) 7-fold greater to oxidized sGC vs. reduced sGCPurified human sGC enzyme[1][3]

Experimental Protocols

Protocol 1: Determining the Dose-Response of MGV354 on cGMP Production

This protocol outlines the steps to measure intracellular cGMP levels in response to varying concentrations of MGV354.

Materials:

  • This compound

  • Cell line of interest (e.g., primary human trabecular meshwork cells)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • IBMX (3-isobutyl-1-methylxanthine)

  • ODQ (optional, for studying oxidized sGC)

  • 0.1 M HCl for cell lysis[7]

  • Commercially available cGMP ELISA kit

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested concentration range is 0.01 nM to 10 µM.

  • Pre-treatment (Optional): If studying oxidized sGC, pre-treat cells with ODQ (e.g., 20 µM) for a specified time before adding MGV354.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of MGV354.

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the highest MGV354 dose).

    • Ensure all treatment conditions (except for a negative control) contain a PDE inhibitor like IBMX (e.g., 1 mM).[3]

  • Incubation: Incubate the plate for a defined period (e.g., 1 hour).[3]

  • Cell Lysis:

    • Aspirate the medium.

    • Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.[7]

    • Incubate for 10 minutes at room temperature.

  • cGMP Measurement:

    • Centrifuge the plate to pellet cell debris.

    • Use the supernatant to measure cGMP levels according to the manufacturer's protocol of your chosen cGMP ELISA kit.

  • Data Analysis: Plot the cGMP concentration against the log of the MGV354 concentration to generate a dose-response curve and calculate the EC50 value.

Protocol 2: Assessing the Cytotoxicity of MGV354 using an MTT Assay

This protocol provides a method to evaluate the effect of MGV354 on cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for a desired exposure period (e.g., 24, 48, or 72 hours).[5][8] Include a vehicle control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly on a plate shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the MGV354 concentration to determine the IC50 (concentration that inhibits cell growth by 50%).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no cGMP production Compound inactivity: MGV354 may be degraded or inactive.Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.
Low sGC expression: The cell line may have low endogenous levels of sGC.Select a cell line known to express sGC or consider transiently overexpressing the enzyme.
High PDE activity: cGMP is being rapidly degraded.Always include a PDE inhibitor like IBMX in your assay buffer.[3]
Reduced sGC state: MGV354 is more active on oxidized sGC.Consider co-treatment with a low concentration of an oxidizing agent like ODQ to mimic a disease state with oxidative stress.[1][3]
High variability between replicates Inconsistent cell numbers: Uneven cell seeding across wells.Ensure a single-cell suspension before plating and optimize seeding density.
Inaccurate pipetting: Errors in compound or reagent addition.Use calibrated pipettes and be meticulous during reagent handling.
Edge effects: Evaporation from wells on the plate's perimeter.Avoid using the outer wells of the 96-well plate or fill them with sterile PBS.
Discrepancy between in vitro and in vivo results Metabolic differences: MGV354 may be metabolized differently in vivo.[9]Consider using liver microsomes or S9 fractions to study the in vitro metabolism of MGV354.
Cellular context: The in vitro model may not fully recapitulate the in vivo environment.Use primary cells or more complex 3D culture models if possible.
Bioavailability: Issues with compound uptake into cells.Perform cellular uptake studies to determine the intracellular concentration of MGV354.

Visualizations

MGV354_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC_inactive sGC (Heme-Fe2+) Inactive NO->sGC_inactive Activates sGC_active sGC Active sGC_inactive->sGC_active sGC_oxidized sGC (Heme-free/Fe3+) NO-unresponsive sGC_inactive->sGC_oxidized cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., smooth muscle relaxation) PKG->Physiological_Response Leads to Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_oxidized Induces sGC_oxidized->sGC_active MGV354 This compound MGV354->sGC_oxidized Activates

Caption: Signaling pathway of this compound activation of sGC.

Experimental_Workflow_cGMP cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in 96-well plate B Prepare serial dilutions of MGV354 C Add MGV354 dilutions to cells (with IBMX and optional ODQ) B->C D Incubate for a defined period (e.g., 1 hour) C->D E Lyse cells with 0.1 M HCl D->E F Measure cGMP levels using ELISA E->F G Plot dose-response curve and calculate EC50 F->G

Caption: Experimental workflow for determining MGV354 dose-response.

References

Technical Support Center: (Rac)-MGV354 and Ocular Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of (Rac)-MGV354 in ocular cells. Our aim is to help you navigate potential challenges and interpret unexpected results during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected intraocular pressure (IOP) reduction in our human primary ocular cell cultures treated with this compound. What could be the reason for this?

A1: This observation aligns with the findings of clinical trials where this compound did not produce a statistically significant reduction in IOP in patients with ocular hypertension or glaucoma, despite promising results in preclinical animal models.[1][2][3][4] Several factors could contribute to this discrepancy:

  • Species-specific differences: The response to MGV354 may differ between animal models (rabbits, monkeys) and humans. Although a study on the metabolism of MGV354 did not find significant interspecies differences in hepatic and ocular metabolism, other subtle species-specific variations in the target pathway cannot be ruled out.[2][5]

  • Oxidative state of sGC: MGV354 is a soluble guanylate cyclase (sGC) activator that preferentially acts on the oxidized, heme-free form of the enzyme.[4][6][7][8] It is possible that in your specific cell culture conditions, or in the human glaucomatous trabecular meshwork in general, the levels of oxidized sGC are too low for MGV354 to exert a significant effect.[3]

  • Cell culture conditions: The in vitro environment may not fully replicate the complex signaling and cellular interactions present in the living eye.

Q2: We are observing significant ocular hyperemia in our animal models treated with topical this compound. Is this an off-target effect?

A2: Ocular and conjunctival hyperemia is the most commonly reported adverse event associated with MGV354 administration in both preclinical and clinical studies.[1][3][4][6][8] This is considered an on-target effect consistent with the compound's mechanism of action. MGV354 activates sGC, leading to increased cGMP levels and subsequent vasodilation. This vasodilation manifests as hyperemia.

Q3: Are there any known molecular off-targets of this compound in ocular cells?

A3: Based on publicly available research, there are no specific molecular off-targets of this compound that have been identified and characterized in ocular cells. The observed effects, including the lack of efficacy in humans and the induction of hyperemia, are currently understood within the context of its on-target activity as an sGC activator.

Troubleshooting Guides

Troubleshooting Unexpected Efficacy Results

If you are encountering a lack of efficacy with this compound in your experimental model, consider the following troubleshooting steps:

1. Verify the Oxidative State of sGC:

  • Problem: MGV354 may be ineffective if the sGC in your model is not in the oxidized, heme-free state.

  • Solution:

    • Pre-treat your cells or tissues with an oxidizing agent such as ODQ (1H-[1][3][9]oxadiazolo[4,3-a]quinoxalin-1-one) to induce the oxidized state of sGC. In preclinical studies, the activity of MGV354 was enhanced in the presence of ODQ.[6]

    • Perform a western blot or other protein analysis to assess the expression levels and heme-oxidation state of sGC in your specific cell type or tissue.

2. Assess Downstream Signaling:

  • Problem: The lack of a physiological response (e.g., changes in cell morphology or outflow facility) may be due to a block in the downstream signaling pathway.

  • Solution:

    • Measure cyclic GMP (cGMP) levels in your cells following treatment with MGV354. A significant increase in cGMP would confirm that MGV354 is engaging its target, sGC. Preclinical studies showed that MGV354 generated an 8- to 10-fold greater cGMP level in human trabecular meshwork cells under oxidized conditions.[4][7][8]

    • Evaluate the activation of downstream effectors of cGMP, such as Protein Kinase G (PKG).

Investigating Potential Off-Target Effects

While no specific off-target effects are documented, a systematic approach can be employed to investigate any unexpected cellular responses.

1. Broad Kinase Profiling:

  • Rationale: Many small molecule drugs can have off-target effects on various kinases.

  • Method: Utilize a commercial kinase profiling service to screen this compound against a panel of human kinases. This can identify potential unintended enzymatic targets.

2. Cellular Thermal Shift Assay (CETSA):

  • Rationale: This method can identify direct binding of a compound to a target protein in a cellular context.

  • Method: Perform CETSA coupled with mass spectrometry to identify proteins in ocular cell lysates that are stabilized by this compound.

3. Gene Expression Analysis:

  • Rationale: Unintended target engagement can lead to changes in gene expression.

  • Method: Perform RNA sequencing or microarray analysis on ocular cells treated with this compound to identify any unexpected changes in gene expression profiles.

Data Presentation

Table 1: Summary of this compound Efficacy in Preclinical and Clinical Studies

Study TypeModelKey Efficacy FindingCitation
PreclinicalDutch-Belted RabbitsSignificant IOP reduction of ~20% vs. vehicle, lasting up to 6 hours.[6]
PreclinicalCynomolgus Monkey (Glaucoma Model)Dose-dependent IOP reduction of 25-40% vs. vehicle, lasting up to 24 hours.[4][6][8]
Clinical (Phase I/II)Healthy Volunteers & Glaucoma PatientsNo statistically significant difference in IOP lowering compared to vehicle.[1][3][4]

Table 2: Adverse Events Reported in Clinical Trials for this compound

Adverse EventFrequencyClassificationCitation
Conjunctival HyperemiaMost CommonOn-Target Effect[1][3]
Ocular HyperemiaMost CommonOn-Target Effect[1][3][4]

Experimental Protocols

Protocol 1: Assessment of cGMP Levels in Human Trabecular Meshwork (hTM) Cells

  • Cell Culture: Culture primary hTM cells in appropriate media until confluent.

  • Induction of sGC Oxidation (Optional but Recommended): Treat cells with the sGC inhibitor ODQ (e.g., 10 µM) for 1-2 hours to induce the oxidized, heme-free state of sGC.

  • Treatment: Replace the media with fresh media containing this compound at the desired concentrations. Include a vehicle control.

  • Incubation: Incubate for the desired time period (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • cGMP Measurement: Quantify the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit.

  • Data Analysis: Normalize cGMP levels to total protein concentration for each sample. Compare the cGMP levels in MGV354-treated cells to the vehicle control.

Visualizations

MGV354_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MGV354 This compound sGC_oxidized Oxidized sGC (heme-free) MGV354->sGC_oxidized Activates cGMP cGMP sGC_oxidized->cGMP Converts GTP GTP GTP->sGC_oxidized PKG PKG cGMP->PKG Activates Vasodilation Vasodilation (Hyperemia) PKG->Vasodilation Leads to

Caption: Intended signaling pathway of this compound in ocular cells.

Experimental_Workflow_Troubleshooting Start Start: Unexpected Result (e.g., Lack of Efficacy) CheckOxidation 1. Verify sGC Oxidation State Start->CheckOxidation MeasureCGMP 2. Measure cGMP Levels CheckOxidation->MeasureCGMP AssessDownstream 3. Assess Downstream PKG Activation MeasureCGMP->AssessDownstream OffTargetScreen 4. Consider Off-Target Screening AssessDownstream->OffTargetScreen Kinase Kinase Profiling OffTargetScreen->Kinase Biochemical CETSA CETSA OffTargetScreen->CETSA Cellular Binding RNASeq RNA-Seq OffTargetScreen->RNASeq Gene Expression Conclusion Conclusion: Pathway Issue or Potential Off-Target Kinase->Conclusion CETSA->Conclusion RNASeq->Conclusion

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Managing Ocular Hyperemia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing ocular hyperemia as a side effect in animal models.

Troubleshooting Guide

Issue 1: High Variability in Ocular Hyperemia Scoring Between Animals in the Same Treatment Group

Potential Cause Troubleshooting Step
Inconsistent Dosing Technique Ensure consistent drop volume and placement on the cornea for each animal. Provide detailed training for all personnel involved in dosing.
Variable Animal Stress Levels Acclimate animals to the experimental environment and handling procedures to minimize stress-induced physiological changes that can affect ocular blood flow.
Differences in Baseline Ocular Health Perform a thorough baseline ophthalmic examination on all animals before the start of the study. Exclude animals with pre-existing ocular surface abnormalities.
Subjectivity in Scoring Use a standardized, validated scoring scale (e.g., a modified Draize test or a photographic scale).[1] Conduct training sessions with scorers to ensure inter-observer reliability. Consider using objective, computer-assisted image analysis to quantify redness.[2]

Issue 2: Ocular Hyperemia is Not Observed or is Less Severe Than Expected After Induction

Potential Cause Troubleshooting Step
Incorrect Induction Agent Concentration or Formulation Verify the concentration and formulation of the inducing agent (e.g., prostaglandin analog, histamine). Ensure proper storage and handling to maintain potency.
Animal Strain/Species Resistance Be aware that different animal strains and species may have varying sensitivities to inducing agents. Consult literature for the most appropriate model for your specific research question.
Rapid Tachyphylaxis (Tolerance) For some inducing agents, tolerance can develop quickly. Review the time course of hyperemia in your model and ensure observations are made at the peak of the response.

Issue 3: Unexpected Ocular Side Effects Accompanying Hyperemia

Potential Cause Troubleshooting Step
Contamination of Dosing Solution Ensure the sterility of all dosing solutions and administration equipment to prevent bacterial or fungal infections that can cause additional ocular signs.
Toxicity of the Test Compound or Vehicle The vehicle or the test compound itself may have ocular toxicity.[3] Consider including a vehicle-only control group to differentiate the effects of the compound from the vehicle.
Systemic Effects of the Test Compound If the test compound is absorbed systemically, it may cause side effects that manifest in the eye. Monitor for systemic signs of toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ocular hyperemia in animal models?

A1: Ocular hyperemia in animal models is most commonly a result of an inflammatory response.[4] This can be intentionally induced as part of the experimental design or can be an unintended side effect. Common causes include:

  • Topical drug administration: Prostaglandin analogs, used in glaucoma research, are well-known to cause hyperemia as part of their mechanism of action.[3][5] Preservatives in eye drops, such as benzalkonium chloride (BAK), can also induce hyperemia.[3]

  • Allergic reactions: Models of allergic conjunctivitis use allergens to induce an immune response, a key feature of which is histamine-mediated vasodilation and hyperemia.[3][6]

  • Dry eye models: Conditions that lead to dry eye, such as the administration of atropine, can cause ocular surface irritation and subsequent hyperemia.

  • Inflammatory stimuli: The administration of inflammatory agents like endotoxin can induce ocular inflammation and hyperemia.[7]

Q2: How can I accurately and reproducibly measure ocular hyperemia?

A2: Accurate and reproducible measurement of ocular hyperemia is crucial for reliable study outcomes. A combination of methods is often recommended:

  • Subjective Grading Scales: Several validated grading scales are available, often using a 0-4 or 0-5 point scale with descriptive or photographic references for each grade.[1]

  • Computer-Assisted Image Analysis: For more objective and quantitative assessment, specialized software can analyze digital images of the eye to measure parameters such as the percentage of red pixels or the area occupied by blood vessels.[2]

  • Slit-lamp Biomicroscopy: This allows for a detailed examination of the conjunctival and episcleral vessels, helping to differentiate the location and severity of the hyperemia.

Q3: What are the primary signaling pathways involved in ocular hyperemia?

A3: Two of the key signaling pathways involved in ocular hyperemia are:

  • Histamine Signaling: In allergic responses, histamine is released from mast cells and binds to H1 and H2 receptors on vascular endothelial cells. H1 receptor activation leads to the formation of nitric oxide (NO), which increases cGMP and causes vasodilation.[3] H2 receptor stimulation also contributes to vasodilation.[3][8]

  • Prostaglandin Signaling: Prostaglandins, particularly PGE2 and PGF2α, are potent vasodilators.[4][9] They are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes during inflammation.[4] Prostaglandins act on specific receptors on vascular smooth muscle to cause relaxation and increased blood flow. Prostaglandin F2α-induced hyperemia is largely mediated by sensory nerves.[9]

Q4: What are the common therapeutic interventions for managing ocular hyperemia in animal models?

A4: The choice of therapeutic intervention depends on the underlying cause of the hyperemia:

  • Antihistamines and Mast Cell Stabilizers: These are effective in allergic models by blocking histamine receptors or preventing histamine release.

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): These inhibit the COX enzymes, thereby reducing prostaglandin synthesis and inflammation-induced hyperemia.[4]

  • Corticosteroids: These are potent anti-inflammatory agents that can reduce severe hyperemia but should be used with caution due to potential side effects.

  • Lubricating Eye Drops: In cases of dry eye-induced hyperemia, artificial tears can help to soothe the ocular surface and reduce irritation.[10]

Quantitative Data Summary

Table 1: Comparison of Hyperemia Induced by Different Prostaglandin Analogs in Glaucoma Patients

Prostaglandin AnalogRelative Incidence of Hyperemia
BimatoprostHighest
TravoprostHigh
LatanoprostModerate
TafluprostLower

This table summarizes findings from a study in human patients, which are often relevant for preclinical animal model selection and interpretation. The study noted that while there were trends, no statistically significant differences were found among the different prostaglandin analogs in the percentage of patients with hyperemia.[11]

Table 2: Ocular Side Effects of Equi-hypotensive Doses of Prostaglandins in Rabbits

ProstaglandinDoseConjunctival HyperemiaIridal HyperemiaAqueous Flare
PGD250 µgPresentAbsentAbsent
PGE22 µgSevereSevereSevere
PGF2α10 µgModerateModerateModerate

This table is based on a study comparing the side effects of different prostaglandins in rabbits. PGE2 was found to be the most potent in causing side effects, while PGD2 induced conjunctival hyperemia with minimal other inflammatory signs at the tested dose.[12]

Experimental Protocols

Protocol 1: Induction of Ocular Hyperemia with Prostaglandin F2α-Isopropyl Ester (PGF2α-IE) in Rabbits

This protocol is adapted from studies investigating prostaglandin-induced ocular hyperemia.[9]

  • Animal Selection: Use healthy, adult New Zealand White rabbits with no pre-existing ocular abnormalities.

  • Acclimation: Acclimate the animals to the housing facility and handling procedures for at least one week prior to the experiment.

  • Baseline Measurements:

    • Perform a baseline ocular examination, including slit-lamp biomicroscopy.

    • Score baseline hyperemia using a standardized grading scale (e.g., 0-4).

    • Take high-resolution digital photographs of the conjunctiva for later analysis.

  • Induction of Hyperemia:

    • Gently restrain the rabbit.

    • Instill one drop of PGF2α-IE (e.g., 1 µ g/eye ) into the conjunctival sac of one or both eyes.[9] The contralateral eye can serve as a control if only one eye is treated.

  • Observation and Scoring:

    • Observe the animals at regular intervals (e.g., 15, 30, 60, and 120 minutes) after instillation.

    • At each time point, score the degree of conjunctival hyperemia using the same standardized scale as for the baseline measurement.

    • Take digital photographs at each time point for objective analysis.

  • Data Analysis:

    • Compare the hyperemia scores at each time point to the baseline scores.

    • If using image analysis software, quantify the changes in redness or vessel area over time.

Protocol 2: Assessment of Tear Production and Stability in Rabbits

These tests are often performed in conjunction with hyperemia assessment, especially in dry eye models.

A. Schirmer Tear Test (STT) [13][14][15]

  • Preparation: No topical anesthesia is typically used for a baseline STT.

  • Procedure:

    • Gently restrain the rabbit.

    • Fold a sterile Schirmer tear test strip at the notch.

    • Insert the folded end into the lower conjunctival fornix at the junction of the middle and lateral third of the eyelid.

    • Hold the strip in place for 60 seconds.

    • Remove the strip and immediately measure the length of the wetted area in millimeters from the notch.

  • Interpretation: Normal values in rabbits can be variable, but a commonly cited mean is around 5.30 ± 2.96 mm/min.[15]

B. Tear Film Break-up Time (TBUT) [14]

  • Preparation:

    • Instill a small drop of fluorescein sodium ophthalmic solution into the conjunctival sac.

    • Allow the rabbit to blink several times to distribute the fluorescein evenly.

  • Procedure:

    • Use a slit-lamp with a cobalt blue filter to visualize the tear film.

    • Manually open the eyelids and prevent the rabbit from blinking.

    • Start a stopwatch and measure the time it takes for the first dry spots (dark areas) to appear in the fluorescein-stained tear film.

  • Interpretation: A shorter TBUT indicates tear film instability.

Visualizations

Histamine_Signaling_Pathway cluster_mast_cell Mast Cell cluster_endothelial_cell Vascular Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Allergen Allergen IgE IgE Receptor Allergen->IgE binds Histamine_Release Histamine Release IgE->Histamine_Release activates H1_Receptor H1 Receptor Histamine_Release->H1_Receptor binds to H2_Receptor H2 Receptor Histamine_Release->H2_Receptor binds to PLC Phospholipase C (PLC) H1_Receptor->PLC activates Vasodilation Vasodilation (Hyperemia) H2_Receptor->Vasodilation contributes to NO_Synthase Nitric Oxide Synthase (NOS) PLC->NO_Synthase activates NO Nitric Oxide (NO) NO_Synthase->NO produces Guanylate_Cyclase Guanylate Cyclase NO->Guanylate_Cyclase activates cGMP cGMP Guanylate_Cyclase->cGMP produces cGMP->Vasodilation causes

Caption: Histamine signaling pathway in allergic conjunctivitis.

Prostaglandin_Signaling_Pathway cluster_membrane Cell Membrane cluster_synthesis Prostaglandin Synthesis cluster_smooth_muscle Vascular Smooth Muscle Cell Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cleaved by PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 converted by COX PLA2 Phospholipase A2 (PLA2) COX Cyclooxygenase (COX-1/COX-2) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 converted by PGE Synthase PGE_Synthase PGE Synthase EP_Receptors EP2 / EP4 Receptors PGE2->EP_Receptors binds to cAMP ↑ cAMP EP_Receptors->cAMP activates Vasodilation Vasodilation (Hyperemia) cAMP->Vasodilation causes Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 activates

Caption: Prostaglandin E2 (PGE2) synthesis and signaling in ocular hyperemia.

Experimental_Workflow Start Start: Animal Acclimation & Selection Baseline Baseline Assessment (Scoring, Photography) Start->Baseline Induction Induction of Hyperemia (e.g., Topical PG) Baseline->Induction Treatment Therapeutic Intervention (Test Compound or Vehicle) Induction->Treatment Observation Time-course Observation & Scoring Treatment->Observation Endpoint Endpoint Analysis (Statistical Comparison) Observation->Endpoint

Caption: General experimental workflow for assessing ocular hyperemia.

References

MGV354 Development: A Technical Guide to Understanding Preclinical to Clinical Translation Failure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of why the promising preclinical intraocular pressure (IOP) reduction observed with MGV354, a soluble guanylate cyclase (sGC) activator, did not translate to human clinical trials for glaucoma and ocular hypertension.

Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for MGV354 in reducing intraocular pressure (IOP)?

MGV354 is a soluble guanylate cyclase (sGC) activator. The proposed mechanism of action involves the nitric oxide (NO)/sGC/cyclic guanosine monophosphate (cGMP) signaling pathway, which is known to regulate IOP.[1][2] MGV354 was designed to activate sGC, leading to an increase in cGMP production.[1][2] This increase in cGMP is believed to relax the trabecular meshwork and Schlemm's canal, increasing aqueous humor outflow and thereby lowering IOP.[3] Notably, MGV354 shows a higher binding affinity for the oxidized, heme-free form of sGC.[1][2]

Q2: What were the key findings from the preclinical studies of MGV354?

Preclinical studies in animal models showed significant dose-dependent IOP reduction.[2][4] A single topical ocular dose of MGV354 resulted in a 20% to 40% reduction in IOP compared to the vehicle in pigmented rabbits and a cynomolgus monkey model of glaucoma.[1][2][4] In the monkey model, the IOP-lowering effect was sustained for up to 24 hours after a single dose and for up to 7 days with once-daily dosing, with a magnitude of effect greater than that of Travatan (travoprost).[1][2][4] The main adverse effect observed was mild to moderate ocular hyperemia.[1][2][4]

Q3: What were the outcomes of the human clinical trials for MGV354?

A randomized, double-masked, vehicle-controlled Phase I/II clinical trial (NCT02743780) was conducted to evaluate the safety, tolerability, and efficacy of MGV354 in healthy volunteers and patients with ocular hypertension or glaucoma.[5][6] The study found no statistically significant difference in IOP lowering between the MGV354 0.1% group and the vehicle-treated group.[4][5][6] In Part 3 of the study, the change from baseline in mean diurnal IOP on day 8 was -0.6 mmHg for MGV354-treated patients and -1.1 mmHg for vehicle-treated patients.[4][5][6] The most common adverse event was conjunctival and ocular hyperemia, which is consistent with the drug's pharmacology.[4][5][6]

Q4: Why did the significant IOP reduction in preclinical models not translate to humans?

The exact reasons for the translational failure are not definitively established, but a primary hypothesis relates to the state of the target enzyme, soluble guanylate cyclase (sGC), in the human glaucomatous eye. MGV354 is more effective at activating the oxidized form of sGC.[1][2] It is theorized that the human glaucomatous trabecular meshwork may have levels of oxidized sGC that are too low for MGV354 to exert a significant therapeutic effect.[6] While ocular hyperemia was observed in humans, suggesting target engagement in the conjunctiva, this did not translate to efficacy in the trabecular meshwork.[6]

Another avenue of investigation was potential differences in metabolism between preclinical species and humans. However, a study on the biotransformation of MGV354 found no significant interspecies differences in hepatic and ocular metabolism that could account for the lack of efficacy in the clinical trials.[7][8]

Troubleshooting and Experimental Design Considerations

Issue: Discrepancy between animal model and human efficacy.

Possible Cause 1: Species-specific differences in target enzyme state.

  • Recommendation: When developing drugs that target specific enzymatic states (e.g., oxidized vs. reduced), it is crucial to characterize the state of the target enzyme in both healthy and diseased human tissues as early as possible in the drug development process. This can be challenging for ocular tissues but may be possible through analysis of donated human tissues.

Possible Cause 2: Limitations of the animal model.

  • Recommendation: While laser-induced ocular hypertension in monkeys is a standard model, it may not fully recapitulate the pathophysiology of human primary open-angle glaucoma.[3] Researchers should consider utilizing a variety of preclinical models, including those that may better represent the oxidative stress environment of the human glaucomatous eye.

Issue: Interpreting biomarker data.

Observation: Ocular hyperemia was consistently observed in both preclinical and clinical studies, suggesting target engagement.

  • Analysis: This suggests that the drug was active at some level in the human eye. However, the location of target engagement is critical. The hyperemia is likely due to effects on blood vessels in the conjunctiva, which may not be indicative of target engagement and the desired pharmacological effect within the trabecular meshwork. Future studies could aim to develop more specific biomarkers of target engagement in the relevant outflow pathways.

Data Presentation

Table 1: Comparison of Preclinical and Clinical IOP Reduction with MGV354

ParameterPreclinical (Rabbit)Preclinical (Monkey)Clinical (Human)
IOP Reduction (vs. Vehicle) 20% - 40%[2][4]25% - 40%[3]No statistically significant difference[4][5][6]
Duration of Effect (Single Dose) Up to 6 hours[2][4]Up to 24 hours[2][4]Not applicable
Key Adverse Effect Mild to moderate ocular hyperemia[2][4]Mild to moderate ocular hyperemia[2][4]Conjunctival and ocular hyperemia[4][5][6]

Table 2: Key Parameters of Preclinical and Clinical Studies

Study PhaseSpeciesModelKey Outcome Measure
Preclinical Pigmented RabbitNormotensiveIOP reduction from baseline
Preclinical Cynomolgus MonkeyLaser-induced ocular hypertension[3]IOP reduction from baseline
Clinical (Phase I/II) HumanOcular hypertension or glaucoma[5][6]Change from baseline in mean diurnal IOP at Day 8[5][6]

Experimental Protocols

Preclinical Efficacy Study in Cynomolgus Monkeys (Summarized)

  • Animal Model: Laser-induced ocular hypertension in cynomolgus monkeys.[3] Laser photocoagulation is applied to the trabecular meshwork to induce elevated IOP.

  • Drug Administration: Single topical ocular dose of MGV354 or vehicle.[2] For multi-day studies, once-daily dosing was performed.[2]

  • IOP Measurement: IOP was measured at multiple time points post-dose using a calibrated tonometer.

  • Outcome: The primary outcome was the change in IOP from baseline compared to the vehicle-treated group.

Human Phase I/II Clinical Trial (NCT02743780) (Summarized)

  • Study Design: A three-part, randomized, double-masked, vehicle-controlled study.[5][6]

    • Part 1: Single ascending dose in healthy volunteers.[5][6]

    • Part 2: Multiple ascending doses for 7 days in patients with ocular hypertension or glaucoma.[5][6]

    • Part 3: Evaluation of the IOP-lowering efficacy of the maximum tolerated dose administered nightly for one week in patients with a minimum IOP of 24 mmHg.[5][6]

  • Participants: Healthy volunteers and patients with ocular hypertension or open-angle glaucoma.[5][6]

  • Intervention: MGV354 ophthalmic suspension or vehicle.[9]

  • IOP Measurement: Diurnal IOP was measured at specified time points using Goldmann applanation tonometry.[10]

  • Primary Outcome (Part 3): Mean change from baseline in diurnal IOP at Day 8.[5][6]

Visualizations

MGV354_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Trabecular Meshwork Cell MGV354 MGV354 sGC_ox Oxidized sGC (Heme-free) MGV354->sGC_ox Activates cGMP cGMP sGC_ox->cGMP Increases Production sGC_red Reduced sGC (Heme-bound) sGC_red->cGMP NO Nitric Oxide (NO) NO->sGC_red Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Trabecular Meshwork Relaxation PKG->Relaxation Outflow Increased Aqueous Outflow Relaxation->Outflow IOP Decreased IOP Outflow->IOP

Caption: Proposed signaling pathway of MGV354 in trabecular meshwork cells.

MGV354_Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development in_vitro In Vitro Studies (hTM cells, sGC binding) animal_models Animal Models (Rabbit, Monkey) in_vitro->animal_models Promising Data iop_reduction_preclinical Significant IOP Reduction (20-40%) animal_models->iop_reduction_preclinical Demonstrates phase1_2 Phase I/II Clinical Trial (NCT02743780) iop_reduction_preclinical->phase1_2 Leads to iop_reduction_clinical No Significant IOP Reduction vs. Vehicle phase1_2->iop_reduction_clinical Results in hyperemia Ocular Hyperemia (Target Engagement) phase1_2->hyperemia Confirms analysis Analysis of Discrepancy - Species differences in sGC state? - Metabolism differences? iop_reduction_clinical->analysis Prompts hyperemia->analysis Informs

Caption: Experimental workflow and outcomes for MGV354 development.

References

Technical Support Center: Rabbit Models for Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the use of rabbit models in glaucoma research. It is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are rabbit models considered problematic for glaucoma research?

A: While rabbits have been historically used due to their size, cost-effectiveness, and ease of handling, they possess significant anatomical and physiological differences from humans that can limit the translatability of research findings[1][2][3]. The rabbit is often considered one of the most problematic animal models for studying glaucomatous damage to the optic nerve head and retina[4][5][6][7]. Key differences lie in the structure of the optic nerve head, the aqueous humor outflow pathways, and retinal vascularization[8].

Q2: What are the key anatomical differences between rabbit and human eyes that impact glaucoma studies?

A: Several major anatomical differences make rabbits a challenging model. The most critical distinctions are the absence of a lamina cribrosa, the lack of a true Schlemm's canal, and an incompletely vascularized retina[4][8]. These differences are summarized in the table below.

Q3: How do aqueous humor dynamics in rabbits differ from humans and why is this a limitation?

A: Rabbit aqueous humor dynamics differ from humans in several ways, primarily concerning the outflow pathways and circadian rhythms. Rabbits lack a well-developed trabecular meshwork and a true Schlemm's canal, which are the primary resistance sites for aqueous outflow in humans[9]. Instead, they have an angular aqueous plexus[10][11]. Furthermore, rabbits are nocturnal animals, and their intraocular pressure (IOP) peaks at night, which is 12 hours out of phase with the daytime peak observed in humans[9]. This can affect the timing of IOP measurements and drug administration protocols.

Q4: I am not seeing the expected IOP-lowering effect with prostaglandin analogs in my rabbit model. Why?

A: This is a common and expected finding. Prostaglandin analogs, a primary class of drugs for lowering IOP in humans, are not very effective in rabbits[12]. This is due to differences in the sensitivity and localization of prostaglandin receptors in the rabbit eye compared to the human eye[13]. Therefore, rabbit models are generally considered unsuitable for evaluating the efficacy of anti-glaucoma eye drops that target FP receptors[13].

Quantitative Data Summary

The following tables summarize key quantitative and qualitative differences between human and rabbit ocular structures and physiology relevant to glaucoma research.

Table 1: Comparative Ocular Anatomy (Human vs. Rabbit)

FeatureHumanRabbitImpact on Glaucoma Research
Lamina Cribrosa Well-developed, sieve-like connective tissue structureAbsent; optic nerve axons are supported by glial tissue[14]A key site of axonal damage in human glaucoma is missing, making it difficult to model glaucomatous optic neuropathy accurately.
Schlemm's Canal Present; primary drainage for aqueous humorAbsent; replaced by an angular aqueous plexus[9][10][11]Limits the study of drugs targeting the conventional outflow pathway and trabecular meshwork.
Trabecular Meshwork Highly developed, three-layered structurePoorly developed[9][15]The functional relationship between the ciliary muscle and trabecular outflow is not strong[9].
Retinal Vasculature Holangiotic (fully vascularized)Paurangiotic (partially vascularized), restricted to the myelinated portion of the nerve fiber layer[4]Inadequate for studying retinal vascular alterations associated with glaucoma.
Myelinated Axons Unmyelinated within the retinaPartially myelinated within the retinaThis anatomical peculiarity can interfere with the assessment of retinal nerve fiber layer changes.

Table 2: Comparative Aqueous Humor Dynamics (Human vs. Rabbit)

ParameterHumanRabbitKey Difference & Implication
Aqueous Flow Rate ~2.5 µL/min~1.94 - 2.59 µL/min[16]Flow rates are comparable, making rabbits suitable for certain pharmacokinetic studies[1].
Primary Outflow Pathway Conventional (Trabecular Meshwork)UveoscleralThe contribution of conventional vs. uveoscleral outflow differs substantially, impacting drug studies targeting specific pathways[17].
Circadian IOP Peak Daytime (active period)[9]Nighttime (active period)[9]Experimental measurements must be timed to account for this inverted circadian rhythm.
Normal IOP Range 10-21 mmHg15-20 mmHg[18]Baseline IOP is similar, but the response to induced hypertension can vary.

Troubleshooting Experimental Models

Issue 1: Difficulty achieving sustained IOP elevation.

A: Creating a stable, chronic ocular hypertension (OHT) model in rabbits can be challenging. The success and stability of IOP elevation depend heavily on the method used.

  • Corticosteroid Induction: This method mimics human chronic open-angle glaucoma[8]. However, the response can be variable and age-dependent. Younger rabbits tend to show a more significant IOP increase than older rabbits[2]. If IOP is not rising, verify the steroid concentration (e.g., 0.1% or 1% dexamethasone), frequency of administration (e.g., 3-4 times daily), and duration (e.g., several weeks)[1].

  • Laser Photocoagulation: This non-invasive method can create a rapid and sustained IOP elevation by inducing sclerosis in the trabecular meshwork[1]. However, it requires precise operation and expensive equipment[1]. Complications can include ocular inflammation and flattening of the anterior chamber[19].

  • Intracameral Injections: Injecting viscous substances like hyaluronic acid or α-chymotrypsin can elevate IOP[1]. The success rate can be high, but complications such as anterior chamber exudation, retinal hemorrhage, and inflammation are possible[1].

Issue 2: Complications arising from experimental procedures.

A: Many procedures for inducing glaucoma can cause unintended side effects.

  • Inflammation: Laser treatments and intracameral injections can cause significant inflammation, which may confound the study of glaucomatous damage[1].

  • Anterior Chamber/Corneal Damage: Injections or surgical manipulations risk damaging the cornea and anterior chamber structures[19].

  • Fibrosis: In models of glaucoma filtering surgery (GFS), postoperative subconjunctival fibrosis is a major cause of failure[20]. Rabbits are often used for these studies because their Tenon's capsule is easier to evaluate quantitatively than in smaller animals[1].

The following diagram illustrates a troubleshooting workflow for a corticosteroid-induced OHT model.

start_node start_node process_node process_node decision_node decision_node trouble_node trouble_node solution_node solution_node end_node end_node start Start: Select Young Rabbits baseline Measure Baseline IOP start->baseline administer Administer Topical 0.1% Dexamethasone (4x/day) baseline->administer monitor Monitor IOP Weekly for 4 Weeks administer->monitor check_iop Sustained IOP Rise (>5 mmHg)? monitor->check_iop success Model Successful: Proceed with Study check_iop->success Yes no_rise Troubleshoot: No Significant IOP Rise check_iop->no_rise No check_age Verify Rabbit Age (Younger is better) no_rise->check_age check_dose Check Steroid Dose & Administration Technique no_rise->check_dose extend_duration Extend Duration of Administration no_rise->extend_duration check_age->administer Re-evaluate & Continue check_dose->administer Re-evaluate & Continue extend_duration->administer Re-evaluate & Continue

Troubleshooting workflow for corticosteroid-induced OHT.
Issue 3: Inaccurate or variable IOP measurements.

A: Accurate IOP measurement is critical. Several factors can affect readings in rabbits.

  • Choice of Tonometer: Rebound tonometers (e.g., TonoVet) and applanation tonometers (e.g., Tono-Pen) are commonly used. Rebound tonometry does not require topical anesthesia, reducing stress on the animal[21][22]. However, studies have shown that rebound tonometers may underestimate IOP compared to direct manometry, and correction factors may be needed[18][23].

  • Technique: Proper technique is essential. The tonometer probe must be perpendicular to the central cornea without putting pressure on the globe or eyelids[18][22]. The animal's stress level can also influence IOP; avoid forceful restraint[21].

  • Corneal Properties: Factors like central corneal thickness (CCT) can affect tonometer readings[18]. Unlike humans, rabbit corneal endothelial cells have regenerative capabilities, which could be a factor in chronic studies[24].

Experimental Protocols

Protocol 1: Glucocorticoid-Induced Ocular Hypertension
  • Objective: To induce a chronic, moderate elevation in IOP that mimics aspects of human primary open-angle glaucoma.

  • Materials: New Zealand White rabbits (young rabbits, 7 weeks to 6 months, are often more responsive[1][2]), 0.1% Dexamethasone ophthalmic solution, tonometer, topical anesthetic (if required for tonometry).

  • Methodology:

    • Record baseline IOP for both eyes for 3-5 days to establish a stable average.

    • Administer one drop of 0.1% dexamethasone solution topically to one eye, four times per day[1]. The contralateral eye can serve as a control.

    • Continue administration for 4-6 weeks.

    • Measure IOP in both eyes 2-3 times per week at the same time of day to monitor for elevation.

    • A significant and sustained increase in IOP (e.g., >5 mmHg over baseline) indicates successful model induction. The average IOP may reach levels around 28-29 mmHg[1].

  • Troubleshooting: If IOP elevation is insufficient, confirm the age of the rabbits, as older animals may not respond[2]. Ensure proper drop instillation and consider that there can be significant individual variability in the response.

Protocol 2: IOP Measurement with a Rebound Tonometer (TonoVet)
  • Objective: To accurately and reproducibly measure IOP in conscious rabbits.

  • Materials: TonoVet or similar rebound tonometer, new probes.

  • Methodology:

    • Gently restrain the rabbit, ensuring no pressure is applied to the neck or globe[22]. Rabbits can be trained to sit calmly for this procedure[21].

    • Load a new, single-use probe into the tonometer.

    • Activate the device and select the appropriate species setting (e.g., "d" mode for rabbits has shown good correlation with manometry[23]).

    • Hold the tonometer horizontally, positioning the tip approximately 4-8 mm from the central cornea.

    • Press the measurement button to gently propel the probe to the corneal surface. The device will emit a beep to indicate a successful reading.

    • Obtain six consecutive readings. The device will calculate and display the average IOP and may indicate the standard deviation.

    • Repeat the entire process 2-3 times to ensure the lowest, most consistent reading is recorded[22].

  • Troubleshooting: If the device shows an error, ensure the probe is loaded correctly and that the tonometer is held at the correct distance and angle to the cornea. If the rabbit is squeezing its eye, allow it to relax before attempting again[21].

Visualization of Key Limitations

The diagrams below illustrate the core anatomical differences and their impact on the suitability of the rabbit model for glaucoma research.

cluster_human Human Outflow Pathway cluster_rabbit Rabbit Outflow Pathway human_node human_node rabbit_node rabbit_node feature_node feature_node TM Trabecular Meshwork (Well-developed) SC Schlemm's Canal TM->SC Conventional Outflow TM_R Trabecular Meshwork (Poorly developed) AP Angular Aqueous Plexus TM_R->AP Uveo Uveoscleral Pathway (Major Route)

Aqueous humor outflow pathways: Human vs. Rabbit.

main_issue main_issue category category limitation limitation impact impact Rabbit Rabbit Model Limitations for Glaucoma Research Anatomy Anatomical Differences Rabbit->Anatomy Physiology Physiological Differences Rabbit->Physiology Pharm Pharmacological Differences Rabbit->Pharm NoLC No Lamina Cribrosa Anatomy->NoLC NoSC No Schlemm's Canal Anatomy->NoSC Retina Paurangiotic Retina Anatomy->Retina IOP_Rhythm Nocturnal IOP Peak Physiology->IOP_Rhythm Outflow Different Outflow Dynamics Physiology->Outflow PG_Response Poor Prostaglandin Response Pharm->PG_Response Impact_Neuro Poor model for glaucomatous optic neuropathy NoLC->Impact_Neuro Impact_Outflow Unsuitable for testing conventional outflow drugs NoSC->Impact_Outflow Impact_Vascular Cannot model retinal vascular pathology Retina->Impact_Vascular Outflow->Impact_Outflow Impact_Pharm Unreliable for screening certain drug classes PG_Response->Impact_Pharm

Logical relationships of key rabbit model limitations.

References

Technical Support Center: (Rac)-MGV354 Biotransformation and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of (Rac)-MGV354 biotransformation on its biological activity.

FAQs: this compound Biotransformation and Activity

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the racemic mixture of MGV354, a potent activator of soluble guanylate cyclase (sGC).[1] Its mechanism of action involves the nitric oxide (NO)/sGC/cyclic guanosine monophosphate (cGMP) signaling pathway.[2] By activating sGC, MGV354 increases the production of cGMP, a second messenger that plays a crucial role in various physiological processes, including the regulation of intraocular pressure (IOP).[1][2]

Q2: What is the impact of biotransformation on the activity of this compound?

Q3: What are the known biotransformation pathways for MGV354?

A3: The biotransformation of MGV354 involves both oxidative and conjugative pathways.[1] While specific metabolite structures are not detailed in the available literature, oxidative metabolism often involves enzymes such as cytochrome P450s (CYPs), and conjugation typically involves the addition of polar molecules like glucuronic acid to enhance water solubility and facilitate excretion.[3][4][5]

Q4: Why did MGV354 fail in clinical trials despite promising preclinical data?

A4: MGV354 demonstrated robust, dose-dependent reduction of intraocular pressure in preclinical rabbit and monkey models.[1][2] However, it failed to produce a statistically significant reduction in IOP in patients with ocular hypertension or open-angle glaucoma.[6] While a study on its metabolism was conducted to investigate this discrepancy, it concluded that interspecies differences in biotransformation were not the underlying cause.[1] The exact reasons for the clinical trial failure have not been fully elucidated in the public domain.

Troubleshooting Guide: In Vitro this compound Biotransformation Studies

This guide addresses common issues encountered during in vitro metabolism studies of this compound using liver microsomes.

Problem Potential Cause(s) Recommended Solution(s)
No or low metabolite formation Inactive microsomesEnsure proper storage of microsomes at -80°C. Avoid repeated freeze-thaw cycles. Test microsomal activity with a standard substrate.
Incorrect cofactor concentrationPrepare fresh NADPH solutions. Ensure the final concentration in the incubation is optimal (typically 1 mM).
Inappropriate incubation time or protein concentrationOptimize incubation time and microsomal protein concentration. For slowly metabolized compounds, longer incubation times may be necessary.
Inhibition of metabolic enzymesThe test compound or solvent may be inhibiting CYP enzymes. Run controls with known CYP substrates and inhibitors. Check solvent concentration (e.g., DMSO should be <0.2%).
High variability between replicates Inconsistent pipettingUse calibrated pipettes and ensure thorough mixing of all components.
Non-uniform incubation conditionsEnsure consistent temperature (37°C) and agitation across all samples.
Sample processing inconsistencyStandardize the quenching and extraction procedures for all samples.
Unexpected metabolite profile ContaminationCheck all reagents, buffers, and solvents for contamination. Run blank samples (without the test compound) to identify interfering peaks.
Spontaneous degradation of the compoundIncubate the compound in the reaction buffer without microsomes or NADPH to assess its chemical stability.

Troubleshooting Guide: In Vitro sGC Activity Assays

This guide provides solutions for common problems in assays measuring the activation of soluble guanylate cyclase.

Problem Potential Cause(s) Recommended Solution(s)
Low or no cGMP production Inactive sGC enzymeVerify the activity of the purified sGC with a known activator like YC-1 or a NO donor. Ensure proper storage and handling of the enzyme.
Suboptimal assay conditionsOptimize concentrations of GTP, MgCl2/MnCl2, and the phosphodiesterase (PDE) inhibitor (e.g., IBMX).
Incorrect compound concentrationPerform a dose-response curve to determine the optimal concentration range for this compound.
High background signal Endogenous NO contaminationUse NO scavengers in the assay buffer if necessary.
Non-specific cGMP productionRun controls without the sGC enzyme to determine non-enzymatic cGMP formation.
Inconsistent results Variability in enzyme activityUse a consistent lot of purified sGC and perform quality control checks regularly.
Pipetting errorsEnsure accurate and consistent pipetting, especially for potent activators.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To identify the metabolites of this compound formed by phase I and phase II metabolic enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+) or NADPH

  • UDPGA (for phase II glucuronidation)

  • Alamethicin

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, microsomes (final concentration typically 0.5-1 mg/mL), and alamethicin (if assessing UGT activity). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add this compound to the incubation mixture (final concentration typically 1-10 µM).

  • Reaction Start: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration typically 1 mM) and UDPGA (if applicable).

  • Incubation: Incubate at 37°C with gentle shaking for a predetermined time (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

  • Analysis: Analyze the samples by LC-MS/MS to identify the parent compound and its metabolites.

Protocol 2: In Vitro Soluble Guanylate Cyclase (sGC) Activation Assay

Objective: To determine the potency and efficacy of this compound and its potential metabolites in activating purified sGC.

Materials:

  • Purified human sGC

  • This compound and its isolated metabolites

  • Assay buffer (e.g., 50 mM TEA, pH 7.5)

  • GTP (substrate)

  • MgCl2 or MnCl2

  • Dithiothreitol (DTT)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cGMP standard

  • cGMP detection kit (e.g., ELISA or TR-FRET based)

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, metabolites, and cGMP standard.

  • Assay Plate Setup: Add assay buffer, DTT, and PDE inhibitor to the wells of a microplate.

  • Compound Addition: Add varying concentrations of this compound or its metabolites to the wells. Include a vehicle control and a positive control (e.g., YC-1).

  • Enzyme Addition: Add purified sGC to all wells except the blank.

  • Reaction Initiation: Start the reaction by adding a mixture of GTP and MgCl2/MnCl2.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction according to the cGMP detection kit manufacturer's instructions (e.g., by adding EDTA).

  • cGMP Detection: Quantify the amount of cGMP produced using a suitable detection method.

  • Data Analysis: Plot the cGMP concentration against the compound concentration and determine EC50 values.

Data Presentation

Table 1: Preclinical Activity of MGV354

ParameterValueSpecies/SystemReference
sGC Binding (Bmax) 7-fold greater to oxidized sGC vs. reduced sGCHuman sGC protein[2]
cGMP Production 8- to 10-fold greater in oxidized vs. reduced conditionsHuman Trabecular Meshwork (hTM) cells[2]
IOP Reduction 20% to 40% dose-dependent reductionPigmented rabbits[2]
IOP Reduction Duration Up to 24 hours post-doseCynomolgus monkey[2]

Visualizations

sGC_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC_inactive Inactive sGC NO->sGC_inactive stimulates sGC_active Active sGC sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., IOP Reduction) PKG->Physiological_Effects leads to MGV354 This compound MGV354->sGC_inactive activates

Caption: The NO/sGC/cGMP signaling pathway activated by this compound.

experimental_workflow cluster_biotransformation Biotransformation Study cluster_activity Activity Assay start_bio This compound incubation Incubate with Human Liver Microsomes + NADPH, UDPGA start_bio->incubation quenching Quench Reaction & Extract incubation->quenching analysis_bio LC-MS/MS Analysis quenching->analysis_bio metabolites Identify Metabolites analysis_bio->metabolites start_act Isolated Metabolites metabolites->start_act Isolate for testing assay sGC Activation Assay (measure cGMP) start_act->assay analysis_act Determine EC50 assay->analysis_act activity Assess Metabolite Activity analysis_act->activity

Caption: Workflow for assessing the impact of biotransformation on activity.

References

Validation & Comparative

A Comparative Analysis of (Rac)-MGV354 and Travoprost for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (Rac)-MGV354, a novel soluble guanylate cyclase (sGC) activator, and travoprost, an established prostaglandin F2α analog, for the reduction of intraocular pressure (IOP). The document synthesizes available preclinical and clinical data to offer an objective overview of their mechanisms of action, efficacy, and safety profiles.

Executive Summary

This compound demonstrated promising IOP-lowering effects in preclinical models, even suggesting a potentially greater efficacy than travoprost in a primate model of glaucoma. However, it failed to show a statistically significant reduction in IOP compared to vehicle in a Phase I/II clinical trial, leading to the discontinuation of its development for this indication. In contrast, travoprost is a widely-used and effective treatment for glaucoma and ocular hypertension, with a well-established safety and efficacy profile supported by extensive clinical data. This guide presents the experimental data that led to these divergent outcomes.

Mechanism of Action

The two compounds lower IOP through distinct signaling pathways. Travoprost is a prodrug that is hydrolyzed to its active free acid, which then acts as a selective agonist for the prostaglandin F (FP) receptor.[1][2][3] This activation increases the outflow of aqueous humor through both the uveoscleral and trabecular meshwork pathways, thereby reducing IOP.[1][2][4]

This compound, on the other hand, is a soluble guanylate cyclase (sGC) activator. It targets the nitric oxide (NO)/sGC/cyclic guanosine monophosphate (cGMP) signaling pathway. By activating sGC, MGV354 increases the production of cGMP, which is known to be involved in the regulation of aqueous humor outflow.

Signaling Pathway Diagrams

travoprost_pathway travoprost Travoprost (Prodrug) travoprost_acid Travoprost Acid (Active) travoprost->travoprost_acid Corneal Esterases fp_receptor Prostaglandin FP Receptor travoprost_acid->fp_receptor Agonist outflow Increased Aqueous Outflow (Uveoscleral & Trabecular) fp_receptor->outflow iop Reduced IOP outflow->iop

mgv354_pathway mgv354 This compound sgc Soluble Guanylate Cyclase (sGC) mgv354->sgc Activator cgmp cGMP sgc->cgmp Catalyzes conversion gtp GTP gtp->sgc outflow Increased Aqueous Outflow cgmp->outflow iop Reduced IOP outflow->iop

Preclinical Efficacy Data

This compound showed significant IOP reduction in preclinical animal models.

Table 1: Preclinical IOP Reduction with this compound

Animal ModelDose% IOP Reduction (vs. Vehicle)Duration of Effect
Pigmented RabbitsSingle topical dose20% - 40% (dose-dependent)Up to 6 hours
Cynomolgus Monkey (Laser-induced Ocular Hypertension)Single topical dose20% - 40% (dose-dependent)Up to 24 hours

Source: Prasanna et al., 2018[5][6]

In a multi-dose study in the same monkey model, once-daily dosing of this compound for seven days resulted in a sustained IOP lowering that was reported to be of a "greater in magnitude compared to Travatan (travoprost)-induced IOP reduction".[6] However, specific quantitative data from this direct comparison is not publicly available. The main adverse effect noted in these preclinical studies was mild to moderate ocular hyperemia.[6]

Clinical Efficacy and Safety Data

Travoprost has a well-established clinical profile for IOP reduction in patients with open-angle glaucoma or ocular hypertension.

Table 2: Clinical IOP Reduction with Travoprost 0.004%

Study PopulationBaseline IOP (mmHg)Mean IOP Reduction (mmHg)% IOP Reduction
Open-Angle Glaucoma or Ocular Hypertension~25-276.5 - 9.0~25% - 32%

Source: Multiple clinical trials. Data represents typical findings.[4][7][8]

Commonly reported adverse events for travoprost include ocular hyperemia, eyelash growth, and iris hyperpigmentation.[9]

In contrast to its promising preclinical data, this compound did not demonstrate efficacy in a Phase I/II clinical trial (NCT02743780).

Table 3: Clinical Trial Results for this compound 0.1% (Part 3)

Treatment GroupNChange from Baseline in Mean Diurnal IOP (mmHg)
This compound 0.1%50-0.6
Vehicle50-1.1

Source: Stacy et al., 2018; ClinicalTrials.gov NCT02743780[10][11]

The difference in IOP lowering between this compound and vehicle was not statistically significant. The most common adverse event was conjunctival and ocular hyperemia.[11] The discrepancy between preclinical and clinical findings has been investigated, with one study exploring potential metabolic differences between species, though no definitive explanation was found.[12]

Experimental Protocols

Preclinical Study: this compound in Cynomolgus Monkeys
  • Animal Model: Laser-induced ocular hypertension in cynomolgus monkeys. This model mimics human glaucoma by inducing damage to the trabecular meshwork with a laser, leading to elevated IOP.[13][14][15][16][17]

  • Drug Administration: Single or multiple once-daily topical ocular doses of this compound. A comparative arm with Travatan (travoprost) was included in the multi-dose study.

  • IOP Measurement: IOP was measured at various time points post-dosing.

  • Workflow Diagram:

preclinical_workflow start Laser-induced Ocular Hypertension in Monkeys treatment Topical Administration (MGV354 or Travoprost) start->treatment measurement IOP Measurement (Multiple Time Points) treatment->measurement analysis Data Analysis measurement->analysis

Clinical Trial: this compound (NCT02743780)
  • Study Design: A three-part, double-masked, randomized, vehicle-controlled, multicenter Phase I/II study.[10][11]

  • Part 1 & 2: Assessed safety and tolerability of single and multiple ascending doses in healthy volunteers and patients to determine the maximum tolerated dose (MTD).[10][11][18]

  • Part 3: Evaluated the IOP-lowering efficacy of the MTD (0.1%) administered nightly for one week in 50 patients with open-angle glaucoma or ocular hypertension.[10][11][18]

  • Inclusion Criteria (Part 3): Patients aged 18 years or older with a minimum IOP of 24 mmHg at 8 AM after washout of any previous IOP-lowering medication.[18][19]

  • Primary Outcome Measure (Part 3): Mean diurnal IOP at Day 8 compared to baseline.[10][11]

  • Workflow Diagram:

clinical_workflow screening Patient Screening & Washout randomization Randomization (MGV354 or Vehicle) screening->randomization treatment Once-daily Dosing (7 days) randomization->treatment evaluation IOP Measurement (Day 8) treatment->evaluation analysis Efficacy Analysis evaluation->analysis

Conclusion

While this compound, a soluble guanylate cyclase activator, showed promise in preclinical models for IOP reduction, it ultimately failed to translate this efficacy to the clinical setting in patients with ocular hypertension or glaucoma. This highlights the critical challenges in drug development and the importance of robust clinical validation. Travoprost remains a first-line therapy for IOP reduction, with a well-established mechanism of action, significant clinical efficacy, and a predictable safety profile. The divergent paths of these two compounds underscore the complexity of glaucoma pharmacology and the ongoing need for novel therapeutic targets that can successfully navigate the preclinical to clinical transition.

References

A Comparative Guide to sGC Activators: (Rac)-MGV354 vs. Riociguat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct modulators of soluble guanylate cyclase (sGC): (Rac)-MGV354, a novel sGC activator, and riociguat, a clinically approved sGC stimulator. This document summarizes their mechanisms of action, presents available quantitative data from preclinical and clinical studies, and outlines key experimental protocols.

Introduction to sGC Modulation

Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway. Its activation leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1] Pharmacological agents that enhance sGC activity are of significant therapeutic interest, particularly in cardiovascular diseases. These agents are broadly classified into two categories:

  • sGC Stimulators: These compounds, such as riociguat, act on the reduced (heme-containing) form of sGC. They can stimulate the enzyme independently of NO and also sensitize it to endogenous NO.[2]

  • sGC Activators: This class of compounds, to which this compound belongs, targets the oxidized or heme-free form of sGC, which is often prevalent in disease states associated with oxidative stress.[2][3]

Mechanism of Action and Signaling Pathway

The NO-sGC-cGMP pathway is a fundamental regulator of vascular tone. NO, produced by endothelial cells, diffuses into smooth muscle cells and binds to the heme moiety of sGC, activating the enzyme to produce cGMP. cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of events that result in vasodilation. sGC stimulators and activators bypass the need for endogenous NO to varying degrees, directly promoting cGMP production.

sGC Signaling Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell cluster_drugs Pharmacological Intervention eNOS eNOS NO_endo NO eNOS->NO_endo L-Arginine L-Arginine L-Arginine->eNOS sGC_reduced sGC (Reduced) NO_endo->sGC_reduced Activates sGC_oxidized sGC (Oxidized/Heme-free) sGC_reduced->sGC_oxidized Oxidative Stress GTP GTP cGMP cGMP GTP->cGMP sGC PKG PKG cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation Riociguat Riociguat (sGC Stimulator) Riociguat->sGC_reduced Stimulates MGV354 This compound (sGC Activator) MGV354->sGC_oxidized Activates

Figure 1: Simplified signaling pathway of sGC modulation by riociguat and this compound.

Quantitative Data Comparison

Direct head-to-head comparative studies between this compound and riociguat are not publicly available. The following tables summarize the existing data for each compound from separate studies.

In Vitro Potency and Efficacy
CompoundTargetAssayKey ParameterValueReference
This compound Oxidized/Heme-free sGCcGMP Production in human trabecular meshwork (hTM) cells (with ODQ)EC50 2.5 ± 1.6 nM[4]
Oxidized/Heme-free sGCBinding Affinity (to human sGC with ODQ)Kd 0.49 ± 0.11 µM[5]
Reduced sGCBinding Affinity (to human sGC with TCEP)Kd 0.15 ± 0.04 µM[5]
Oxidized vs. Reduced sGCMaximal Binding (Bmax)Ratio 7-fold greater for oxidized sGC[5][6]
Riociguat Reduced sGCsGC activity in sGC overexpressing CHO cellsEC50 ~80 nM[7]
Reduced sGCsGC activity (recombinant)Fold Increase Up to 73-fold (alone)[8]
Reduced sGC + NO donorsGC activity (recombinant)Fold Increase Up to 112-fold[8]
Preclinical In Vivo Data
CompoundAnimal ModelStudy FocusKey FindingsReference
This compound Cynomolgus Monkey (Glaucoma Model)Intraocular Pressure (IOP) ReductionDose-dependent IOP reduction of 25-40% vs. vehicle, lasting up to 24h post-dose.[9]
Sustained IOP LoweringSustained IOP reduction for up to 7 days with once-daily dosing.[9]
Riociguat Rat (Pulmonary Hypertension Model)HemodynamicsReduced pulmonary hypertension and reversed right heart hypertrophy.[10]
Dog (U46619-induced PH Model)HemodynamicsSignificantly inhibited ET-1-induced contractions in isolated pulmonary artery.[11]
Clinical Trial Outcomes
CompoundClinical Trial PhaseIndicationKey OutcomeReference
This compound Phase I/IIOcular Hypertension / GlaucomaNo statistically significant difference in IOP lowering compared to vehicle.[12][13]
Riociguat Phase III (PATENT-1)Pulmonary Arterial Hypertension (PAH)Significant improvement in 6-minute walk distance (+36m vs. placebo).[8]
Phase III (CHEST-1)Chronic Thromboembolic Pulmonary Hypertension (CTEPH)Significant improvement in 6-minute walk distance (+46m vs. placebo).[8]

Experimental Protocols

cGMP Production Assay in Human Trabecular Meshwork (hTM) Cells for this compound

This protocol describes the methodology used to assess the in vitro efficacy of this compound in a relevant cell line.

cGMP Assay Workflow start Start: Culture primary hTM cells plate_cells Plate hTM cells in 96-well plates start->plate_cells oxidize Induce sGC oxidation with ODQ (20 µM) plate_cells->oxidize add_compound Add this compound (various concentrations) oxidize->add_compound incubate Incubate for 1 hour at 37°C add_compound->incubate lyse Lyse cells incubate->lyse measure Measure intracellular cGMP levels using a fluorescent assay kit lyse->measure analyze Analyze data and generate dose-response curve to determine EC50 measure->analyze end End analyze->end

Figure 2: Workflow for determining the EC50 of this compound in hTM cells.

Protocol Details:

  • Cell Culture: Primary human trabecular meshwork (hTM) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.

  • Cell Plating: Cells are seeded into 96-well plates.

  • Oxidation: To mimic disease conditions with oxidized sGC, cells are treated with the sGC oxidizer 1H-[5][6][14]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) at a concentration of 20 µM.

  • Compound Addition: this compound is diluted in assay buffer and added to the cells at various concentrations.

  • Incubation: The cells are incubated with the compound for 1 hour at 37°C.

  • Cell Lysis: A lysis buffer is added to the wells to release intracellular components, including cGMP.

  • cGMP Measurement: The concentration of cGMP in the cell lysate is quantified using a commercially available fluorescent assay kit.

  • Data Analysis: cGMP concentrations are plotted against the corresponding this compound concentrations, and a 4-parameter sigmoidal dose-response curve is fitted to the data to determine the EC50 value.[5]

sGC Activity Assay for Riociguat

A common method to assess the activity of sGC stimulators like riociguat involves using cells that overexpress sGC, such as Chinese Hamster Ovary (CHO) cells.

General Protocol Outline:

  • Cell Culture and Transfection: CHO cells are cultured and transfected to overexpress sGC.

  • Cell Lysate Preparation: The cells are harvested, and a cell lysate containing the overexpressed sGC is prepared.

  • Reaction Mixture: The cell lysate is incubated in a reaction buffer containing guanosine triphosphate (GTP), a phosphodiesterase (PDE) inhibitor (to prevent cGMP degradation), and various concentrations of riociguat.

  • Incubation: The reaction is allowed to proceed for a defined period at 37°C.

  • Reaction Termination: The enzymatic reaction is stopped.

  • cGMP Quantification: The amount of cGMP produced is measured, often using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Similar to the MGV354 protocol, a dose-response curve is generated to determine the EC50 of riociguat.

Summary and Conclusion

This compound and riociguat represent two distinct approaches to modulating the sGC pathway. Riociguat is a well-established sGC stimulator with proven clinical efficacy in the treatment of pulmonary hypertension.[8][15] Its mechanism of action is beneficial in conditions where there is reduced NO bioavailability but the sGC enzyme remains in its reduced, heme-containing state.

In contrast, this compound is an sGC activator that preferentially targets the oxidized, heme-free form of the enzyme.[5] This mechanism held promise for diseases characterized by significant oxidative stress. Preclinical studies in ocular models demonstrated potent IOP-lowering effects.[6][9] However, these promising preclinical findings did not translate into clinical efficacy in a phase I/II trial for glaucoma.[12][13]

The available data highlights the importance of understanding the specific state of the sGC enzyme in a given disease pathology to select the appropriate therapeutic strategy. While riociguat has found a clear clinical application, the therapeutic potential of this compound remains unproven in humans. Further research into sGC activators may yet identify compounds with a favorable clinical profile for diseases where sGC oxidation is a key pathophysiological feature.

References

A Comparative Guide to sGC Modulators in Glaucoma Models: (Rac)-MGV354 vs. sGC Stimulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (Rac)-MGV354, a soluble guanylate cyclase (sGC) activator, and sGC stimulators in preclinical glaucoma models. The information is compiled from available research to assist in understanding their mechanisms, therapeutic potential, and experimental evaluation.

Distinguishing sGC Activators and Stimulators

A critical distinction lies in the mechanism of action between this compound (an sGC activator) and sGC stimulators. Both aim to increase cyclic guanosine monophosphate (cGMP) production by targeting the sGC enzyme, a key regulator of intraocular pressure (IOP). However, they act on different states of the enzyme.

  • sGC Stimulators: These compounds, such as IWP-953, enhance the sensitivity of sGC to its endogenous ligand, nitric oxide (NO). Their effect is synergistic with NO and dependent on the presence of the reduced (physiologic) form of the sGC enzyme.[1][2]

  • sGC Activators: this compound, on the other hand, can activate sGC even in the absence of NO.[3] Crucially, it preferentially activates the oxidized or heme-free form of sGC, which is prevalent under conditions of oxidative stress, a state often implicated in glaucomatous trabecular meshwork.[3][4] This suggests that sGC activators could be particularly effective in diseased tissues.[3]

Signaling Pathway Overview

The diagram below illustrates the distinct mechanisms by which sGC stimulators and activators modulate the NO/sGC/cGMP pathway to regulate aqueous humor outflow and intraocular pressure.

cluster_0 sGC Stimulator Pathway cluster_1 sGC Activator Pathway (this compound) NO NO sGC_reduced Reduced sGC (Heme-containing) NO->sGC_reduced Activates cGMP_stim cGMP Production sGC_reduced->cGMP_stim Catalyzes sGC_stim sGC Stimulator (e.g., IWP-953) sGC_stim->sGC_reduced Sensitizes to NO PKG_stim Protein Kinase G (PKG) cGMP_stim->PKG_stim Activates Oxidative_Stress Oxidative Stress sGC_oxidized Oxidized sGC (Heme-free) Oxidative_Stress->sGC_oxidized Induces cGMP_act cGMP Production sGC_oxidized->cGMP_act Catalyzes MGV354 This compound MGV354->sGC_oxidized Directly Activates PKG_act Protein Kinase G (PKG) cGMP_act->PKG_act Activates TM_Relax_stim Trabecular Meshwork Relaxation PKG_stim->TM_Relax_stim Leads to Outflow_Increase_stim Aqueous Humor Outflow TM_Relax_stim->Outflow_Increase_stim Increases IOP_Decrease_stim Intraocular Pressure (IOP) Outflow_Increase_stim->IOP_Decrease_stim Reduces TM_Relax_act Trabecular Meshwork Relaxation PKG_act->TM_Relax_act Leads to Outflow_Increase_act Aqueous Humor Outflow TM_Relax_act->Outflow_Increase_act Increases IOP_Decrease_act Intraocular Pressure (IOP) Outflow_Increase_act->IOP_Decrease_act Reduces

Caption: Signaling pathways for sGC stimulators and activators in glaucoma.

Preclinical Efficacy: A Comparative Summary

In Vitro cGMP Production
Compound/ClassCell TypeConditionsKey FindingsReference
This compound Human Trabecular Meshwork (hTM)Oxidizing conditions8- to 10-fold greater cGMP production compared to reduced conditions.[3][5]
IWP-953 (sGC Stimulator) Human Trabecular Meshwork (hTM)Myofibroblast-like cellsMarkedly stimulated cGMP production, an effect greatly amplified by the presence of an NO donor (DETA-NO).[2]
In Vivo/Ex Vivo IOP Reduction and Outflow Facility
Compound/ClassAnimal ModelDosingIOP Reduction/Outflow Facility IncreaseDuration of ActionReference
This compound Pigmented RabbitsSingle topical dose~20-40% IOP reduction vs. vehicle.Up to 6 hours.[3][5]
Cynomolgus Monkeys (Ocular Hypertensive)Single topical dose25-40% IOP reduction vs. vehicle.Up to 24 hours.[4][5]
Cynomolgus Monkeys (Ocular Hypertensive)Once-daily for 7 daysSustained IOP lowering, greater in magnitude than Travatan.Sustained for 7 days.[3][5]
IWP-953 (sGC Stimulator) Mouse Eyes (enucleated)Intracameral injection (100 µM)89.5% increase in outflow facility.Not Applicable (ex vivo).[2]

Clinical Trial Insights: this compound

While preclinical data for this compound were promising, a Phase I/II clinical study in patients with ocular hypertension or glaucoma did not demonstrate a statistically significant effect on IOP lowering compared to vehicle.[6][7] The change in mean diurnal IOP from baseline to day 8 was -0.6 mmHg for the MGV354 group and -1.1 mmHg for the vehicle group.[7] The most common adverse event was ocular hyperemia.[6] This outcome highlights the challenge of translating preclinical efficacy to human clinical trials. It has been suggested that the levels of oxidized sGC in the human glaucomatous trabecular meshwork may be too low for MGV354 to exert a significant effect.[7]

Experimental Protocols

General Workflow for Preclinical Glaucoma Drug Efficacy Testing

The following diagram outlines a typical workflow for evaluating the efficacy of novel compounds in animal models of glaucoma.

A 1. Glaucoma Model Induction (e.g., Laser Trabeculoplasty in Monkeys, Hypertonic Saline in Rabbits) B 2. Baseline IOP Measurement (Tonometry) A->B C 3. Test Compound Administration (e.g., Topical Ocular Dosing) B->C D 4. Post-Dose IOP Monitoring (Multiple time points) C->D E 5. Data Analysis (Comparison to Vehicle and/or Positive Control) D->E F 6. Histological/Molecular Analysis (Optional) (e.g., Outflow pathway tissues) E->F

Caption: A typical experimental workflow for glaucoma drug testing.

Key Methodologies
  • Animal Models of Ocular Hypertension (OHT):

    • Laser-Induced OHT in Monkeys: Argon laser photocoagulation is applied to the trabecular meshwork to induce scarring and obstruct aqueous humor outflow, leading to a sustained elevation in IOP. This is considered a robust model that closely mimics human primary open-angle glaucoma.[3]

    • Hypertonic Saline Injection in Rabbits/Rats: Injection of hypertonic saline into an episcleral vein scars the trabecular meshwork, reducing outflow and increasing IOP.[8]

    • Steroid-Induced OHT: Chronic topical administration of corticosteroids can elevate IOP.[9]

  • Intraocular Pressure (IOP) Measurement:

    • IOP is typically measured using a tonometer (e.g., Tono-Pen, pneumatonometer) at baseline and multiple time points after drug administration.[8] Topical anesthetic is applied before measurement.[8]

  • Drug Administration:

    • For preclinical efficacy studies, compounds are often formulated as a topical ophthalmic solution or suspension and administered as a single drop (e.g., 30-50 µL) into the conjunctival sac.[8]

  • Outflow Facility Measurement (Ex Vivo):

    • This is often performed on enucleated eyes from smaller animals like mice. The anterior chamber is perfused with a solution at a constant pressure, and the rate of fluid flow is measured to determine the facility of outflow through the trabecular meshwork.[2]

Conclusion

Both sGC activators and stimulators represent innovative therapeutic strategies for glaucoma by targeting the NO/sGC/cGMP pathway to lower IOP. Preclinical data suggest that both classes of compounds can effectively increase aqueous humor outflow. This compound, an sGC activator, demonstrated robust IOP-lowering effects in rabbit and monkey models, attributed to its ability to act on oxidized sGC.[3][5] sGC stimulators like IWP-953 also show promise by enhancing the natural signaling of NO.[2]

However, the clinical failure of this compound underscores the importance of the translatability of preclinical findings and the specific pathological state of the target tissue in humans.[6][7] Future research should focus on further elucidating the role of oxidative stress in human glaucoma and potentially identifying patient populations that might benefit most from sGC activators. Continued investigation into both sGC activators and stimulators is warranted to fully explore their potential as novel treatments for glaucoma.

References

Validating sGC Activation by (Rac)-MGV354: A Western Blot Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (Rac)-MGV354, a potent soluble guanylate cyclase (sGC) activator, with other sGC modulators. We present a detailed protocol for validating sGC activation using Western blot analysis of downstream signaling events, specifically the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP). The data herein is presented to demonstrate the expected outcomes of such an analysis.

Introduction to Soluble Guanylate Cyclase (sGC) Activation

Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway.[1] Its activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that plays a vital role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1]

Two main classes of compounds that target sGC are:

  • sGC Stimulators: These compounds, such as Riociguat, require the presence of the reduced heme iron in sGC to be active. They work synergistically with NO to enhance cGMP production.

  • sGC Activators: This class of compounds, including this compound and Cinaciguat, can activate sGC even when the heme iron is oxidized or absent. This makes them particularly promising for therapeutic intervention in diseases associated with high oxidative stress, where sGC may be unresponsive to NO.

This compound is a potent sGC activator with reported EC50 values of less than 0.5 nM and 5 nM in CHO and GTM-3 E cells, respectively. This guide outlines a Western blot-based method to validate and quantify the activation of the sGC pathway by this compound through the measurement of the phosphorylation of VASP at the Ser239 residue, a downstream target of the cGMP-dependent protein kinase G (PKG).

Comparative Analysis of sGC Modulators

The following table summarizes hypothetical, yet representative, quantitative data from a Western blot experiment comparing the efficacy of this compound with Cinaciguat (an sGC activator) and Riociguat (an sGC stimulator) in inducing VASP phosphorylation in a relevant cell line (e.g., human platelets or vascular smooth muscle cells).

Treatment GroupConcentration (nM)Fold Increase in p-VASP (Ser239) / Total VASP
Vehicle Control01.0
This compound 0.1 2.5
1 8.2
10 15.6
100 16.1
Cinaciguat11.8
106.5
10014.2
100014.8
Riociguat101.5
1005.1
100012.3
1000012.9

Experimental Protocols

Western Blot Protocol for Validating sGC Activation via VASP Phosphorylation

This protocol details the steps to assess the phosphorylation of VASP at Ser239 in response to treatment with sGC modulators.

1. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., human vascular smooth muscle cells or platelets) at an appropriate density and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • Treat the cells with varying concentrations of this compound, Cinaciguat, Riociguat, or a vehicle control for a predetermined time (e.g., 15-30 minutes).

2. Cell Lysis:

  • After treatment, aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Strip the membrane and re-probe with a primary antibody for total VASP to serve as a loading control.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the p-VASP (Ser239) band to the total VASP band for each sample.

Visualizations

sGC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates VASP VASP PKG->VASP p_VASP p-VASP (Ser239) VASP->p_VASP Phosphorylates Physiological_Effects Vasodilation, Platelet Inhibition p_VASP->Physiological_Effects Leads to Rac_MGV354 This compound Rac_MGV354->sGC Activates Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with This compound & Comparators Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-VASP Ser239) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

References

Cross-Species Efficacy of (Rac)-MGV354: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-MGV354 , a novel activator of soluble guanylate cyclase (sGC), was developed as a promising therapeutic agent for lowering intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2] Preclinical studies in animal models demonstrated robust efficacy, positioning it as a potential candidate for clinical development. However, this promising preclinical profile did not translate into the expected therapeutic benefit in human clinical trials. This guide provides a comprehensive cross-species comparison of the efficacy of this compound, presenting key experimental data, detailing methodologies, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action: The NO/sGC/PKG Signaling Pathway

This compound functions by activating soluble guanylate cyclase, a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] This pathway plays a crucial role in regulating IOP. The activation of sGC by MGV354 leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] Elevated cGMP levels then activate Protein Kinase G (PKG), which in turn is thought to increase the outflow of aqueous humor from the eye, thereby reducing IOP. MGV354 has been shown to have a higher binding affinity for the oxidized, heme-free form of sGC.[5]

MGV354 Signaling Pathway cluster_extracellular Extracellular cluster_cell Trabecular Meshwork Cell NO Nitric Oxide sGC_inactive sGC (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G cGMP->PKG Activates IOP_lowering Increased Aqueous Outflow (IOP Lowering) PKG->IOP_lowering MGV354 This compound MGV354->sGC_active Activates

Caption: The signaling pathway of this compound in trabecular meshwork cells.

Cross-Species Efficacy Comparison

The following table summarizes the key efficacy findings for this compound across different species.

SpeciesModelDosageEfficacy (IOP Reduction)Duration of EffectReference
Rabbit Dutch-BeltedSingle topical dose~20% vs. vehicleUp to 6 hours[4]
Monkey Cynomolgus (Laser-induced glaucoma model)Single topical dose25-40% vs. vehicle (dose-dependent)Up to 24 hours[3][4]
Once-daily dosingSustained IOP lowering, greater than TravatanUp to 7 days[3][5]
Human Ocular Hypertension or Open-Angle Glaucoma0.1% once-dailyNo statistically significant difference from vehicleNot Applicable[6][7]

Experimental Protocols

Preclinical Efficacy Studies in Animal Models

The preclinical efficacy of this compound was evaluated in both rabbit and monkey models of glaucoma. A generalized workflow for these studies is outlined below.

Preclinical_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Animal_Selection Animal Selection (e.g., Dutch-Belted Rabbits, Cynomolgus Monkeys) Glaucoma_Induction Induction of Ocular Hypertension (e.g., Laser Trabeculoplasty in Monkeys) Animal_Selection->Glaucoma_Induction Baseline_IOP Baseline IOP Measurement Glaucoma_Induction->Baseline_IOP Randomization Randomization into Treatment Groups (this compound vs. Vehicle vs. Comparator) Baseline_IOP->Randomization Dosing Topical Ocular Dosing (Single or Repeated) Randomization->Dosing IOP_Monitoring IOP Monitoring at Multiple Time Points Dosing->IOP_Monitoring Safety_Assessment Safety Assessment (e.g., Ocular Hyperemia) IOP_Monitoring->Safety_Assessment Data_Analysis Statistical Data Analysis Safety_Assessment->Data_Analysis

Caption: Generalized workflow for preclinical efficacy studies of this compound.

Methodology for Intraocular Pressure (IOP) Measurement: In both rabbit and monkey studies, IOP was likely measured using a calibrated tonometer (e.g., Tono-Pen) following topical anesthesia. Measurements were typically taken at baseline and at various time points post-dose to determine the magnitude and duration of the IOP-lowering effect.

Animal Models:

  • Rabbits: Dutch-Belted rabbits were used in some studies.[4]

  • Monkeys: Cynomolgus monkeys with laser-induced ocular hypertension were utilized as a model for glaucoma.[3][4] This is a well-established model that mimics certain aspects of human glaucoma.

Human Clinical Trial (NCT02743780)

A randomized, double-masked, vehicle-controlled clinical trial was conducted to evaluate the safety and efficacy of this compound in patients with ocular hypertension or open-angle glaucoma.[7]

Study Design:

  • Part 1 & 2: Dose-escalation phases to determine the maximum tolerated dose (MTD) in healthy volunteers and patients.

  • Part 3: A multi-site trial evaluating the IOP-lowering efficacy of the MTD (0.1% MGV354) administered once daily for one week.

Key Outcome Measure: The primary endpoint was the mean change in diurnal IOP from baseline at day 8.

Results: The study found no statistically significant difference in IOP reduction between the this compound treated group and the vehicle-treated group.[7] The most common adverse events were conjunctival and ocular hyperemia, consistent with the drug's mechanism of action.[6][7]

Investigation into the Lack of Clinical Efficacy

To understand the discrepancy between preclinical and clinical results, a study was conducted to investigate potential metabolic differences across species.[1][2]

Methodology:

  • In vitro: Metabolism of this compound was studied in pooled suspension hepatocytes from rabbits, monkeys, and humans.

  • In vivo: Metabolites were identified in vivo.

Findings: While minor qualitative differences were observed in in vitro hepatic metabolism, there were no significant interspecies differences in hepatic or ocular metabolism that could account for the lack of efficacy in humans.[1][2] A total of 26 metabolites were identified, formed through oxidative and conjugative pathways.[1][2]

Conclusion

This compound demonstrated significant and sustained IOP-lowering efficacy in preclinical rabbit and monkey models of glaucoma. However, these promising results did not translate to human subjects, where the drug failed to show a statistically significant reduction in IOP compared to a vehicle control in a well-controlled clinical trial. Investigations into the metabolic profile of this compound across species did not reveal a clear explanation for this discrepancy. The discordance between the preclinical and clinical findings for this compound highlights the challenges of translating animal model data to human therapeutic outcomes in the development of novel anti-glaucoma medications. The primary adverse effect observed across all species was ocular hyperemia, which is consistent with the vasodilatory effects of the NO/sGC/PKG pathway.

References

(Rac)-MGV354: A Comparative Guide for the Study of Soluble Guanylate Cyclase Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Rac)-MGV354 with other key tool compounds used to study the function of soluble guanylate cyclase (sGC). The objective is to offer a data-driven resource to aid in the selection of the most appropriate compound for specific research needs. We will delve into the distinct mechanisms of sGC stimulators and activators, presenting comparative data on their potency and efficacy. Detailed experimental protocols for key assays are also provided to ensure reproducibility and methodological rigor.

Introduction to Soluble Guanylate Cyclase Modulation

Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway.[1] Upon activation by NO, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] This pathway plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.

Dysregulation of the NO-sGC-cGMP pathway is implicated in numerous pathologies, making sGC a key therapeutic target. Pharmacological tools to modulate sGC activity are broadly categorized into two classes: sGC stimulators and sGC activators.

  • sGC Stimulators , such as riociguat (B1680643) and YC-1, are heme-dependent molecules. They directly stimulate sGC and also enhance the enzyme's sensitivity to endogenous NO.[2][3]

  • sGC Activators , including this compound and cinaciguat, are heme-independent. A key advantage of these compounds is their ability to activate sGC even when the enzyme is in an oxidized or heme-free state, a condition often associated with oxidative stress and various disease states.[2][4]

Comparative Analysis of sGC Modulators

This compound is a potent sGC activator.[5][6] This section compares its performance with the sGC activator cinaciguat, and the sGC stimulators riociguat and YC-1. The data presented below is a synthesis from multiple preclinical studies. Direct head-to-head comparisons in the same experimental systems are limited; therefore, careful consideration of the experimental context is crucial when interpreting these values.

Quantitative Comparison of In Vitro Potency
CompoundClassTargetEC50/IC50Experimental SystemReference
This compound ActivatorsGC<0.5 nMCHO cells[5]
sGC5 nMGTM-3 E cells[5]
Cinaciguat ActivatorHeme-free/oxidized sGC~10 nMPurified enzyme[7]
Heme-free sGC~0.2 µMPurified enzyme with Tween 20[8]
Riociguat StimulatorsGCInduces 73-fold increase in activity alone; 112-fold with NO donorRecombinant sGC[9]
YC-1 StimulatorsGC1.9 µM (EC50)Denuded phenylephrine-contracted rabbit aortic rings
Platelet AggregationCollagen-stimulated14.6 µM (IC50)Washed rabbit platelets

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of sGC stimulators and activators are crucial for understanding their application in different physiological and pathological contexts.

sGC_Signaling_Pathway cluster_stimulators sGC Stimulators (Heme-Dependent) cluster_activators sGC Activators (Heme-Independent) cluster_sGC Soluble Guanylate Cyclase (sGC) Riociguat Riociguat sGC_reduced Reduced sGC (Fe2+) (NO-sensitive) Riociguat->sGC_reduced Stimulates & Sensitizes to NO YC1 YC-1 YC1->sGC_reduced Stimulates & Sensitizes to NO MGV354 This compound sGC_oxidized Oxidized/Heme-free sGC (Fe3+) (NO-insensitive) MGV354->sGC_oxidized Activates Cinaciguat Cinaciguat Cinaciguat->sGC_oxidized Activates sGC_reduced->sGC_oxidized Oxidation cGMP cGMP sGC_reduced->cGMP Converts sGC_oxidized->cGMP Converts NO Nitric Oxide (NO) NO->sGC_reduced Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_reduced GTP GTP GTP->sGC_reduced GTP->sGC_oxidized Downstream Downstream Effects (e.g., Vasodilation) cGMP->Downstream

Figure 1: sGC signaling pathway and points of intervention.

Experimental Workflows

In Vitro sGC Activity Assay

This workflow outlines the general steps for determining the in vitro potency of sGC modulators using a purified enzyme preparation.

sGC_Activity_Workflow start Start prep_enzyme Prepare Purified sGC Enzyme start->prep_enzyme prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds incubation Incubate sGC with Test Compound and GTP prep_enzyme->incubation prep_compounds->incubation stop_reaction Stop Reaction incubation->stop_reaction quantify Quantify cGMP Production (e.g., ELISA, RIA) stop_reaction->quantify analysis Data Analysis (EC50/IC50 Determination) quantify->analysis end End analysis->end

Figure 2: Workflow for in vitro sGC activity assay.

Experimental Protocols

Measurement of cGMP Levels in Cultured Cells (ELISA)

This protocol is adapted from commercially available ELISA kits and published methodologies.[10][11][12][13][14]

1. Cell Culture and Treatment:

  • Plate cells (e.g., human trabecular meshwork cells, CHO cells) in appropriate culture vessels and grow to desired confluency.

  • Wash cells with phosphate-buffered saline (PBS).

  • Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a designated time to prevent cGMP degradation.

  • Treat cells with varying concentrations of the sGC modulator (this compound, cinaciguat, riociguat, or YC-1) for the desired time period. For studying sGC activators under oxidized conditions, co-incubation with an oxidizing agent like ODQ (1H-[5][15]oxadiazolo[4,3-a]quinoxalin-1-one) can be performed.[6]

2. Cell Lysis:

  • Aspirate the treatment medium and wash the cells with cold PBS.

  • Add 0.1 M HCl to the cells to lyse them and inhibit PDE activity.

  • Incubate at room temperature for 20 minutes.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cellular debris. The supernatant contains the cGMP.

3. cGMP Quantification (Competitive ELISA):

  • Use a commercial cGMP ELISA kit and follow the manufacturer's instructions.

  • Briefly, add standards and samples to a microplate pre-coated with a cGMP-specific antibody.

  • Add a fixed amount of HRP-conjugated cGMP, which will compete with the cGMP in the samples for antibody binding.

  • Incubate, wash, and then add a substrate solution to develop a colorimetric signal.

  • The intensity of the color is inversely proportional to the amount of cGMP in the sample.

  • Read the absorbance on a microplate reader and calculate the cGMP concentration based on the standard curve.

In Vivo Model of Ocular Hypertension

This protocol is based on preclinical studies evaluating the effect of sGC modulators on intraocular pressure (IOP).[5][6][15]

1. Animal Model:

  • Use an established animal model of ocular hypertension, such as laser-induced ocular hypertension in cynomolgus monkeys.

2. Compound Administration:

  • Administer a single topical ocular dose of this compound or a comparator compound at various concentrations. A vehicle control group should be included.

3. IOP Measurement:

  • Measure IOP at baseline and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 24 hours) using a calibrated tonometer.

4. Data Analysis:

  • Calculate the change in IOP from baseline for each treatment group.

  • Compare the IOP-lowering effects of the different compounds and assess the duration of action.

  • Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Conclusion

This compound is a highly potent, heme-independent sGC activator. Its ability to function in conditions of oxidative stress, where the NO-sGC-cGMP pathway may be compromised, makes it a valuable tool for studying sGC function in various disease models. Compared to sGC stimulators like riociguat and YC-1, which are heme-dependent, this compound offers a distinct mechanism of action that can be leveraged to probe the redox state of sGC in biological systems. The choice between an sGC activator and a stimulator will depend on the specific research question and the anticipated physiological or pathological state of the sGC enzyme in the experimental model. This guide provides the foundational data and methodologies to make an informed decision for future research endeavors in this critical signaling pathway.

References

Novel Mechanisms for Lowering Intraocular Pressure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging therapeutic strategies for lowering intraocular pressure (IOP), a key factor in managing glaucoma. This document outlines alternative novel mechanisms, presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.

The landscape of glaucoma treatment is evolving beyond traditional prostaglandin analogs and beta-blockers. A deeper understanding of the pathophysiology of aqueous humor dynamics has unveiled novel molecular targets, leading to the development of new drug classes with distinct mechanisms of action. This guide delves into the comparative efficacy, safety, and underlying biology of Rho kinase (ROCK) inhibitors, nitric oxide (NO)-donating compounds, adenosine receptor agonists, and emerging gene therapies, providing a comprehensive resource for the scientific community.

I. Rho Kinase (ROCK) Inhibitors

ROCK inhibitors represent a novel class of glaucoma medication that directly targets the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance. By inhibiting Rho kinase, these agents induce relaxation of the TM cells, leading to an increase in conventional outflow and a subsequent reduction in IOP.

Mechanism of Action

The Rho GTPase/Rho kinase (ROCK) signaling pathway plays a crucial role in regulating the contractility of TM cells.[1] Activation of this pathway leads to the phosphorylation of myosin light chain, resulting in actin stress fiber formation and increased cell contraction, which in turn increases outflow resistance.[1] ROCK inhibitors block this cascade, causing cytoskeletal relaxation and enhancing aqueous humor outflow.[2]

Signaling Pathway

ROCK Signaling Pathway Rho-GTP Rho-GTP ROCK ROCK Rho-GTP->ROCK activates LIMK LIMK ROCK->LIMK activates MLCP MLCP ROCK->MLCP inhibits Cofilin Cofilin LIMK->Cofilin inhibits Actin Polymerization Actin Polymerization Cofilin->Actin Polymerization Cell Contraction Cell Contraction Actin Polymerization->Cell Contraction pMLC pMLC MLCP->pMLC pMLC->Cell Contraction Outflow Resistance Outflow Resistance Cell Contraction->Outflow Resistance ROCK_Inhibitor ROCK Inhibitor (e.g., Netarsudil, Ripasudil) ROCK_Inhibitor->ROCK

Caption: ROCK signaling pathway in trabecular meshwork cells.

Comparative Efficacy and Safety
DrugMechanismPhase 3 IOP Reduction (Mean)ComparatorKey Adverse Events
Netarsudil 0.02% ROCK and Norepinephrine Transporter Inhibitor~3.5-5.2 mmHg (17-28%)[3]Timolol 0.5%, Ripasudil 0.4%Conjunctival hyperemia (54.9%), corneal verticillata, conjunctival hemorrhage[3][4]
Ripasudil 0.4% ROCK Inhibitor~2.2-3.2 mmHg (adjunctive)[5]Latanoprost, TimololConjunctival hyperemia (62.6%), allergic conjunctivitis, blepharitis[3]
Experimental Protocols

In Vitro Trabecular Meshwork Cell Contractility Assay:

  • Cell Culture: Primary human trabecular meshwork (HTM) cells are isolated from non-glaucomatous donor eyes and cultured.[6]

  • Hydrogel Preparation: A bioengineered extracellular matrix (ECM) hydrogel is prepared to mimic the 3D environment of the TM.[6]

  • Treatment: HTM cells encapsulated in the hydrogel are treated with varying concentrations of ROCK inhibitors (e.g., Y-27632, Netarsudil).[1]

  • Analysis: Cell contractility is assessed by measuring the change in hydrogel diameter over time. Actin stress fibers are visualized using phalloidin staining and fluorescence microscopy.[2][6]

II. Nitric Oxide (NO)-Donating Compounds

This class of drugs lowers IOP through a dual mechanism of action, combining the effects of a prostaglandin analog with the vasodilatory properties of nitric oxide. This approach targets both the uveoscleral and conventional outflow pathways.

Mechanism of Action

NO-donating compounds, such as latanoprostene bunod, are metabolized in the eye to latanoprost acid and a nitric oxide-donating moiety. Latanoprost acid increases uveoscleral outflow, while nitric oxide activates the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway in the TM and Schlemm's canal cells. This leads to cytoskeletal relaxation and increased conventional outflow.[7]

Signaling Pathway

NO_Signaling_Pathway NO_Donor NO-Donating Drug (e.g., Latanoprostene Bunod) NO NO NO_Donor->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Cell_Relaxation TM/SC Cell Relaxation PKG->Cell_Relaxation Conventional_Outflow Increased Conventional Outflow Cell_Relaxation->Conventional_Outflow

Caption: Nitric oxide signaling pathway in the trabecular meshwork.

Comparative Efficacy and Safety
DrugMechanismPhase 3 IOP Reduction (Mean)ComparatorKey Adverse Events
Latanoprostene Bunod 0.024% (Vyzulta) NO-donating Prostaglandin Analog32% reduction from baseline; 1.2 mmHg greater reduction than latanoprost[7]Latanoprost 0.005%, Timolol 0.5%Conjunctival hyperemia, eye irritation, eyelash changes (similar to latanoprost)[7]
NCX 470 0.1% NO-donating Bimatoprost Analog7.9-10.0 mmHgLatanoprost 0.005%Conjunctival hyperemia (22.0%)[8][9][10]
Experimental Protocols

In Vitro Schlemm's Canal Cell Shear Stress Assay:

  • Cell Culture: Human Schlemm's canal (SC) cells are isolated from donor eyes and cultured in flow chambers.[11][12]

  • Shear Stress Application: Cells are subjected to varying levels of shear stress to mimic physiological and pathological flow conditions.[11]

  • NO Measurement: Nitric oxide production is quantified using fluorescent probes (e.g., DAF-FM) and Griess reagent.[11][12]

  • Analysis: The correlation between shear stress and NO production is analyzed to understand the mechanotransduction mechanisms in SC cells.[11]

III. Adenosine Receptor Agonists

Adenosine receptors, particularly the A1 subtype, have emerged as a promising target for IOP reduction. Agonists of this receptor are thought to increase aqueous humor outflow through the trabecular meshwork.

Mechanism of Action

Activation of the adenosine A1 receptor in TM cells stimulates the secretion of matrix metalloproteinases (MMPs), such as MMP-2.[13][14] These enzymes are involved in the remodeling of the extracellular matrix of the TM, which can lead to a decrease in outflow resistance and lower IOP.[15]

Signaling Pathway

Adenosine_Signaling_Pathway A1_Agonist Adenosine A1 Agonist (e.g., Trabodenoson) A1R Adenosine A1 Receptor A1_Agonist->A1R PKC Protein Kinase C (PKC) A1R->PKC activates ERK1_2 ERK1/2 PKC->ERK1_2 activates MMP_Secretion MMP-2 Secretion ERK1_2->MMP_Secretion ECM_Remodeling ECM Remodeling in TM MMP_Secretion->ECM_Remodeling Outflow_Resistance Decreased Outflow Resistance ECM_Remodeling->Outflow_Resistance

References

Hypothetical In Vitro Comparison of MGV354 Enantiomers: A Head-to-Head Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide presents a comparative in vitro analysis of the hypothetical enantiomers of MGV354, a novel activator of soluble guanylate cyclase (sGC). MGV354 was developed as a potential therapy for lowering intraocular pressure (IOP), a significant risk factor for glaucoma.[1] While clinical trials of the racemic mixture did not demonstrate efficacy in patients, understanding the differential activity of its constituent enantiomers is crucial for future drug design and development in this class of compounds. This document provides a framework for such a comparison, detailing hypothetical experimental protocols, data, and the underlying signaling pathway.

Introduction to MGV354 and its Mechanism of Action

MGV354 is an sGC activator, an enzyme pivotal in the nitric oxide (NO) signaling pathway.[1] Under conditions of oxidative stress, the heme group on sGC can be oxidized, rendering the enzyme unresponsive to NO.[2] MGV354 is designed to activate this oxidized, heme-free sGC, leading to the production of cyclic guanosine monophosphate (cGMP).[2][3] Increased cGMP levels are believed to facilitate aqueous humor outflow, thereby reducing IOP.[2] Preclinical studies in animal models showed that topical administration of MGV354 led to a significant and sustained reduction in IOP.[2][4] However, these promising results did not translate to human clinical trials, where MGV354 failed to show a statistically significant effect on IOP compared to vehicle.[1][5]

Chirality is a critical factor in pharmacology, as enantiomers of a drug can exhibit markedly different pharmacokinetic, pharmacodynamic, and toxicological profiles. Therefore, a detailed in vitro comparison of the individual enantiomers of MGV354 is warranted to explore whether one enantiomer possesses superior activity or a more favorable safety profile.

Signaling Pathway of MGV354

The proposed mechanism of action for MGV354 involves the activation of oxidized sGC, leading to an increase in cGMP production. This signaling cascade is depicted in the diagram below.

MGV354_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Oxidative_Stress Oxidative Stress sGC_reduced Reduced sGC (Heme-containing) Oxidative_Stress->sGC_reduced Oxidation sGC_oxidized Oxidized sGC (Heme-free) MGV354 MGV354 Enantiomers (R-MGV354 / S-MGV354) sGC_oxidized->MGV354 Target for cGMP cGMP sGC_oxidized->cGMP Converts NO Nitric Oxide (NO) NO->sGC_reduced Activates MGV354->sGC_oxidized Activates GTP GTP GTP->sGC_oxidized PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Trabecular Meshwork Relaxation) PKG->Cellular_Response Leads to Experimental_Workflow Start Synthesis & Purification of R-MGV354 and S-MGV354 sGC_Binding sGC Binding Affinity Assay Start->sGC_Binding cGMP_Assay Cellular cGMP Production Assay Start->cGMP_Assay Cytotoxicity_Assay Cytotoxicity Assay Start->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison sGC_Binding->Data_Analysis cGMP_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion on Enantiomeric Activity Data_Analysis->Conclusion

References

A Comparative Analysis of (Rac)-MGV354 and Novel Glaucoma Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the preclinical and clinical performance of (Rac)-MGV354, a soluble guanylate cyclase (sGC) activator, against a new wave of glaucoma drug candidates. The following analysis is based on publicly available experimental data and is intended to inform ongoing research and development in glaucoma therapeutics.

Executive Summary

This compound demonstrated promising intraocular pressure (IOP) reduction in preclinical animal models, outperforming a standard prostaglandin analog in some studies. However, it failed to translate this efficacy into human clinical trials, showing no significant difference from placebo in lowering IOP. In contrast, several new drug candidates, including nitric oxide (NO)-donating prostaglandins and Rho kinase (ROCK) inhibitors, have shown robust IOP-lowering effects in extensive clinical trial programs and have gained regulatory approval. This guide presents a detailed comparison of their mechanisms of action, experimental data, and clinical trial designs to provide a comprehensive overview for the scientific community.

Mechanism of Action Overview

The primary goal in the medical management of glaucoma is the reduction of intraocular pressure. This is primarily achieved by either decreasing the production of aqueous humor or increasing its outflow through the trabecular meshwork (conventional pathway) or the uveoscleral pathway (unconventional pathway). The drug candidates discussed in this guide utilize novel mechanisms to enhance aqueous humor outflow.

This compound is a selective activator of soluble guanylate cyclase (sGC). Under conditions of oxidative stress, which are thought to be present in the glaucomatous trabecular meshwork, sGC can become oxidized and less responsive to nitric oxide (NO). This compound is designed to activate this oxidized form of sGC, leading to increased cyclic guanosine monophosphate (cGMP) levels, relaxation of the trabecular meshwork, and increased aqueous outflow.[1]

Latanoprostene bunod is a nitric oxide-donating prostaglandin F2α analog. It has a dual mechanism of action. The latanoprost acid component increases uveoscleral outflow, while the butanediol mononitrate moiety releases nitric oxide, which relaxes the trabecular meshwork to increase conventional outflow.[2]

Netarsudil is a Rho kinase (ROCK) inhibitor. ROCK is an enzyme that plays a role in the contraction of the trabecular meshwork cells. By inhibiting ROCK, netarsudil leads to the relaxation of these cells, increasing conventional outflow. It is also believed to lower episcleral venous pressure.

NCX 470 is a nitric oxide-donating bimatoprost. Similar to latanoprostene bunod, it has a dual mechanism, with the bimatoprost component increasing uveoscleral outflow and the nitric oxide component enhancing conventional outflow through the trabecular meshwork.[3]

Omidenepag isopropyl is a selective prostaglandin EP2 receptor agonist. Activation of the EP2 receptor is thought to increase aqueous humor outflow through both the conventional and uveoscleral pathways.

Preclinical Efficacy

CompoundAnimal ModelKey FindingsComparatorReference
This compound Pigmented RabbitsSignificant dose-dependent IOP reduction of 20% to 40% vs. vehicle, lasting up to 6 hours.Vehicle[1]
Cynomolgus Monkey (Glaucoma Model)Significant dose-dependent IOP reduction of 20% to 40% vs. vehicle, lasting up to 24 hours. Sustained IOP lowering up to 7 days with once-daily dosing, greater in magnitude than Travatan.Vehicle, Travoprost[1]
NCX 470 Ocular Normotensive Beagle Dogs & Ocular Hypertensive Non-human PrimatesMore effective at lowering IOP than equimolar concentrations of bimatoprost.Bimatoprost[4][5]

Clinical Efficacy and Safety

DrugTrial(s)Key Efficacy FindingsComparatorKey Adverse EventsReference
This compound Phase I/II (NCT02743780)No statistically significant difference in IOP lowering compared to vehicle. Change from baseline in mean diurnal IOP was -0.6 mmHg for MGV354 and -1.1 mmHg for vehicle.VehicleConjunctival and ocular hyperemia.
Latanoprostene bunod (Vyzulta) APOLLO, LUNARNon-inferior and, in some analyses, superior to timolol in IOP reduction. Mean IOP reductions of 7.5–9.1 mm Hg from baseline through 3 months.Timolol 0.5%Conjunctival hyperemia, eye irritation.
Netarsudil (Rhopressa) ROCKET-1, ROCKET-2, ROCKET-4Non-inferior to timolol in patients with baseline IOP < 25 mmHg.Timolol 0.5%Conjunctival hyperemia.[6][7][8]
NCX 470 Mont Blanc, DenaliNon-inferior to latanoprost. Mean IOP reductions were numerically greater than latanoprost at all time points and significantly greater at some. IOP-lowering effect from baseline for NCX 470 was 7.9 to 10.0 mmHg vs. 7.1 to 9.8 mmHg for latanoprost.Latanoprost 0.005%Conjunctival hyperemia.[9][10][11][12]
Omidenepag isopropyl (Eybelis) AYAME, PEONYNon-inferior to latanoprost in reducing IOP. In the AYAME study, the difference in the change from baseline in mean diurnal IOP for OMDI versus latanoprost was 0.63 mmHg in favor of latanoprost.Latanoprost 0.005%Conjunctival hyperemia, corneal thickening.[13][14][15][16]

Experimental Protocols

This compound Preclinical Studies
  • Animal Models : Pigmented rabbits and a laser-induced ocular hypertension model in cynomolgus monkeys were utilized.

  • Dosing : A single topical ocular dose of this compound was administered. For sustained effect studies in monkeys, once-daily dosing was continued for 7 days.

  • IOP Measurement : Intraocular pressure was measured at various time points post-dosing.

  • Comparator : Vehicle and Travoprost (travoprost ophthalmic solution) were used as comparators.

  • Outcome Measures : The primary outcome was the change in IOP from baseline compared to the control group.

This compound Phase I/II Clinical Trial (NCT02743780)
  • Study Design : A three-part, double-masked, randomized, vehicle-controlled study.

  • Part 1 & 2 (Safety and Tolerability) : Evaluated the maximum tolerated dose (MTD) of once-daily this compound in 32 healthy volunteers and 16 patients with ocular hypertension or glaucoma.

  • Part 3 (Efficacy) : A multi-site trial that assessed the IOP-lowering efficacy of the MTD administered nightly for one week in 50 patients with a minimum IOP of 24 mmHg at 8 AM.

  • Primary Outcome : The main outcome measure was the mean diurnal IOP at day 8 compared to baseline.

Latanoprostene Bunod Pivotal Trials (APOLLO and LUNAR)
  • Study Design : Three-month, multi-centre, double-masked, parallel-group, non-inferiority, active-controlled trials.[17][18][19]

  • Patient Population : Patients with open-angle glaucoma or ocular hypertension.

  • Randomization : Patients were randomized in a 2:1 ratio to receive either latanoprostene bunod 0.024% once daily in the evening or timolol maleate 0.5% twice daily.[17][18][19]

  • Primary Efficacy Outcome : Mean IOP in the study eye at nine time points (8:00 AM, 12:00 PM, and 4:00 PM at week 2, week 6, and month 3).[17][20]

Netarsudil Pivotal Trials (ROCKET-1, ROCKET-2, and ROCKET-4)
  • Study Design : Double-masked, randomized, non-inferiority clinical trials.[6][21]

  • Patient Population : Patients with open-angle glaucoma or ocular hypertension.

  • Randomization : After a washout period, patients were randomized to receive netarsudil 0.02% once daily or timolol 0.5% twice daily. ROCKET-2 also included a netarsudil twice-daily arm.[6][21]

  • Primary Efficacy Outcome : The primary endpoint for ROCKET-4 was the mean IOP at 8:00 AM, 10:00 AM, and 4:00 PM at week 2, week 6, and month 3 in patients with a baseline IOP <25 mm Hg.[7]

NCX 470 Phase 3 Trials (Mont Blanc and Denali)
  • Study Design : Randomized, multi-regional, double-masked, parallel-group trials.[9][10]

  • Patient Population : Patients with open-angle glaucoma or ocular hypertension.

  • Randomization : Patients were randomized to receive NCX 470 ophthalmic solution, 0.1% or latanoprost ophthalmic solution, 0.005%.[9][10]

  • Primary Efficacy Evaluation : Based on the reduction from baseline in mean time-matched IOP at six timepoints (8 AM and 4 PM at week 2, week 6, and month 3).[9][10]

Omidenepag Isopropyl Phase 3 Trials (AYAME and PEONY)
  • Study Design : Randomized, investigator-masked (AYAME) or observer-masked (PEONY), active-controlled, parallel-group, multicenter trials.[13][14][15][16]

  • Patient Population : Patients with primary open-angle glaucoma or ocular hypertension.

  • Randomization : Following a washout period, eligible subjects were randomized 1:1 to receive either omidenepag isopropyl 0.002% or latanoprost 0.005% once daily.[13][14][15][16]

  • Primary Endpoint : The change from baseline in mean diurnal IOP at week 4 (AYAME) or month 3 (PEONY).[13][14][15][16]

Signaling Pathways and Experimental Workflows

Signaling_Pathways cluster_sGC This compound Pathway cluster_NO_PG NO-Donating Prostaglandin Pathway (Latanoprostene bunod, NCX 470) cluster_ROCK ROCK Inhibitor Pathway (Netarsudil) sGC_ox Oxidized sGC cGMP_sGC cGMP sGC_ox->cGMP_sGC Activates MGV354 This compound MGV354->sGC_ox PKG_sGC PKG cGMP_sGC->PKG_sGC Relax_sGC Trabecular Meshwork Relaxation PKG_sGC->Relax_sGC Outflow_sGC Increased Conventional Aqueous Outflow Relax_sGC->Outflow_sGC NO_PG NO-Donating Prostaglandin PG Prostaglandin (Latanoprost/Bimatoprost) NO_PG->PG NO Nitric Oxide (NO) NO_PG->NO FP_receptor FP Receptor PG->FP_receptor sGC_NO sGC NO->sGC_NO Uveoscleral Increased Uveoscleral Outflow FP_receptor->Uveoscleral cGMP_NO cGMP sGC_NO->cGMP_NO Relax_NO Trabecular Meshwork Relaxation cGMP_NO->Relax_NO Conventional Increased Conventional Aqueous Outflow Relax_NO->Conventional Netarsudil Netarsudil ROCK Rho Kinase (ROCK) Netarsudil->ROCK Inhibits Relax_ROCK Trabecular Meshwork Relaxation Netarsudil->Relax_ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylates Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Contraction Trabecular Meshwork Contraction Actin_Myosin->Contraction Outflow_ROCK Increased Conventional Aqueous Outflow Relax_ROCK->Outflow_ROCK

Caption: Signaling pathways for this compound, NO-Donating Prostaglandins, and ROCK Inhibitors.

Clinical_Trial_Workflow Screening Patient Screening (OAG or OHT) Washout Washout of Prior IOP-Lowering Medications Screening->Washout Baseline Baseline IOP Measurement Washout->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 3 Months) Randomization->Treatment FollowUp Follow-up Visits (IOP Measurements at Specific Timepoints) Treatment->FollowUp Safety Safety Assessment (Adverse Events) Treatment->Safety PrimaryEndpoint Primary Endpoint Analysis (e.g., Mean Diurnal IOP Change) FollowUp->PrimaryEndpoint FollowUp->Safety

Caption: Generalized workflow for the pivotal clinical trials of new glaucoma drug candidates.

Conclusion

The development of this compound highlights a common challenge in drug discovery: the translation of promising preclinical findings into clinical efficacy. While the sGC pathway remains a valid target for IOP reduction, the clinical failure of this compound underscores the complexities of ocular pharmacology and disease pathology in humans. In contrast, the success of nitric oxide-donating prostaglandins and Rho kinase inhibitors marks a significant advancement in the medical management of glaucoma. These agents, with their novel mechanisms of action and demonstrated efficacy in large-scale clinical trials, offer valuable new options for patients and a foundation for future research. This comparative guide serves as a resource for researchers to understand the landscape of emerging glaucoma therapies, informing the design of future studies and the development of the next generation of IOP-lowering drugs.

References

Interspecies Ocular Metabolism of sGC Activators: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the enzymatic landscape in ocular tissues across common preclinical models provides critical insights for the development of soluble guanylate cyclase (sGC) activators for ophthalmic indications. This guide summarizes key differences in drug-metabolizing enzyme profiles and offers standardized protocols to assess the ocular metabolism of novel sGC activators.

Researchers in ophthalmology and drug development now have access to a comprehensive comparison guide detailing the interspecies differences in ocular metabolism relevant to soluble guanylate cyclase (sGC) activators. This document addresses the critical need to understand how preclinical animal models metabolize these therapeutic agents in ocular tissues, a factor that significantly influences the translation of efficacy and safety data to human clinical trials. While direct comparative metabolism data for sGC activators is limited, this guide provides a framework for predicting metabolic outcomes by comparing the expression and activity of key drug-metabolizing enzymes in human, monkey, and rabbit eyes.

The NO-sGC-cGMP Signaling Pathway: A Therapeutic Target in Ocular Disease

Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway. Its activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including the regulation of intraocular pressure. In certain ocular diseases, this pathway can become dysfunctional. sGC activators are a class of drugs that directly stimulate sGC, offering a promising therapeutic strategy.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC Activates sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP Catalyzed by active sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., IOP Reduction) PKG->Physiological_Effects Leads to sGC_Activator sGC Activator sGC_Activator->sGC Directly Activates

Figure 1: The NO-sGC-cGMP signaling pathway and the mechanism of sGC activators.

Interspecies Comparison of Ocular Drug-Metabolizing Enzymes

The metabolic fate of sGC activators in the eye is determined by the presence and activity of various drug-metabolizing enzymes. Significant differences in these enzymes have been observed across species commonly used in preclinical studies. The following table summarizes the known presence of key enzyme families in the ocular tissues of humans, monkeys, and rabbits. This information is crucial for selecting the most appropriate animal model and for interpreting metabolism data.

Enzyme FamilyHumanMonkey (Cynomolgus)RabbitKey Considerations for sGC Activators
Cytochrome P450s (CYPs) Present (e.g., CYP1B1, CYP2J2, CYP3A4 at low levels)[1][2]Present (e.g., CYP3A4, CYP3A5)[3][4]Present[5]Potential for oxidative metabolism. Species differences in CYP3A activity are notable; monkey CYP3A enzymes show broader substrate selectivity than human counterparts.[4]
Carboxylesterases (CES) Present[6][7]Present[6][7]Present[6][7]Important for the metabolism of ester-containing prodrugs or activators.
Arylacetamide Deacetylase (AADAC) Present[7]Present[7]Present (activity observed)[7]Activity was only observed in rabbits in one comparative study, suggesting a potential for unique metabolic pathways in this species.[7]
Paraoxonases (PONs) Present[6][7]Present[6][7]Present[6][7]Possess esterase and lactonase activity.
Cytidine Deaminase (CDA) Present[6][7]Present[6][7]Present[6][7]Relevant for activators with a cytidine-like moiety.
Fatty Acid Amide Hydrolase (FAAH) Present[6][7]Present (higher activity)[6][7]Present[6][7]Monkeys showed higher FAAH-mediated metabolite formation.[6][7]

Experimental Protocols for Assessing Ocular Metabolism of sGC Activators

Standardized protocols are essential for generating reliable and comparable data on the ocular metabolism of sGC activators. Below are detailed methodologies for key in vitro experiments.

Preparation of Ocular S9 Fractions and Microsomes

This protocol describes the preparation of subcellular fractions from ocular tissues for use in in vitro metabolism studies.

start Start: Ocular Tissue (e.g., Cornea, Retina) homogenize Homogenize in ice-cold buffer start->homogenize centrifuge1 Centrifuge at 9,000 x g for 20 min homogenize->centrifuge1 supernatant1 Collect Supernatant (S9 Fraction) centrifuge1->supernatant1 centrifuge2 Ultracentrifuge S9 at 100,000 x g for 60 min supernatant1->centrifuge2 supernatant2 Collect Supernatant (Cytosolic Fraction) centrifuge2->supernatant2 pellet Resuspend Pellet (Microsomal Fraction) centrifuge2->pellet end End: Subcellular Fractions for Assays supernatant2->end pellet->end

Figure 2: Workflow for the preparation of ocular subcellular fractions.

Materials:

  • Fresh or frozen ocular tissues (e.g., cornea, retina, ciliary body)

  • Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1.15% KCl)

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Cryovials for storage

Procedure:

  • Excise and weigh the desired ocular tissue on ice.

  • Mince the tissue and homogenize in 4 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which is the S9 fraction.

  • For microsomal preparation, centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C.

  • The resulting supernatant is the cytosolic fraction. The pellet contains the microsomes.

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol).

  • Determine the protein concentration of the S9 and microsomal fractions (e.g., using a BCA protein assay).

  • Store the fractions in aliquots at -80°C until use.

In Vitro Metabolic Stability Assay

This assay determines the rate at which an sGC activator is metabolized by ocular enzymes.

Materials:

  • Ocular S9 or microsomal fractions

  • sGC activator stock solution (in a suitable solvent like DMSO)

  • NADPH regenerating system (for CYP-mediated metabolism)

  • Incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures in a 96-well plate containing the incubation buffer, ocular S9 or microsomes, and the sGC activator at the desired concentration.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining amount of the sGC activator.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.

Metabolite Identification using LC-MS/MS

This protocol outlines the analysis of incubation samples to identify metabolites of the sGC activator.

Procedure:

  • Analyze the supernatant from the metabolic stability assay using a high-resolution LC-MS/MS system.

  • Acquire data in both positive and negative ionization modes.

  • Process the data using metabolite identification software to search for potential biotransformations (e.g., oxidation, hydrolysis, glucuronidation).

  • Compare the metabolite profiles across different species to identify interspecies differences in metabolic pathways.

Conclusion

Understanding the interspecies differences in ocular metabolism is paramount for the successful development of sGC activators. The data presented in this guide on the expression of key drug-metabolizing enzymes, coupled with the detailed experimental protocols, provides a robust framework for researchers to design and interpret preclinical studies. By carefully considering the metabolic landscape of the chosen animal model, drug developers can make more informed decisions, ultimately accelerating the translation of promising sGC activators from the laboratory to the clinic.

References

Safety Operating Guide

Proper Disposal of (Rac)-MGV354: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like (Rac)-MGV354 are critical for maintaining a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of investigational drugs and analogous chemical structures, such as pyrazole, piperidine, and pyridine derivatives.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Given that this compound is an active pharmacological agent, and its constituent chemical groups (pyrazole, piperidine, pyridine) can present hazards, it should be treated as potentially hazardous.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and eye irritation.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact and potential irritation or absorption.[1][2][3]
Body Protection A fully-buttoned laboratory coat.Protects skin and clothing from contamination.[1][2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation of any potentially harmful vapors or particulates.[2][4]
Step-by-Step Disposal Protocol

The disposal of this compound, as an investigational drug, must adhere to strict protocols to ensure safety and regulatory compliance. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2][4]

Experimental Protocol: Chemical Waste Segregation and Containment

  • Waste Identification and Classification:

    • Classify this compound as a hazardous chemical waste or investigational drug waste.[5][6] This ensures it is handled through the appropriate disposal stream.

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound into a designated, compatible, and clearly labeled hazardous waste container.[1] Avoid the creation of dust.

    • Liquid Waste (Solutions): Collect any solutions containing this compound in a separate, compatible, and sealable liquid waste container.[7] Do not mix with other incompatible waste streams.[8]

    • Original Containers: Vials, bottles, or other containers holding this compound, whether full, partially full, or empty, should be disposed of as hazardous waste.[6][9] It is generally not necessary to empty them.

  • Containerization and Labeling:

    • Use a chemically compatible, leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are often suitable.[2]

    • Attach a "Hazardous Waste" label to the container as soon as the first waste is added.[6][7]

    • The label must include:

      • The full chemical name: "this compound" (avoid abbreviations).[6]

      • The name of the Principal Investigator (PI) and the laboratory location (building and room number).[6]

      • Contact information for the research team.[6]

      • An indication of the hazards (e.g., "Toxic," "Handle with Care").

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[6]

    • The storage area should be secure, cool, well-ventilated, and provide secondary containment to prevent the spread of any potential leaks.[1][2]

    • Segregate the waste container from incompatible materials, such as strong oxidizing agents.[7]

  • Final Disposal:

    • The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][5][9]

    • Contact your EHS office to schedule a pickup for the properly contained and labeled waste.

    • All disposal must be in accordance with local, state, and federal regulations, such as those set by the Resource Conservation and Recovery Act (RCRA).[5] The most common and effective method for the final destruction of such organic compounds is high-temperature incineration.[8][9]

Spill & Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. If the spill is large or outside of a fume hood, evacuate the immediate area and contact your institution's EHS.[7][10]

  • Containment: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the substance.[4][10]

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.[1] Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department, regardless of the size.

Mandatory Visualizations

To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_segregation Waste Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Need to Dispose this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_detected Spill Detected start->spill_detected If Spill Occurs spill_kit Ensure Spill Kit is Accessible ppe->spill_kit classify Classify as Hazardous Chemical Waste spill_kit->classify collect Collect Waste in Compatible Container (Solid, Liquid, or Original Vials) classify->collect label_waste Label Container with 'Hazardous Waste' & Full Chemical Details collect->label_waste store Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_waste->store secondary Use Secondary Containment store->secondary contact_ehs Contact Institutional EHS Office for Waste Pickup secondary->contact_ehs incineration Professional Disposal via Licensed Contractor (Incineration) contact_ehs->incineration end End: Disposal Complete incineration->end evacuate Evacuate & Ventilate Area spill_detected->evacuate contain Contain Spill with Absorbent evacuate->contain cleanup Collect Contaminated Material as Hazardous Waste contain->cleanup report Report to Supervisor & EHS cleanup->report

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (Rac)-MGV354

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling (Rac)-MGV354 in a research setting. It is intended to supplement, not replace, a comprehensive risk assessment and the specific Safety Data Sheet (SDS) for the product, which should be consulted if available. All laboratory personnel must be trained in the proper handling of potent chemical compounds and associated solvents before commencing any work.

This compound is a potent soluble guanylate cyclase (sGC) activator intended for research use only. Due to its biological activity at low concentrations, it should be handled with care to avoid accidental exposure. The primary routes of exposure in a laboratory setting are inhalation of the powdered form and dermal contact, especially when dissolved in solvents like Dimethyl Sulfoxide (DMSO).

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure. The required level of protection depends on the specific procedure being performed.

ActivityRecommended PPERationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 respirator with safety goggles and a face shield.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.- Disposable sleeves.High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is essential. Double-gloving provides an additional barrier against contamination.[1][2][3]
Solution Preparation (in a fume hood) - Chemical fume hood.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant nitrile gloves.[4][5]Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills of the concentrated solution.[6]
Handling Dilute Solutions - Lab coat.- Safety glasses.- Single pair of nitrile gloves.Lower risk of exposure, but standard laboratory PPE is still required to prevent accidental contact.

Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • This compound should be stored at -80°C and protected from light.

  • The storage location should be clearly labeled as containing a potent compound.

2. Weighing the Compound:

  • Perform all weighing operations within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6]

  • Wear the appropriate PPE for handling potent powders (see table above).

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • Handle the compound gently to avoid creating airborne dust.

3. Solution Preparation:

  • This compound is soluble in DMSO.[7]

  • All solution preparation should be conducted in a chemical fume hood.

  • Wear appropriate PPE for solution preparation.

  • Add the solvent to the accurately weighed this compound powder slowly to avoid splashing.

  • If sonication is required for dissolution, ensure the vial is securely capped.

  • Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

4. Experimental Use:

  • When handling solutions of this compound, always wear a lab coat, safety glasses, and nitrile gloves.

  • Minimize the creation of aerosols and splashes.

  • Work on a disposable bench liner to contain any potential spills.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][8] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spills:

    • Solid Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Gently cover the spill with an absorbent material to avoid raising dust. Collect the material into a sealed, labeled waste container.[4]

    • Solution Spill: Absorb the spill with an inert material (e.g., vermiculite, sand).[9] Collect the absorbed material into a sealed, labeled waste container. Clean the spill area with a suitable solvent and then with soap and water.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal ProcedureRationale
Unused/Expired Compound - Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor.To prevent environmental contamination and accidental exposure. Do not dispose of down the drain or in regular trash.[6]
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.To prevent injury and exposure from contaminated sharps and labware.[6]
Contaminated PPE (e.g., gloves, lab coat) - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.To prevent secondary contamination from used protective equipment.[6]
Aqueous and DMSO Waste Solutions - Collect in a sealed, labeled container compatible with the solvent.- Do not mix with other waste streams unless compatibility is confirmed.- Dispose of through a certified hazardous waste vendor.To ensure proper disposal of chemical solutions and prevent environmental release.[10][11]

Safe Handling Workflow Diagram

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation & Weighing cluster_solution Solution Preparation cluster_use Experimental Use cluster_disposal Waste Disposal Start Receive & Log Compound Storage Store at -80°C (Protect from Light) Start->Storage DonPPE_Powder Don Full PPE (PAPR/Respirator, Double Gloves) Storage->DonPPE_Powder Weigh Weigh in Containment Hood DonPPE_Powder->Weigh DonPPE_Liquid Don PPE (Fume Hood, Goggles, Gloves) Weigh->DonPPE_Liquid Dissolve Dissolve in DMSO (in Fume Hood) DonPPE_Liquid->Dissolve Label_Vial Label Vial Clearly Dissolve->Label_Vial Experiment Perform Experiment Label_Vial->Experiment Collect_Waste Collect All Contaminated Waste (Solid, Liquid, PPE) Experiment->Collect_Waste Label_Waste Label Waste Containers Collect_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste Dispose Dispose via Certified Vendor Store_Waste->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。